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  • Product: Piperazin-1-yl(piperidin-4-yl)methanone
  • CAS: 1153038-69-7

Core Science & Biosynthesis

Foundational

The Architectural Core of Modern Therapeutics: A Technical Guide to Piperazin-1-yl(piperidin-4-yl)methanone

For Immediate Release An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals The piperazine-piperidine methanone scaffold is a cornerstone in contemporary medicinal chemistry, serving as a f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The piperazine-piperidine methanone scaffold is a cornerstone in contemporary medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its remarkable versatility, arising from the distinct physicochemical properties of the piperazine and piperidine rings, allows for extensive structural modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the parent core structure, Piperazin-1-yl(piperidin-4-yl)methanone, offering insights into its chemical properties, synthesis, and broad-ranging biological significance.

Molecular Structure and Physicochemical Properties

The core structure of Piperazin-1-yl(piperidin-4-yl)methanone consists of a piperazine ring linked to a piperidine ring via a carbonyl group at the 4-position of the piperidine. The two nitrogen atoms in the piperazine ring and the single nitrogen in the piperidine ring provide multiple sites for hydrogen bonding and impart a basic character to the molecule, which is crucial for its interaction with biological targets and for its solubility.

While the unsubstituted parent compound is less commonly documented as a final product, its derivatives, particularly N-substituted analogs, are widely available and have been extensively studied. For the purpose of this guide, we will focus on the properties of the core scaffold, drawing data from closely related, well-characterized derivatives.

Table 1: Physicochemical Properties of Representative Piperazin-1-yl(piperidin-4-yl)methanone Derivatives

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone63214-56-2C₁₁H₂₁N₃O211.31
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone496057-63-7C₁₂H₂₂N₂O210.32[1]
Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride278598-12-2C₁₁H₂₁ClN₂ONot specified

The presence of the two heterocyclic rings and the carbonyl linker provides a rigid, yet conformationally adaptable, framework. This structural feature is key to its ability to fit into the binding pockets of a diverse range of enzymes and receptors.[2] The nitrogen atoms are typically protonated at physiological pH, enhancing water solubility and enabling ionic interactions with acidic residues in target proteins.

Caption: Chemical structure of the core Piperazin-1-yl(piperidin-4-yl)methanone scaffold.

Synthesis and Methodologies

The synthesis of Piperazin-1-yl(piperidin-4-yl)methanone and its derivatives typically involves standard amide bond formation reactions. A common and logical synthetic route involves the coupling of a piperazine derivative with a piperidine-4-carboxylic acid derivative. To ensure regioselectivity, protecting groups are often employed, particularly on one of the nitrogen atoms of the piperazine ring if a mono-substituted product is desired.

Experimental Protocol: Representative Synthesis

This protocol outlines a general procedure for the synthesis of an N-substituted Piperazin-1-yl(piperidin-4-yl)methanone, which can be adapted for the synthesis of the unsubstituted core by selecting the appropriate starting materials and deprotection steps.

Step 1: N-Boc Protection of Piperazine

  • Dissolve piperazine in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc)₂O dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain N-Boc-piperazine.

Step 2: Amide Coupling

  • Dissolve N-Boc-piperazine and piperidine-4-carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Extract the product with an organic solvent like ethyl acetate and wash sequentially with aqueous acid, base, and brine.

  • Dry the organic layer and concentrate to yield the protected intermediate.

Step 3: Deprotection

  • Dissolve the N-Boc protected intermediate in a solvent such as DCM or methanol.

  • Add a strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., a saturated solution of HCl in methanol).[3]

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the final product, often as a hydrochloride salt.

General Synthesis Workflow start Piperazine & Piperidine-4-carboxylic acid protection N-Boc Protection start->protection coupling Amide Coupling (HATU/DIPEA) protection->coupling deprotection Deprotection (TFA/HCl) coupling->deprotection product Piperazin-1-yl(piperidin-4-yl)methanone deprotection->product

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Exploratory

The Piperazin-1-yl(piperidin-4-yl)methanone Scaffold: A Privileged Architecture in Modern Medicinal Chemistry

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction to the Scaffold In the pursuit of novel therapeutics, the sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction to the Scaffold

In the pursuit of novel therapeutics, the selection of a core chemical scaffold dictates the physicochemical properties, structural rigidity, and target engagement profile of a drug candidate. The piperazin-1-yl(piperidin-4-yl)methanone scaffold—a hybrid architecture linking a piperazine ring to a piperidine ring via a methanone (amide) bridge—has emerged as a highly versatile and "privileged" structural motif in modern medicinal chemistry[1].

By combining the conformational flexibility and tunable basicity of piperazine with the precise spatial orientation provided by the piperidine-4-carboxylic acid derivative, this scaffold offers a unique vector for functionalization[1][2]. It is increasingly utilized in the design of complex bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), as well as targeted inhibitors for neurodegenerative diseases and oncology[3][4].

Physicochemical & Structural Causality

The widespread adoption of this scaffold is not arbitrary; it is rooted in its highly favorable absorption, distribution, metabolism, and excretion (ADME) profile[1].

Tuning Basicity and Lipophilicity

Unsubstituted piperazine possesses two basic nitrogen atoms, making it highly water-soluble but often too polar for optimal passive membrane permeability[5]. By coupling one of the piperazine nitrogens to the carbonyl group of a piperidine-4-carboxylic acid, an amide bond is formed. This transformation neutralizes the basicity of one nitrogen, significantly altering the molecule's pKa and increasing its lipophilicity (LogP)[5]. The resulting scaffold maintains excellent aqueous solubility due to the remaining secondary amine on the piperidine ring and the tertiary amine on the piperazine ring, while achieving the lipophilicity required for cellular penetration.

Structural Rigidity and Vector Control

The amide linkage restricts free rotation between the two saturated heterocycles. Both the piperazine and piperidine rings predominantly adopt chair conformations[1]. This structural rigidity is critical when the scaffold is used as a linker or core spacer, as it enforces a specific spatial vector for substituents attached to the terminal nitrogens, optimizing interactions within enzyme active sites or receptor pockets[2].

Quantitative Data Summary

The table below summarizes the comparative physicochemical attributes of the component scaffolds that make up the piperazin-1-yl(piperidin-4-yl)methanone core.

Scaffold ComponentCharacterTypical pKaRelative Lipophilicity (LogP)Primary Medicinal Chemistry Advantage
Piperazine Highly Basic, Hydrophilic~9.8, ~5.6LowHigh aqueous solubility, dual functionalization[5].
Morpholine Weakly Basic, Hydrophilic~8.3LowBrain permeability, physiological pH buffering[5].
4-Piperidinecarboxamide Neutral/Basic Hybrid~9.5 (amine)ModerateEnhanced cell permeability, precise spatial vectors[5].
Piperazin-1-yl(piperidin-4-yl)methanone Tuned Hybrid~9.5, ~8.0Moderate-HighOptimal ADME, rigidified linker for PROTACs[1][5].

Advanced Applications: PROTACs and Targeted Degradation

One of the most cutting-edge applications of the piperazin-1-yl(piperidin-4-yl)methanone scaffold is its use as a rigidified linker in PROTAC technology. A prime example is PROTAC SMARCA2 degrader-28 (Compound 158, HY-168236), which utilizes a derivative of this scaffold—(4-(3-Bromobenzyl)piperazin-1-yl)(piperidin-4-yl)methanone—to bridge a SMARCA2 target ligand and an E3 ubiquitin ligase ligand[4].

Mechanistic Causality in PROTAC Design

In PROTACs, the linker is not merely a passive string; its length, rigidity, and composition dictate the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase)[4]. The piperazin-1-yl(piperidin-4-yl)methanone scaffold provides an optimal topological distance and reduces the entropic penalty of ternary complex formation due to its restricted conformational degrees of freedom. This specific degrader achieves a remarkable DC50 of 3 nM in HiBiT A549 cells, highlighting the efficacy of this linker architecture[4][6].

G Target SMARCA2 Target Protein PROTAC PROTAC Degrader-28 (Piperazine-Piperidine Linker) Target->PROTAC Binds Target Ligand Ternary Ternary Complex Formation PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->PROTAC Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Induces Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Cleavage

PROTAC-Mediated SMARCA2 Degradation Pathway utilizing the rigidified scaffold.

Beyond oncology, this scaffold has been successfully deployed in designing secretory glutaminyl cyclase (sQC) inhibitors for Alzheimer's disease, where the piperidine-4-carboxamide moiety provides a unique binding mode in the active site, preventing the formation of neurotoxic pyroglutamate amyloid beta[3].

Experimental Protocol: Synthesis of the Core Scaffold

To utilize this scaffold, medicinal chemists must synthesize it using orthogonal protection strategies (e.g., Boc and Cbz/Z groups) to ensure regioselective functionalization[7]. The following protocol details the synthesis of the core piperazin-1-yl(piperidin-4-yl)methanone scaffold using standard amide coupling techniques[2].

Rationale for Reagent Selection
  • Coupling Agent (HATU): Selected over EDC/HOBt for its superior efficiency in coupling secondary amines (piperazine) with sterically hindered carboxylic acids, minimizing epimerization.

  • Base (DIPEA): A non-nucleophilic base that ensures the amines remain unprotonated and reactive without participating in side reactions[2].

Step-by-Step Methodology

Step 1: Amide Coupling

  • Dissolve 1.0 equivalent of 1-Boc-piperidine-4-carboxylic acid (or 4-Boc-amino-1-Z-piperidine-4-carboxylic acid depending on desired substitution) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration)[7].

  • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15 minutes to generate the active ester[2].

  • Add 1.1 equivalents of mono-Cbz-protected piperazine.

  • Stir the reaction mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the orthogonally protected scaffold.

Step 2: Selective Deprotection (Boc Removal)

  • Dissolve the protected intermediate in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS until the starting material mass is completely consumed.

  • Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO3 and extract with DCM to isolate the free piperidine amine for subsequent functionalization (e.g., reductive amination or SNAr)[2].

Synth Step1 Boc-Piperidine-4-carboxylic acid + Activation Agent (HATU) Step2 Amide Coupling with Protected Piperazine Step1->Step2 DIPEA, DMF, RT Step3 Boc/Z Deprotection (TFA or Pd/C, H2) Step2->Step3 Intermediate Isolation Step4 Piperazin-1-yl(piperidin-4-yl)methanone Core Scaffold Step3->Step4 Purification & Validation Step5 Diversification (PROTAC Linker Assembly) Step4->Step5 Target & E3 Ligand Attachment

Synthetic Workflow for Piperazin-1-yl(piperidin-4-yl)methanone Scaffold.

Conclusion

The piperazin-1-yl(piperidin-4-yl)methanone scaffold represents a triumph of rational drug design. By fusing the pharmacokinetic benefits of piperazine with the structural directionality of piperidine-4-carboxamide, medicinal chemists can access a chemical space that is highly conducive to modern therapeutic modalities, particularly targeted protein degradation. Its synthetic tractability and proven efficacy in clinical candidates ensure its continued prominence in the pharmaceutical industry.

References

  • Applied Bioanalytical Labs. "(4-(3-Bromobenzyl)piperazin-1-yl)(piperidin-4-yl)methanone." Applied Bioanalytical Labs LLC. Available at: [Link]

  • PubMed. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." NIH. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Biological Targets of Piperazin-1-yl(piperidin-4-yl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazin-1-yl(piperidin-4-yl)methanone scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable ver...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-1-yl(piperidin-4-yl)methanone scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This technical guide provides a comprehensive overview of the known biological targets of this chemical class, with a primary focus on the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a myriad of neurological and psychiatric disorders. We delve into the structure-activity relationships, downstream signaling cascades, and the therapeutic potential of these derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these compounds, including radioligand binding and functional assays, to empower researchers in their drug discovery endeavors.

Introduction: The Piperazin-1-yl(piperidin-4-yl)methanone Core

The piperazin-1-yl(piperidin-4-yl)methanone core is a key pharmacophore found in a variety of biologically active compounds. Its structure, featuring a piperazine ring linked to a piperidine ring via a ketone, provides a versatile framework for the design of ligands that can interact with multiple receptor systems. The two nitrogen atoms of the piperazine ring and the nitrogen of the piperidine ring offer sites for chemical modification, allowing for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This adaptability has made the scaffold a subject of significant interest in the pursuit of novel therapeutics for central nervous system (CNS) disorders.

Piperazin-1-yl_piperidin-4-yl_methanone_Core cluster_piperazine Piperazine Ring cluster_ketone Ketone Linker cluster_piperidine Piperidine Ring N1 N C1 C N1->C1 C2 C C1->C2 N2 N C2->N2 C3 C N2->C3 C_keto C=O N2->C_keto C4 C C3->C4 C4->N1 C5 C C_keto->C5 C6 C C5->C6 C7 C C6->C7 N3 N C7->N3 C8 C N3->C8 C9 C C8->C9 C9->C5

Figure 1: Core chemical structure of piperazin-1-yl(piperidin-4-yl)methanone.

Primary Biological Target: The Sigma-1 (σ1) Receptor

A significant body of research has identified the sigma-1 (σ1) receptor as a primary biological target for a number of piperazin-1-yl(piperidin-4-yl)methanone derivatives. The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in the regulation of numerous cellular processes, including ion channel function, intracellular calcium signaling, and neurotransmitter release.[1][2]

Binding and Functional Activity

Derivatives of the piperazin-1-yl(piperidin-4-yl)methanone scaffold have been shown to exhibit high affinity for the σ1 receptor. For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone has demonstrated a high affinity for the σ1 receptor with a Ki value of 3.2 nM.[3] Functional assays have further characterized some of these derivatives as σ1 receptor agonists.[3]

Table 1: Binding Affinities of Representative Piperazin-1-yl(piperidin-4-yl)methanone Derivatives for the Sigma-1 Receptor

Compound IDStructureKi (nM) for Sigma-1 ReceptorFunctional Activity
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2[3]Agonist[3]
2 (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanoneData not availableData not available

Note: This table is intended to be illustrative. The field is rapidly evolving, and new derivatives are continuously being synthesized and evaluated.

Signaling Pathways

As a chaperone protein, the σ1 receptor does not possess intrinsic enzymatic activity but rather modulates the function of various "client" proteins. Upon activation by an agonist, the σ1 receptor can translocate from the endoplasmic reticulum to other cellular compartments, where it interacts with and influences a variety of signaling molecules.[4][5]

Key signaling pathways modulated by σ1 receptor activation include:

  • Calcium Signaling: The σ1 receptor can modulate intracellular calcium levels by interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum.[5]

  • Ion Channel Regulation: It has been shown to regulate the activity of various ion channels, including voltage-gated potassium and calcium channels.[1]

  • Neurotransmitter Systems: The σ1 receptor can influence the release of several neurotransmitters, most notably glutamate.[1][6]

  • Neurotrophic Factor Signaling: Activation of the σ1 receptor can promote neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF).[7]

Sigma-1_Receptor_Signaling cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates IonChannel Ion Channels (K+, Ca2+) S1R->IonChannel regulates NMDA_R NMDA Receptor S1R->NMDA_R potentiates BDNF_pathway BDNF Pathway Activation S1R->BDNF_pathway Ca_release Ca2+ Release IP3R->Ca_release Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) NMDA_R->Neurotransmitter_release Mitochondrion Mitochondrion Ligand Piperazin-1-yl(piperidin-4-yl)methanone (Agonist) Ligand->S1R activates

Figure 2: Simplified signaling pathways modulated by sigma-1 receptor agonists.

Other Potential Biological Targets

While the σ1 receptor is a well-documented target, the versatile piperazine scaffold suggests that derivatives of piperazin-1-yl(piperidin-4-yl)methanone may also interact with other CNS receptors, such as dopamine and serotonin receptors. Many piperazine-containing compounds are known to possess affinity for these receptors.[8][9] For example, certain arylpiperazine derivatives show high affinity for both D2 and 5-HT1A receptors.[9][10] However, at present, there is limited direct evidence in the public domain specifically linking the unsubstituted piperazin-1-yl(piperidin-4-yl)methanone core to these targets. The specific substitutions on the piperazine and piperidine rings are critical in determining the affinity and selectivity for these receptors. Further research is warranted to explore the full target profile of this chemical class.

Therapeutic Implications

The modulation of the σ1 receptor by piperazin-1-yl(piperidin-4-yl)methanone derivatives holds significant therapeutic promise for a range of neuropsychiatric and neurological disorders.

  • Neurodegenerative Diseases: By promoting neurotrophic signaling and reducing cellular stress, σ1 receptor agonists may offer neuroprotective benefits in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7][11]

  • Depression and Anxiety: The antidepressant and anxiolytic effects of some selective serotonin reuptake inhibitors (SSRIs), like fluvoxamine, are partially attributed to their agonist activity at the σ1 receptor.[11] This suggests that selective σ1 receptor agonists could represent a novel class of antidepressants.

  • Schizophrenia: While the role of σ1 receptors in schizophrenia is complex, some studies suggest that σ1 receptor ligands may help to alleviate the negative and cognitive symptoms of the disorder.[6]

  • Pain: Sigma-1 receptor antagonists have shown promise in preclinical models of neuropathic pain.[12]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the binding and functional activity of piperazin-1-yl(piperidin-4-yl)methanone derivatives.

Radioligand Binding Assay for the Sigma-1 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor.

Radioligand_Binding_Assay_Workflow A Prepare Membrane Homogenates (e.g., from guinea pig liver) B Incubate Membranes with Radioligand (e.g., 3H-pentazocine) and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand (via rapid filtration) B->C D Quantify Bound Radioactivity (using liquid scintillation counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

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Exploratory

The Architects of Modern Pharmacophores: Discovery, Properties, and Methodologies of Piperazine and Piperidine in Drug Design

Executive Summary Nitrogen-containing heterocycles are the undisputed workhorses of modern medicinal chemistry, present in over 60% of small-molecule drugs approved by the US Food and Drug Administration (FDA)[1]. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles are the undisputed workhorses of modern medicinal chemistry, present in over 60% of small-molecule drugs approved by the US Food and Drug Administration (FDA)[1]. Among these, the six-membered saturated rings—piperazine and piperidine —stand out as privileged scaffolds. Their ubiquity is not coincidental; these moieties offer unparalleled control over a drug candidate's physicochemical properties, pharmacokinetic (PK) profile, and spatial vectoring for target engagement[2].

This technical guide provides an in-depth analysis of the history, structural biology, physicochemical properties, and experimental methodologies associated with piperazine and piperidine. Designed for drug development professionals, this whitepaper bridges the gap between theoretical scaffold selection and practical, self-validating laboratory workflows.

Historical Context and Discovery

The journey of piperazine and piperidine from obscure chemical entities to foundational pillars of pharmacology highlights a fascinating evolution in drug discovery.

Piperidine: Discovered in 1850, piperidine derives its name from Piper nigrum (black pepper), as it forms the core structural component of the natural alkaloid piperine[3]. Early medicinal chemists recognized its potential as a rigid, basic scaffold, leading to its incorporation into early analgesics, antihistamines, and antipsychotics. Today, it remains a critical component in blockbuster drugs, including the Alzheimer's therapeutic donepezil and the antipsychotic haloperidol[3].

Piperazine: The history of piperazine (hexahydropyrazine) is marked by serendipity and repurposing. First utilized in the 19th century as a treatment for gout due to its ability to dissolve uric acid[4], it found its true early calling in the 1950s as a highly effective anthelmintic agent in both human and veterinary medicine[5]. Piperazine acts as a γ -aminobutyric acid (GABA) receptor agonist in nematodes, causing hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the parasite[5]. Today, the piperazine ring is a cornerstone in the design of kinase inhibitors, antidepressants, and antimicrobial agents[1].

Physicochemical & Pharmacokinetic Properties

The subtle structural difference between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) results in profound differences in their physicochemical behavior. These properties dictate absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Comparative Physicochemical Data
PropertyPiperazinePiperidine
Chemical Formula C₄H₁₀N₂C₅H₁₁N
pKa Values (at 25 °C) pKa₁ ≈ 9.73, pKa₂ ≈ 5.35[6]pKa ≈ 11.22[2]
Lipophilicity (logP, unsubstituted) -1.5[2]0.9[2]
Hydrogen Bond (Donors / Acceptors) 2 / 21 / 1
State at Physiological pH (7.4) Monoprotonated[2]Protonated

Causality in Drug Design: Piperazine's diprotic nature is a masterclass in physiological fine-tuning. Because its second pKa is approximately 5.35, the second nitrogen remains unprotonated at physiological pH (7.4)[6]. This reduces electrostatic repulsion, allowing the moiety to drastically improve aqueous solubility without rendering the molecule overly basic, which would otherwise hinder membrane permeability[2]. Conversely, piperidine's higher basicity and lipophilicity make it ideal for driving strong ionic interactions (salt bridges) with acidic residues deep within lipophilic protein binding pockets[2].

Experimental Methodologies: Synthesis & Validation

To leverage these scaffolds, researchers rely on robust synthetic protocols and rigorous safety screening. Below are detailed, self-validating methodologies for the functionalization of piperazine and the safety screening of piperidine/piperazine derivatives.

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The N-arylation of piperazine is a critical step in synthesizing complex pharmacophores (e.g., the lung cancer drug ceritinib)[7]. The Buchwald-Hartwig cross-coupling reaction is the gold standard for this transformation[8].

Step-by-Step Protocol:

  • Reagent Preparation: To a dry Schlenk tube, add piperazine (1.0 equiv.), aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a bulky phosphine ligand (e.g., BINAP, 2-10 mol%)[8].

    • Causality: The palladium catalyst initiates the oxidative addition into the aryl halide bond, while the bulky phosphine ligand forces the necessary steric crowding to facilitate the final reductive elimination step, preventing catalyst resting-state trapping.

  • Base Addition: Add a strong base (e.g., NaOtBu, 1.5-2.5 equiv.)[8].

    • Causality: The base is critical for deprotonating the piperazine amine, driving the formation of the palladium-amido complex from the palladium-halide intermediate.

  • Solvent & Degassing: Add anhydrous toluene. Degas the mixture by bubbling argon for 10-15 minutes[8].

    • Causality: Palladium(0) catalysts are highly sensitive to oxidation. Purging dissolved oxygen prevents irreversible catalyst deactivation and suppresses unwanted homocoupling side reactions.

  • Heating & Monitoring: Heat the vessel to 80-120 °C with vigorous stirring. Monitor via LC-MS[8].

    • Causality: Elevated temperatures provide the thermodynamic activation energy required to overcome the steric hindrance of the bulky ligand during the catalytic cycle.

G A Aryl Halide + Piperazine (Reactants) B Pd-Catalyst & Phosphine Ligand (e.g., Pd2(dba)3, BINAP) A->B Add Catalyst C Base & Solvent (e.g., NaOtBu, Toluene) B->C Add Base/Solvent D Degassing (Argon) & Heating (80-120°C) C->D Inert Atmosphere E N-Aryl Piperazine (Product) D->E Cross-Coupling

Caption: Workflow of Palladium-Catalyzed Buchwald-Hartwig Amination for N-arylation.

Safety Screening: Automated hERG Patch-Clamp Assay

A major liability of basic lipophilic amines (especially piperidines) is their propensity to bind to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias (Torsades de Pointes)[9]. Automated patch-clamp electrophysiology is the FDA-recommended standard for assessing this liability[10].

Step-by-Step Protocol:

  • Whole-Cell Configuration: Establish a high-resistance giga-seal (>1 GΩ) on hERG-transfected CHO or HEK293 cells using an automated planar patch-clamp system, then rupture the membrane to achieve whole-cell configuration[9].

    • Causality: A giga-seal is mandatory to minimize electrical leak currents, ensuring that the measured currents originate exclusively from the hERG channels across the membrane.

  • Holding Potential: Clamp the cell at a holding potential of -80 mV[10].

    • Causality: At -80 mV, the hERG channels remain in a fully closed, resting state, preventing premature desensitization.

  • Baseline Leak Measurement: Apply a brief step to -50 mV[9].

    • Causality: This potential is insufficient to open hERG channels, allowing the software to quantify non-hERG background leak current for accurate baseline subtraction.

  • Channel Activation & Inactivation: Depolarize to +40 mV for 500 ms[10].

    • Causality: This strong depolarization rapidly opens the hERG channels, but they quickly transition into a non-conducting, inactivated state, mimicking the physiological plateau phase of a cardiac action potential.

  • Tail Current Measurement: Ramp down the voltage from +40 mV to -80 mV over 100 ms[10].

    • Causality: As the voltage drops, channels rapidly recover from inactivation into the open state before slowly closing (deactivating). This creates a massive outward "tail current," which is the primary metric for quantifying hERG blockade.

  • Data Analysis: Calculate the fractional block by comparing the peak tail current in the presence of the drug versus the control solution. Fit to a Hill equation to derive the IC₅₀[10].

G A Whole-Cell Configuration (Holding Potential -80 mV) B Leak Current Measurement (Step to -50 mV) A->B Baseline Check C Channel Activation (Depolarization to +40 mV, 500ms) B->C Open/Inactivate D Tail Current Measurement (Ramp down to -80 mV, 100ms) C->D Recovery/Measure E IC50 Calculation (Fractional Block vs. Conc.) D->E Data Analysis

Caption: Voltage stimulation protocol for automated hERG patch-clamp electrophysiology.

Case Study: Imatinib Mesylate (Gleevec)

The development of Imatinib, a revolutionary BCR-ABL tyrosine kinase inhibitor for chronic myelogenous leukemia (CML), perfectly illustrates the strategic use of the piperazine moiety.

During the lead optimization of the 2-phenylaminopyrimidine scaffold, researchers faced a critical roadblock: the lead compounds were highly potent but practically insoluble in water, making oral bioavailability impossible. By appending an N-methylpiperazine moiety to the molecule, the researchers dramatically altered its physicochemical profile[11].

Because of piperazine's unique pKa profile (pKa ≈ 8.07 for the imatinib piperazine nitrogen), the molecule becomes highly protonated and freely soluble in aqueous buffers at pH 5.5 (such as the gastric environment), ensuring rapid dissolution and absorption[12]. Furthermore, the piperazine ring projects outward into the solvent-exposed region of the kinase ATP-binding pocket, meaning it does not interfere with the critical hydrogen bonds formed by the pyrimidine and amide core[11].

Future Perspectives: Escaping Flatland

While piperazine and piperidine have dominated the past century of drug design, their "flat" nature (despite adopting a chair conformation) can sometimes lead to off-target promiscuity and poor patentability. The future of these moieties lies in "escaping flatland" —the transition toward bridged, fused, and spirocyclic derivatives (e.g., 3,6-diazabicyclo[3.1.1]heptane). These complex 3D architectures maintain the favorable pKa and solubility profiles of piperazine/piperidine while offering enhanced metabolic stability, reduced hERG liability, and highly specific vectoring into chiral protein pockets[1].

References

  • Piperazine based antimicrobial polymers: a review Source: RSC Publishing URL:[Link]

  • Piperazine (C4H10N2) properties Source: WebQC URL:[Link]

  • Piperidine – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) / NIH URL:[Link]

  • Imatinib mesylate: Recent drug used in oncology Source: GSC Online Press URL:[Link]

  • Imatinib: Package Insert / Prescribing Information / MOA Source: Drugs.com URL:[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp Source: PubMed Central (PMC) / NIH URL:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions Source: US Food and Drug Administration (FDA) URL:[Link]

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Foundational

Pharmacophore modeling of piperazin-1-yl(piperidin-4-yl)methanone analogs

An In-depth Technical Guide: Pharmacophore Modeling of Piperazin-1-yl(piperidin-4-yl)methanone Analogs for Accelerated Drug Discovery Authored by: A Senior Application Scientist Abstract The piperazin-1-yl(piperidin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Pharmacophore Modeling of Piperazin-1-yl(piperidin-4-yl)methanone Analogs for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The piperazin-1-yl(piperidin-4-yl)methanone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a diverse range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the pharmacophore modeling process as applied to this specific class of compounds. Beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, establishes self-validating protocols to ensure scientific integrity, and grounds its methodology in authoritative references. The objective is to equip research teams with the strategic insights and practical protocols necessary to leverage pharmacophore modeling for the rapid identification and optimization of novel lead compounds based on the piperazin-1-yl(piperidin-4-yl)methanone scaffold.

The Strategic Imperative: Understanding the Piperazin-1-yl(piperidin-4-yl)methanone Scaffold

Before embarking on any computational modeling, it is crucial to understand the chemical and therapeutic context of the scaffold . The piperazin-1-yl(piperidin-4-yl)methanone moiety is not merely a synthetic intermediate; it is a validated structural motif present in a variety of bioactive molecules. Its prevalence is due to a combination of factors:

  • Structural Rigidity and Flexibility: The piperidine and piperazine rings offer a degree of conformational constraint, which can reduce the entropic penalty of binding to a target. Simultaneously, the linker and substitution points provide vectors for exploring chemical space.

  • Key Interaction Points: The nitrogen atoms within the rings can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors or form salt bridges. The central carbonyl group is a potent hydrogen bond acceptor.

  • Synthetic Accessibility: The synthesis of this core and its analogs is well-established, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2]

  • Privileged Fragment Status: This core is a key component in compounds targeting critical therapeutic targets such as kinase inhibitors for oncology and central nervous system (CNS) agents.[3][4] For instance, derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL) and as ligands for sigma receptors, highlighting its versatility.[5][6][7]

This established biological relevance provides a strong foundation for a ligand-based pharmacophore modeling approach, where the known activities of existing analogs can be used to define the essential features required for biological function.

Core Principles of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[8][9] A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[10][11]

There are two primary strategies for generating a pharmacophore model:

  • Structure-Based Modeling: This approach is employed when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available.[12][13] The model is built by analyzing the key interaction points within the binding site, such as hydrogen bond-donating residues or hydrophobic pockets.[13]

  • Ligand-Based Modeling: When the target structure is unknown or ambiguous, a model can be derived from a set of active ligand molecules.[12] This method operates on the principle that molecules with similar biological activity often share a common set of 3D chemical features arranged in a specific geometry that is responsible for their activity.[14]

Given the wealth of SAR data often available for privileged scaffolds like piperazin-1-yl(piperidin-4-yl)methanone, the ligand-based approach is a powerful and frequently utilized strategy. This guide will focus on the detailed execution of a ligand-based workflow.

Table 1: Common Pharmacophoric Features

FeatureAbbreviationDescriptionExample Functional Groups
Hydrogen Bond AcceptorHBAA Lewis base capable of accepting a hydrogen bond.Carbonyl oxygen, Amine nitrogen, Ether oxygen
Hydrogen Bond DonorHBDA group capable of donating a hydrogen atom to a hydrogen bond.Hydroxyl group (-OH), Amine group (-NH)
HydrophobicHA non-polar group that forms favorable interactions with hydrophobic regions of a protein.Alkyl chains, Phenyl rings
Aromatic RingARA planar, cyclic, conjugated ring system that can engage in π-π stacking interactions.Phenyl, Pyridyl, Indole rings
Positive IonizablePIA group that is typically protonated and carries a positive charge at physiological pH.Primary/Secondary/Tertiary Amines
Negative IonizableNIA group that is typically deprotonated and carries a negative charge at physiological pH.Carboxylic acids, Sulfonic acids

A Self-Validating Workflow for Pharmacophore Model Development

The trustworthiness of a pharmacophore model is paramount; a poorly validated model can lead to costly false positives and missed opportunities.[15] The following workflow is designed as a self-validating system, with rigorous checks at each stage to ensure the final model is robust, predictive, and reliable.

Pharmacophore Modeling Workflow cluster_prep Phase 1: Data Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Rigorous Validation cluster_app Phase 4: Application DataCollection 1. Data Set Curation (Actives & Inactives) DataSplit 2. Splitting Data (Training & Test Sets) DataCollection->DataSplit Conformer 3. Conformer Generation DataSplit->Conformer Alignment 4. Molecular Alignment Conformer->Alignment Hypothesis 5. Hypothesis Generation Alignment->Hypothesis InternalVal 6. Internal Validation (Training Set) Hypothesis->InternalVal ExternalVal 7. External Validation (Test Set) InternalVal->ExternalVal DecoyVal 8. Decoy Set Screening ExternalVal->DecoyVal V_Screen 9. Virtual Screening DecoyVal->V_Screen Hit_ID 10. Hit Identification & Prioritization V_Screen->Hit_ID

Figure 1: A comprehensive workflow for pharmacophore modeling.

Phase 1: Data Set Preparation and Curation

The quality of the input data dictates the quality of the output model. This phase is the most critical for ensuring a meaningful result.

Protocol 1.1: Curating the Modeling Dataset

  • Data Collection: Compile a list of piperazin-1-yl(piperidin-4-yl)methanone analogs with experimentally determined biological activity against a single, specific target. It is essential to include both highly active and inactive (or significantly less active) compounds.[16]

  • Activity Thresholds: Define clear activity thresholds. For example, 'Active' compounds might be those with an IC₅₀ < 1 µM, while 'Inactive' compounds have an IC₅₀ > 50 µM. The dynamic range of activity is crucial.

  • Structural Diversity: Ensure the set of active compounds has sufficient structural diversity. If all actives are too similar, the resulting model may be overly specific and fail to identify novel scaffolds.

  • Data Splitting: Divide the curated dataset into two distinct sets:

    • Training Set (~70-80% of data): This set, containing a mix of active and inactive molecules, will be used to generate the pharmacophore hypotheses.[12]

    • Test Set (~20-30% of data): This set is held in reserve and is not used during model generation. Its purpose is to independently validate the predictive power of the final model on unseen data.[13][15]

Phase 2: Model Generation (Ligand-Based)

This phase uses the training set to create and rank potential pharmacophore models. This is typically performed with specialized software such as Discovery Studio (Catalyst), LigandScout, MOE, or PHASE.[12][17]

Protocol 1.2: Generating Pharmacophore Hypotheses

  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations.[13] This is a critical step because the bioactive conformation (the shape the molecule adopts when bound to its target) is often not its lowest energy state in solution.

  • Common Feature Identification: The software identifies common pharmacophoric features (HBA, HBD, H, etc.) present across the conformational ensembles of the active molecules in the training set.

  • Alignment and Hypothesis Generation: The algorithm aligns the active molecules by superimposing their common features. Based on these alignments, it generates a series of 3D pharmacophore hypotheses. Each hypothesis consists of a set of features with specific spatial locations and tolerances (radii).

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the active molecules while excluding the inactive ones. The goal is to find a model that is present in all active compounds but absent in the inactives.

Phase 3: Rigorous Model Validation

A generated hypothesis is not a model until it is validated. This phase ensures the model can reliably distinguish between active and inactive compounds and is not simply a random correlation.[18]

Pharmacophore Validation Cascade start Generated Hypothesis internal Internal Validation (Training Set Fit) start->internal external External Validation (Test Set Prediction) internal->external Pass fail Refine or Reject Model internal->fail decoy Decoy Set Challenge (Specificity Test) external->decoy Pass external->fail final Validated Model decoy->final Pass decoy->fail

Figure 2: The validation process ensures model robustness.

Protocol 1.3: The Validation Gauntlet

  • Internal Validation (Training Set): The initial ranking of hypotheses is a form of internal validation. The best models should map all active molecules in the training set.

  • External Validation (Test Set): The top-ranked hypotheses are used to screen the test set (which was not used in model creation). A good model must be able to successfully identify the active compounds within the test set while ignoring the inactives.[13]

  • Decoy Set Validation: To test for specificity, the model is challenged to screen a "decoy set." A decoy set consists of molecules that are physically similar to the active compounds (e.g., same molecular weight, logP) but are topologically distinct and presumed to be inactive.[15] A robust model should have a low hit rate for decoy molecules.

  • Statistical Assessment: The performance of the model is quantified using several metrics. The results should be compiled into a clear table for comparison.

Table 2: Key Metrics for Pharmacophore Model Validation

MetricFormulaDescriptionIdeal Value
Total Hits (Ht) N/ATotal number of compounds in the database identified by the model.Varies
Active Hits (Ha) N/ANumber of known active compounds in the database identified by the model.High
Enrichment Factor (E) E = (Ha/Ht) / (A/D)Measures how much better the model is at finding actives compared to random selection. (A = total actives in database, D = total compounds in database).High (>1)
Goodness of Hit (GH) Score GH = [(Ha(3A+Ht))/(4HtA)] x (1 - [(Ht-Ha)/(D-A)])A score between 0 and 1 that balances hit rate and active enrichment, penalizing for false positives. A score > 0.7 indicates a very good model.[19]High (>0.7)
ROC Curve Analysis N/AA plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality.AUC close to 1.0
Phase 4: Application in Virtual Screening

With a rigorously validated pharmacophore model, the final step is to use it as a 3D search query to screen large chemical databases (e.g., ZINC, Enamine REAL, internal corporate libraries) for novel compounds.

Protocol 1.4: Executing the Virtual Screen

  • Database Preparation: Select and prepare the 3D conformers of the compound library to be screened.

  • Pharmacophore Screening: The validated model is used as a filter. The software rapidly screens millions of compounds, retaining only those that can match the pharmacophore features both chemically and spatially.[20]

  • Hit List Generation: The output is a "hit list" of compounds that fit the model.[20] This list is significantly smaller and more enriched with potential actives than the original database.

  • Hit Prioritization: The virtual hits should be further filtered by other criteria (e.g., Lipinski's Rule of Five, predicted ADMET properties, synthetic feasibility) and visually inspected. The most promising candidates can then be acquired or synthesized for experimental testing. It is often beneficial to use the pharmacophore screen as a first pass before applying more computationally expensive methods like molecular docking to the refined hit list.[15]

Conclusion and Future Directions

Pharmacophore modeling, when executed with scientific rigor, is an exceptionally powerful tool in the drug discovery arsenal. For a privileged scaffold like piperazin-1-yl(piperidin-4-yl)methanone, this computational approach provides a rational, efficient, and cost-effective strategy to explore vast chemical spaces and identify novel, high-potential lead candidates. The self-validating workflow detailed in this guide ensures that the resulting models are trustworthy and predictive, forming a solid foundation for subsequent hit-to-lead optimization efforts.

Future advancements, such as the integration of artificial intelligence for feature selection and the use of dynamic pharmacophores derived from molecular dynamics simulations, promise to further enhance the predictive power of these models.[10][17][21] By combining deep scaffold knowledge with robust computational protocols, research teams can significantly accelerate their journey toward discovering the next generation of therapeutics.

References

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1993. [Link]

  • Validation Techniques in Pharmacophore-Based Screening Projects in India. (2026, March 6). BioNome. [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. [Link]

  • Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic Acids Research, 36(Web Server issue), W223–W228. [Link]

  • Pharmacophore modelling: applications in drug discovery. (n.d.). Taylor & Francis. [Link]

  • Deganutti, G., & Moro, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4158. [Link]

  • Kaserer, T., & Schuster, D. (2015). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Methods in Molecular Biology, 1337, 149–165. [Link]

  • Reviewing the pros and cons of protein structure-based pharmacophore modelling. (2011, December 20). Drug Discovery Today. [Link]

  • Muhammed, M. T., & Esin, A. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Pharmacophore modeling. (2025, August 15). Fiveable. [Link]

  • Thangavel, N., Al-Ghamdi, K. M., Al-Eidi, H. S., Al-Malki, A. S., Al-Shehri, Z. S., & Al-Ghamdi, S. A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent SARS-CoV-2 papain-like protease inhibitor from marine natural products. Arabian Journal of Chemistry, 15(12), 104334. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. [Link]

  • VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. (2022, September 8). Oxford Academic. [Link]

  • Pharmacophore Modeling Steps Guide. (n.d.). Scribd. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. [Link]

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  • Pharmacophore model validation using GH score method. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. [Link]

  • (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride. (n.d.). MySkinRecipes. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023, November 2). UNIPI. [Link]

  • Design of 1,4-disubstituted piperidines from proposed pharmacophore model for sigma receptor ligands. (n.d.). ResearchGate. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). ResearchGate. [Link]

  • Granchi, C., Rizzolio, F., Caligiuri, I., Riu, A., Tuccinardi, T., Martinelli, A., Macchia, M., Minutolo, F., & Giordano, A. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589–596. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). ResearchGate. [Link]

  • IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). (2023, April 28). Pharmacophore. [Link]

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Exploratory

An In-Depth Technical Guide to the Therapeutic Applications of the Piperazin-1-yl(piperidin-4-yl)methanone Scaffold

This guide provides a comprehensive technical overview of the piperazin-1-yl(piperidin-4-yl)methanone core structure, a "privileged scaffold" in modern medicinal chemistry. We will explore its synthetic versatility and t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the piperazin-1-yl(piperidin-4-yl)methanone core structure, a "privileged scaffold" in modern medicinal chemistry. We will explore its synthetic versatility and the diverse pharmacological activities of its derivatives, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Piperazin-1-yl(piperidin-4-yl)methanone Scaffold

The piperazine moiety is a recurring motif in numerous FDA-approved drugs, valued for its physicochemical properties and its ability to engage with a wide array of biological targets.[1] When combined with a piperidine ring through a methanone linker, it forms the piperazin-1-yl(piperidin-4-yl)methanone scaffold. This structure serves as a versatile foundation for developing ligands with high affinity and specificity for various receptors and enzymes, making it a cornerstone in the design of novel therapeutics. Its derivatives have shown promise in oncology, neurodegenerative disorders, metabolic diseases, and inflammatory conditions.

Therapeutic Application I: Reversible Inhibition of Monoacylglycerol Lipase (MAGL)

2.1. Mechanism of Action and Therapeutic Rationale

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system (ECS), primarily responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[2] The inhibition of MAGL elevates 2-AG levels, which can therapeutically modulate cannabinoid receptors (CB1 and CB2) and offer benefits in various pathologies.[2] MAGL is overexpressed in aggressive cancers, where it provides fatty acids for tumor growth and pro-tumorigenic signaling.[2] Consequently, MAGL is an attractive therapeutic target for neurodegenerative diseases, chronic pain, inflammation, and cancer.[3][4]

Derivatives of the phenyl(piperazin-1-yl)methanone scaffold have been identified as effective, reversible inhibitors of MAGL.[2][3] Reversible inhibition is particularly sought after to avoid the side effects associated with prolonged, irreversible inactivation of the enzyme.[3][4]

2.2. Signaling Pathway

The inhibition of MAGL leads to an accumulation of 2-AG, which then potentiates the signaling of cannabinoid receptors, primarily CB1 and CB2. This can lead to downstream effects such as reduced inflammation and pain perception.

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor cluster_post Postsynaptic Neuron 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL CB1R_pre CB1 Receptor 2_AG->CB1R_pre Activates Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Hydrolyzes Ca_channel Ca2+ Channel CB1R_pre->Ca_channel Inhibits Inhibitor Piperazin-1-yl(piperidin-4-yl)methanone Derivative Inhibitor->MAGL Inhibits Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter

Caption: MAGL Inhibition Pathway.

2.3. Quantitative Data: In Vitro MAGL Inhibition

Computational screening and subsequent chemical optimization have led to the discovery of potent MAGL inhibitors based on this scaffold.

Compound IDStructureMAGL IC50 (µM)Antiproliferative Activity (IC50, µM)Reference
Derivative 4 Phenyl(piperazin-1-yl)methanone derivative6.131-72 (Breast and Ovarian Cancer Cells)[2][3]
Derivative 5 Phenyl(piperazin-1-yl)methanone derivative31.9Not Reported
Compound 13 Benzylpiperidine derivativePotent, reversible, selectiveApoptosis induction in pancreatic cancer cells[5]

2.4. Experimental Protocol: In Vitro MAGL Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the IC50 of a test compound against human MAGL.

Materials:

  • Human recombinant MAGL

  • 4-Methylumbelliferyl acetate (4-MUA) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound (piperazin-1-yl(piperidin-4-yl)methanone derivative)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM.

  • Enzyme and Substrate Preparation: Dilute the human recombinant MAGL and the 4-MUA substrate in the assay buffer to the desired working concentrations.

  • Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the test compound dilution (or vehicle control). b. Add 40 µL of the diluted MAGL enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 40 µL of the 4-MUA substrate solution to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Therapeutic Application II: Cannabinoid CB1 Receptor Inverse Agonism

3.1. Mechanism of Action and Therapeutic Rationale

The cannabinoid receptor type 1 (CB1) is a G-protein coupled receptor that is highly expressed in the brain and peripheral tissues. While CB1 agonists have therapeutic uses, CB1 inverse agonists have been investigated as potential treatments for obesity and metabolic disorders due to their anorectic effects.[6] However, first-generation CB1 inverse agonists were withdrawn due to severe psychiatric side effects.[6] This has driven the search for new chemical scaffolds, like benzhydryl piperazine analogs, that may lead to peripherally active inverse agonists with a better safety profile.[6]

A derivative of the core scaffold, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), has been identified as a novel CB1 inverse agonist.[6][7] It binds to the CB1 receptor and reduces its basal G-protein coupling activity.[7]

3.2. Signaling Pathway

As an inverse agonist, LDK1229 binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and antagonizing the effects of agonists.

CB1R_Pathway cluster_membrane Cell Membrane cluster_ligand CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Basal Activity (Reduced by Inverse Agonist) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inverse_Agonist LDK1229 (Piperazine Derivative) Inverse_Agonist->CB1R Binds & Inactivates

Caption: CB1 Receptor Inverse Agonist Pathway.

3.3. Quantitative Data: CB1 Receptor Binding Affinity

Compound IDStructureCB1 Ki (nM)Receptor SelectivityReference
LDK1229 (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone HCl220More selective for CB1 over CB2[6]

3.4. Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of ligand binding to a GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • GTPγS binding assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • Test compound (LDK1229)

  • Scintillation vials and fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of LDK1229 in the assay buffer.

  • Reaction Mixture: In a total volume of 200 µL, combine: a. 7.5 µg of cell membranes b. Test compound at various concentrations c. 0.1 nM [³⁵S]GTPγS d. 3 µM GDP e. 0.1% (w/v) bovine serum albumin

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. b. Plot the specific binding against the logarithm of the test compound concentration. c. Analyze the data using non-linear regression to determine the Emax (maximum inhibition of basal binding) and EC50 values for the inverse agonist.

Other Potential Therapeutic Applications

The versatility of the piperazin-1-yl(piperidin-4-yl)methanone scaffold extends to several other therapeutic areas:

  • NLRP3 Inflammasome Inhibition: Derivatives based on a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been developed as inhibitors of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[8]

  • Sigma 1 Receptor (S1R) Agonism: A screening campaign identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a potent S1R agonist, a target for neurological and psychiatric disorders.[9]

  • Antiviral Activity: Certain piperazine-piperidine compounds have been investigated for their potential to treat HCV infections.[10]

  • α-Adrenoceptor Antagonism: Piperazine-derived compounds have shown high subtype-selectivity for α1D- and α1A-adrenoceptors, leading to the induction of apoptosis in benign prostatic hyperplasia (BPH) models.[11]

General Synthesis Workflow

The synthesis of piperazin-1-yl(piperidin-4-yl)methanone derivatives typically involves the coupling of a substituted piperazine with a substituted piperidine-4-carboxylic acid or its activated form (e.g., acyl chloride). The wide availability of substituted piperazines and piperidines allows for the creation of large chemical libraries for screening.[1][12][13]

Synthesis_Workflow Start_Piperazine Substituted Piperazine Coupling Amide Coupling (e.g., with DIPEA) Start_Piperazine->Coupling Start_Piperidine Substituted Piperidine-4-Carboxylic Acid Activation Acid Activation (e.g., SOCl2, HATU) Start_Piperidine->Activation Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_Product Piperazin-1-yl(piperidin-4-yl)methanone Derivative Purification->Final_Product

Caption: General Synthesis Workflow.

Conclusion

The piperazin-1-yl(piperidin-4-yl)methanone scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, from neurodegenerative diseases and cancer via MAGL inhibition to metabolic disorders through CB1 receptor modulation. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. Continued exploration of this versatile scaffold promises to yield novel clinical candidates for challenging diseases.

References

  • Granchi, C., Rizzolio, F., & Minutolo, F. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. [Link]

  • Granchi, C., Rizzolio, F., & Minutolo, F. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

  • Mascenik, M. M., et al. (2015). (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist From the Class of Benzhydryl Piperazine Analogs. Molecular Pharmacology, 87(2), 197-206. [Link]

  • Mascenik, M. M., et al. (2015). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. PMC. [Link]

  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. University of Pisa. [Link]

  • Granchi, C., Rizzolio, F., & Minutolo, F. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC. [Link]

  • Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Gokula Krishnan, V., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Sacco, J., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. University of Siena. [Link]

  • Tuccinardi, T., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Wikipedia. Piperazine. Wikipedia. [Link]

  • Manasa Life Sciences. 1-(Piperidin-4-yl)piperazine. Manasa Life Sciences. [Link]

  • Google Patents. (2010). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

Sources

Foundational

Mechanism of Action Studies for Piperazin-1-yl(piperidin-4-yl)methanone Compounds: A Privileged Scaffold in Targeted Protein Degradation and Kinase Inhibition

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide Executive Summary & Structural Rationale In modern medicinal chemistry, the discovery of "privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the discovery of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The bis-heterocyclic ketone scaffold, piperazin-1-yl(piperidin-4-yl)methanone , has emerged as a highly versatile structural motif.

Structurally, this scaffold consists of a piperazine ring linked to a piperidine ring via a rigidifying carbonyl group. As a Senior Application Scientist, I evaluate this scaffold based on three critical physicochemical advantages:

  • Conformational Rigidity: The sp2 -hybridized carbonyl carbon restricts the rotational degrees of freedom between the two saturated heterocycles, locking the molecule into predictable spatial vectors. This minimizes the entropic penalty upon target binding.

  • Achirality: The symmetric nature of the piperidin-4-yl moiety eliminates the need for complex chiral separations, streamlining synthesis while maintaining high target affinity.

  • Hydrogen Bonding Potential: The terminal secondary amine of the piperidine ring serves as an excellent hydrogen bond donor, which is critical for interacting with kinase hinge regions or solvent-exposed domains.

This technical guide explores the mechanism of action (MoA) of this scaffold across two distinct pharmacological paradigms: Targeted Protein Degradation (PROTACs) and Kinase Inhibition .

Application I: Targeted Protein Degradation (PROTAC Linkers)

Mechanistic Overview

In the rapidly expanding field of proteolysis-targeting chimeras (PROTACs), the linker connecting the target-binding ligand to the E3 ligase-recruiting ligand is not merely a passive spacer; its rigidity and length dictate the stability of the ternary complex.

The piperazin-1-yl(piperidin-4-yl)methanone scaffold is utilized as a rigidified linker in the development of SMARCA2 (BRM) degraders, most notably PROTAC SMARCA2 degrader-28 (HY-168236) . In this molecule, the piperazine nitrogen is functionalized with a 3-bromobenzyl group (the SMARCA2-binding ligand), while the piperidine nitrogen is conjugated to a VHL E3 ligase ligand. The rigidity of the methanone linkage enforces a highly specific proximity between SMARCA2 and VHL, facilitating efficient polyubiquitination and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism SMARCA2 SMARCA2 Target Protein Ternary Ternary Complex (SMARCA2-PROTAC-VHL) SMARCA2->Ternary PROTAC SMARCA2 Degrader-28 (Scaffold Linker) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: Ternary complex formation and degradation pathway mediated by SMARCA2 PROTACs.

Application II: Pan-AKT Kinase Inhibition

Mechanistic Overview

Beyond acting as a linker, the scaffold serves as a core pharmacophore in ATP-competitive kinase inhibitors. A prime example is Compound 10h , a potent pan-AKT inhibitor designed for anti-prostate cancer therapy .

In Compound 10h, the piperazin-1-yl(piperidin-4-yl)methanone core links a hinge-binding pyrazolopyrimidine to a hydrophobic 3,4-dichlorophenyl group. The terminal piperidine acts as a critical hydrogen bond donor to the AKT kinase domain, mimicking the interactions of the adenine ring of ATP. By occupying the ATP-binding pocket, Compound 10h prevents the auto-phosphorylation of AKT at Ser473 and Thr308, thereby shutting down downstream signaling to mTOR and GSK3, ultimately inducing apoptosis in PC-3 prostate cancer cells.

AKT_Inhibition PIP3 PIP3 Accumulation at Membrane AKT AKT Kinase (Inactive) PIP3->AKT Recruits pAKT Phosphorylated AKT (Active) AKT->pAKT PDK1/mTORC2 Substrates Downstream Substrates (mTOR, GSK3, Bad) pAKT->Substrates Phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest Substrates->Apoptosis Shift in Balance Inhibitor Compound 10h (Scaffold Inhibitor) Inhibitor->pAKT Blocks ATP Pocket Inhibitor->Substrates Prevents Activation

Fig 2: Mechanism of pan-AKT inhibition and downstream apoptotic induction by Compound 10h.

Quantitative Pharmacological Data Summary

The following table summarizes the primary pharmacological metrics of the two highlighted compounds, demonstrating the scaffold's versatility across different target classes.

Compound NameScaffold RolePrimary TargetApplicationKey Efficacy MetricCell Line
PROTAC SMARCA2 degrader-28 Rigidified LinkerSMARCA2 (BRM)Targeted Protein Degradation DC50​ = 3 nMHiBiT A549
Compound 10h Hinge-Binding CoreAKT1 (Pan-AKT)ATP-Competitive Kinase Inhibition IC50​ = 24.3 nMPC-3

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the step-by-step methodologies for validating the mechanisms described above, including the causality behind specific experimental choices.

Protocol A: HiBiT Lytic Assay for SMARCA2 Degradation (PROTAC Validation)

Causality: The HiBiT system is chosen over traditional GFP-tagging because the 11-amino acid HiBiT tag minimizes steric hindrance, which is critical for allowing the PROTAC to form the ternary complex without artificial spatial interference.

  • Cell Seeding: Seed endogenously tagged HiBiT-SMARCA2 A549 cells in a 384-well white opaque plate at 2×103 cells/well. Incubate overnight at 37°C.

  • Control Validation Setup (Crucial Step): Divide the plate into three treatment arms:

    • Arm 1 (Test): Serial dilutions of PROTAC SMARCA2 degrader-28.

    • Arm 2 (Mechanism Control): Pre-treat cells with 10 µM MG132 (proteasome inhibitor) for 2 hours prior to PROTAC addition.

    • Arm 3 (Ligase Control): Pre-treat cells with 1 µM MLN4924 (NEDD8 activating enzyme inhibitor) to block cullin-RING ligase activity.

    • Logic: If degradation is observed in Arm 1 but rescued in Arms 2 and 3, it validates that the compound acts via the intended ubiquitin-proteasome system (UPS) rather than causing non-specific cytotoxicity.

  • Compound Treatment: Incubate cells with the PROTAC for 24 hours.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Shake for 10 minutes to allow the HiBiT peptide to complement with LgBiT, forming a functional NanoLuc luciferase.

  • Quantification: Read luminescence using a microplate reader. Calculate the DC50​ using non-linear regression.

Protocol B: Cellular Kinase Inhibition Assay (AKT Validation)

Causality: Measuring total AKT alongside phosphorylated AKT (p-AKT) is mandatory. If total AKT decreases, the compound may be acting as a degrader or inducing transcriptional suppression. A true ATP-competitive inhibitor will only reduce the p-AKT signal.

  • Cell Culture: Seed PC-3 cells (chosen for their high basal AKT activity due to PTEN null status) in 6-well plates at 5×105 cells/well.

  • Starvation & Treatment: Serum-starve cells for 12 hours to establish a baseline. Treat with Compound 10h at concentrations ranging from 10 nM to 1 µM for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride) to preserve endogenous phosphorylation states.

  • Western Blotting: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validating Probing:

    • Probe with primary antibodies against p-AKT (Ser473) , Total AKT , and GAPDH (loading control).

    • Logic: The ratio of p-AKT to Total AKT must decrease in a dose-dependent manner to confirm specific kinase inhibition.

References

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant , Zhang et al., MedChemComm, PubMed Central (NIH). Available at:[Link]

Exploratory

The Piperazin-1-yl(piperidin-4-yl)methanone Scaffold: A Privileged Structure in Central Nervous System Drug Design

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Concept of Privileged Structures in CNS Drug Discovery In the intricate landscap...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Structures in CNS Drug Discovery

In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of molecular scaffolds that can serve as versatile templates for interacting with multiple biological targets is a cornerstone of efficient and successful drug development. These recurring structural motifs, known as "privileged structures," possess a unique combination of physicochemical and structural features that enable them to bind with high affinity to a range of CNS receptors, often crossing the blood-brain barrier (BBB) effectively.[1][2] This guide delves into the significance of the piperazin-1-yl(piperidin-4-yl)methanone core as a quintessential privileged structure, dissecting its components, synthetic strategies, and its role in the design of multi-target CNS therapeutics.

The strategic advantage of employing a privileged structure lies in the accelerated discovery of lead compounds.[2] By starting with a scaffold that is already "pre-validated" by its presence in numerous biologically active molecules, researchers can focus on fine-tuning its substituents to achieve desired potency, selectivity, and pharmacokinetic profiles. This approach significantly enhances the probability of success in identifying clinical candidates for complex neurological and psychiatric disorders.

Deconstructing the Privileged Core: The Synergy of Piperazine and Piperidine

The remarkable utility of the piperazin-1-yl(piperidin-4-yl)methanone scaffold stems from the synergistic interplay of its two core heterocyclic components: the piperazine and the piperidine rings, linked by a robust amide bond. Each moiety contributes distinct yet complementary properties that are highly desirable for CNS-active agents.

The Piperazine Moiety: A Versatile Modulator of Receptor Interactions

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This unique arrangement confers several advantageous properties:

  • Dual Basicity: With two nitrogen atoms, piperazine possesses two distinct pKa values (approximately 5.35 and 9.73).[3] This allows for precise modulation of its ionization state at physiological pH, which is critical for balancing aqueous solubility and membrane permeability. The basic nitrogens can also act as key hydrogen bond acceptors or form salt bridges with acidic residues in receptor binding pockets.[4]

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for pre-organizing substituents for optimal receptor binding.[4] At the same time, it retains sufficient conformational flexibility to adapt to the topology of different binding sites.

  • Amenability to Diverse Substitution: The secondary amine of an unsubstituted piperazine and the nitrogen atoms in a substituted piperazine provide convenient handles for chemical modification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).[5]

The Piperidine Moiety: A Gateway to the CNS

The piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom, is another prevalent scaffold in CNS drug discovery.[6] Its key contributions to the privileged nature of the combined structure include:

  • Lipophilicity and BBB Penetration: Piperidine is generally more lipophilic than piperazine, which can enhance its ability to cross the blood-brain barrier.[3] The overall lipophilicity of the final molecule can be fine-tuned by modifying the substituents on both rings.

  • High Basicity: With a pKa of around 11.22, the piperidine nitrogen is strongly basic and predominantly protonated at physiological pH.[3] This can facilitate strong ionic interactions with acidic residues in target proteins.

  • Scaffolding for 3D Diversity: The piperidine ring serves as a non-planar scaffold, allowing for the projection of substituents into three-dimensional space to effectively probe the binding pockets of CNS receptors.

The amide linker provides a chemically stable connection between these two crucial rings, while its carbonyl group can also participate in hydrogen bonding interactions within the receptor binding site.

The Piperazin-1-yl(piperidin-4-yl)methanone Core in Action: Multi-Target Drug Design

The inherent properties of the piperazin-1-yl(piperidin-4-yl)methanone scaffold make it an ideal platform for developing multi-target ligands, a "magic shotgun" approach that is increasingly recognized as a more effective strategy for treating complex CNS diseases like schizophrenia and major depressive disorder.[7] By simultaneously modulating multiple neurotransmitter systems, such as the dopaminergic and serotonergic pathways, these drugs can achieve a broader therapeutic effect and potentially a more favorable side-effect profile.[8]

A prime example of the successful application of a related privileged structure is Cariprazine , an atypical antipsychotic.[4][9] While not a direct piperidin-4-yl-methanone derivative, it features a piperazine moiety linked to a cyclohexyl ring, embodying the same principle of combining a versatile piperazine with a distinct cyclic scaffold. Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[4][10] This complex polypharmacology is central to its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as bipolar disorder.[11]

Similarly, Brexpiprazole , another atypical antipsychotic, showcases the power of this structural motif.[2][12] It also contains a piperazine ring and functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[5][13] The subtle differences in its receptor binding profile and intrinsic activity compared to other antipsychotics are attributed to the specific chemical modifications of its core structure, highlighting the tunability of these privileged scaffolds.

Quantitative Insights: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki values in nM) for Cariprazine and Brexpiprazole, illustrating their multi-target engagement profile. Lower Ki values indicate higher binding affinity.

ReceptorCariprazine (Ki, nM)Brexpiprazole (Ki, nM)
Dopamine D20.49 - 0.690.3
Dopamine D30.085 - 0.091.1
Serotonin 5-HT1A1.9 - 2.60.12
Serotonin 5-HT2A19 - 230.47
Serotonin 5-HT2B0.581.9
Serotonin 5-HT2C134-
Histamine H123-
Adrenergic α1A1553.8
Adrenergic α1B-0.17

Data compiled from references[2][4][5][9][13]

Visualizing the Concepts

Privileged_Structure_Concept cluster_0 Core Privileged Structure cluster_1 Key Physicochemical Properties cluster_2 CNS Drug Development Outcomes Piperazin-1-yl(piperidin-4-yl)methanone Piperazin-1-yl(piperidin-4-yl)methanone Tunable pKa Tunable pKa Piperazin-1-yl(piperidin-4-yl)methanone->Tunable pKa Lipophilicity Lipophilicity Piperazin-1-yl(piperidin-4-yl)methanone->Lipophilicity Structural Rigidity Structural Rigidity Piperazin-1-yl(piperidin-4-yl)methanone->Structural Rigidity H-Bonding Capacity H-Bonding Capacity Piperazin-1-yl(piperidin-4-yl)methanone->H-Bonding Capacity Solubility & Permeability Balance Solubility & Permeability Balance Tunable pKa->Solubility & Permeability Balance Improved Pharmacokinetics Improved Pharmacokinetics Solubility & Permeability Balance->Improved Pharmacokinetics BBB Penetration BBB Penetration Lipophilicity->BBB Penetration Multi-Target Engagement Multi-Target Engagement BBB Penetration->Multi-Target Engagement Receptor Affinity Receptor Affinity Structural Rigidity->Receptor Affinity Receptor Affinity->Multi-Target Engagement Target Engagement Target Engagement H-Bonding Capacity->Target Engagement Target Engagement->Multi-Target Engagement Broad Efficacy Broad Efficacy Multi-Target Engagement->Broad Efficacy Favorable Dosing Favorable Dosing Improved Pharmacokinetics->Favorable Dosing High Hit Rate in Screening High Hit Rate in Screening Accelerated Discovery Accelerated Discovery High Hit Rate in Screening->Accelerated Discovery

Caption: The central role of the privileged structure in conferring desirable properties for CNS drug development.

Experimental Protocols

Synthesis of a (Piperazin-1-yl)(piperidin-4-yl)methanone Derivative

This protocol describes a general and robust method for the amide bond formation between a substituted piperazine and a piperidine-4-carboxylic acid derivative using HATU as the coupling reagent.

Synthetic_Workflow Start Start Dissolve Piperidine-4-carboxylic acid 1. Dissolve Piperidine-4-carboxylic acid in anhydrous DMF Start->Dissolve Piperidine-4-carboxylic acid Cool to 0C 2. Cool to 0°C Dissolve Piperidine-4-carboxylic acid->Cool to 0C Add HATU and DIPEA 3. Add HATU and DIPEA (Activation) Cool to 0C->Add HATU and DIPEA Stir for 10 min 4. Stir for 10 min Add HATU and DIPEA->Stir for 10 min Add Substituted Piperazine 5. Add Substituted Piperazine Stir for 10 min->Add Substituted Piperazine Warm to RT and Stir 6. Warm to RT and Stir (2-16 h) Add Substituted Piperazine->Warm to RT and Stir Work-up 7. Aqueous Work-up (Extraction) Warm to RT and Stir->Work-up Purification 8. Column Chromatography Work-up->Purification Product Product Purification->Product

Caption: A generalized workflow for the synthesis of (Piperazin-1-yl)(piperidin-4-yl)methanone derivatives.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected piperidine-4-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Activation: Cool the solution to 0°C using an ice bath. Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stirring: Stir the reaction mixture at 0°C for 5-10 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired substituted piperazine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Deprotection (if necessary): If an N-Boc protecting group was used on the piperidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final compound.[14]

Biological Evaluation: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.[1][15]

Materials:

  • Membrane Preparation: Crude membrane preparations from a cell line stably expressing the human recombinant dopamine D2 receptor.

  • Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.

  • Non-specific Binding Determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Test Compound: The synthesized (piperazin-1-yl)(piperidin-4-yl)methanone derivative at various concentrations.

  • 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of 10 µM Haloperidol, and 50 µL of radioligand.

    • Competition: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Drying: Dry the filters (e.g., for 30 minutes at 50°C).

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological_Assay_Workflow cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Data Analysis Membrane Prep Membrane Preparation (D2 Receptors) Incubation Incubate at 30°C Membrane Prep->Incubation Radioligand Radioligand ([³H]Spiperone) Radioligand->Incubation Test Compound Test Compound (Serial Dilutions) Test Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Counting Measure Radioactivity Washing->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Generate Competition Curve Generate Competition Curve Calculate Specific Binding->Generate Competition Curve Determine IC50 Determine IC50 Generate Competition Curve->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki Ki Ki

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Conclusion: A Privileged Scaffold for Future CNS Therapeutics

The piperazin-1-yl(piperidin-4-yl)methanone core exemplifies the power of the privileged structure concept in modern CNS drug design. By combining the advantageous physicochemical and structural features of the piperazine and piperidine rings, this scaffold provides a robust and versatile platform for the development of multi-target ligands. The successful clinical translation of drugs like Cariprazine and Brexpiprazole, which are built upon similar principles, underscores the immense potential of this approach. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the strategic use of such privileged structures will undoubtedly remain a cornerstone of innovation, enabling the design of safer and more effective medicines for patients in need.

References

  • Brexpiprazole: Characteristics, Biological Activities, Synthesis and Methods for Determination in Different Matrices. ResearchGate. Available at: [Link]

  • (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride. MySkinRecipes. Available at: [Link]

  • Cariprazine. Wikipedia. Available at: [Link]

  • Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder. PMC. Available at: [Link]

  • N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-phenylpiperidine-1-carboxamide. PubChem. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Psych Scene Hub. Available at: [Link]

  • Mechanism of Action - VRAYLAR® (cariprazine). Vraylar. Available at: [Link]

  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ACS Omega. Available at: [Link]

  • Cariprazine to Treat Schizophrenia and Bipolar Disorder in Adults. PMC. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. Available at: [Link]

  • Brexpiprazole (Rexulti): Mechanism & Clinical Use. Psych Scene Hub. Available at: [Link]

  • The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. PMC. Available at: [Link]

  • Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. PMC. Available at: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]

  • Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. PubMed. Available at: [Link]

  • 1-(2,3-Dichlorophenyl)piperazine. Inxight Drugs. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Synthesis and in vitro antimicrobial study of Schiff base and thiazolidinone of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone. PubMed. Available at: [Link]

  • Special Issue : Dopamine and Serotonin Receptors: Selective or Multitarget Ligands for the Treatment of Central Nervous System Diseases. MDPI. Available at: [Link]

  • The 5HT(1A) receptor ligand, S15535, antagonises G-protein activation: a [35S]GTPgammaS and [3H]S15535 autoradiography study. PubMed. Available at: [Link]

  • New arylpiperazine derivatives as antagonists of the human cloned 5-HT(4) receptor isoforms. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. Available at: [Link]

  • 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists. PubMed. Available at: [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

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Foundational

In Silico Prediction of ADMET Properties for Piperazin-1-yl(piperidin-4-yl)methanone: A Comprehensive Technical Guide

Executive Summary Piperazin-1-yl(piperidin-4-yl)methanone is a highly versatile, bifunctional chemical scaffold. In modern medicinal chemistry, it is increasingly utilized as a structural linker in the synthesis of Prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazin-1-yl(piperidin-4-yl)methanone is a highly versatile, bifunctional chemical scaffold. In modern medicinal chemistry, it is increasingly utilized as a structural linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as SMARCA2 degraders [1]. Because undesirable pharmacokinetics and toxicity remain the primary causes of late-stage drug development failure, early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is non-negotiable.

This whitepaper provides a rigorous, self-validating in silico methodology to predict and interpret the ADMET properties of this compound. Rather than merely listing computational outputs, this guide translates raw algorithmic data into actionable mechanistic insights, ensuring that drug development professionals can make informed lead-optimization decisions.

Structural Causality & Physicochemical Profiling

Before deploying computational algorithms, a medicinal chemist must evaluate the structural causality of the molecule. The compound (SMILES: O=C(C1CCNCC1)N2CCNCC2) consists of a piperazine ring and a piperidine ring bridged by a methanone (carbonyl) group.

  • Basicity & Ionization: The molecule contains two secondary aliphatic amines. These nitrogen atoms possess high pKa values (typically ~9.0–10.0). Consequently, at a physiological pH of 7.4, the molecule will exist predominantly in a dicationic (protonated) state.

  • Solubility vs. Permeability: This physiological protonation guarantees excellent aqueous solubility but creates a high desolvation energy penalty. This inherently restricts passive diffusion across tightly packed lipophilic barriers, such as the Blood-Brain Barrier (BBB).

  • Hydrogen Bonding: The presence of two N-H groups (donors) and three heteroatoms (acceptors: two nitrogens, one oxygen) establishes a robust hydrogen-bonding network, further increasing the topological polar surface area (TPSA).

Self-Validating In Silico Protocol

To ensure trustworthiness and reproducibility, we employ a multi-tiered, self-validating in silico workflow. Relying on a single predictive model can introduce algorithmic bias; therefore, this protocol cross-references three distinct, peer-reviewed predictive engines: SwissADME [2], ADMETlab 2.0 [3], and pkCSM [4].

Step-by-Step Methodology:
  • Preparation & Input Generation: Generate the canonical SMILES string (O=C(C1CCNCC1)N2CCNCC2) and verify structural integrity using an open-source 2D molecular editor to ensure no valence errors exist before submission.

  • Physicochemical Evaluation (SwissADME): Input the SMILES into the SwissADME web server to calculate Lipinski parameters, TPSA, and consensus LogP. This establishes the baseline drug-likeness.

  • Pharmacokinetic Profiling (ADMETlab 2.0): Submit the structure to ADMETlab 2.0. Utilizing its multi-task graph attention (MGA) framework, predict human intestinal absorption (HIA), plasma protein binding (PPB), and Cytochrome P450 (CYP) interactions.

  • Toxicity Screening (pkCSM): Utilize the pkCSM platform's distance-based graph signatures to evaluate severe liabilities, specifically mutagenicity (Ames test), hepatotoxicity, and hERG channel inhibition.

  • System Self-Validation (Cross-Referencing): Compare the LogP and BBB permeability predictions across all three platforms to ensure consensus. If the models diverge (e.g., one predicts high BBB penetration while others predict low), manually review the structural alerts (in this case, the dicationic state overrides lipophilicity algorithms, confirming low BBB penetration).

Workflow A Input: Canonical SMILES O=C(C1CCNCC1)N2CCNCC2 B Physicochemical Profiling (SwissADME) A->B C Pharmacokinetic Prediction (ADMETlab 2.0) A->C D Toxicity Screening (pkCSM) A->D E Data Synthesis & Risk Assessment B->E C->E D->E

In silico ADMET prediction workflow for piperazin-1-yl(piperidin-4-yl)methanone.

Quantitative Data Synthesis

The following tables summarize the predicted parameters based on the validated consensus of the in silico models.

Table 1: Physicochemical Properties & Drug-Likeness
ParameterPredicted ValueInterpretation / Causality
Molecular Weight (MW) 197.28 g/mol < 500 Da; highly favorable for oral absorption.
Consensus LogP (o/w) -0.5 to 0.2Highly hydrophilic; driven by the two basic amines.
Topological Polar Surface Area 41.49 Ų< 140 Ų; optimal for membrane permeability (if uncharged).
H-Bond Donors / Acceptors 2 / 3Complies with Lipinski's Rule of 5 (HBD < 5, HBA < 10).
Rotatable Bonds 2< 10; indicates low conformational entropy loss upon binding.
Lipinski Violations 0Excellent baseline drug-likeness.
Table 2: Pharmacokinetic (ADME) Profile
CategoryParameterPredictionMechanistic Rationale
Absorption Human Intestinal AbsorptionHighSmall MW and low TPSA overcome the charge penalty in the GI tract.
Distribution BBB PermeabilityLowPhysiological protonation prevents passive crossing of the lipophilic BBB.
Distribution Plasma Protein BindingLow (< 30%)Lack of lipophilic aromatic rings prevents strong binding to human serum albumin.
Metabolism CYP450 InhibitionNegativeAbsence of large, hydrophobic planar structures needed to occupy CYP active sites.
Excretion Renal ClearanceHighHigh aqueous solubility and low protein binding facilitate rapid glomerular filtration.
Table 3: Toxicity Profile
Toxicity EndpointPredictionRisk LevelRationale
Mutagenicity (Ames) NegativeLowNo reactive electrophiles or DNA-intercalating aromatic systems.
Hepatotoxicity NegativeLowRapid clearance and lack of reactive metabolite formation (e.g., no anilines).
hERG Inhibition ModerateMediumBasic amines are classic pharmacophores for hERG K+ channel binding.

Mechanistic Insights: The hERG Liability

While piperazin-1-yl(piperidin-4-yl)methanone exhibits an excellent safety profile regarding hepatotoxicity and mutagenicity, the primary structural liability lies in its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.

The Causality: The hERG channel pore is lined with aromatic amino acid residues, specifically Tyrosine (Tyr652) and Phenylalanine (Phe656). The basic secondary amines of the piperazine and piperidine rings will protonate at pH 7.4. These resulting positively charged ammonium centers can engage in strong π -cation interactions with the aromatic rings of Tyr652/Phe656. If this compound is incorporated into a larger PROTAC molecule, the added lipophilicity from the target-binding ligand and E3 ligase ligand will likely synergize with this basic center, significantly amplifying the risk of hERG blockade and subsequent QT interval prolongation.

hERG N1 Basic Amines (pKa ~9.5) Piperazine & Piperidine N2 Protonation at Physiological pH (7.4) N1->N2 N3 Interaction with hERG K+ Channel (Tyr652, Phe656) N2->N3 Pi-Cation Binding N4 Potential QT Prolongation Risk N3->N4

Mechanistic pathway of potential hERG liability driven by basic amine protonation.

Conclusion

Piperazin-1-yl(piperidin-4-yl)methanone is a structurally efficient, highly soluble compound that strictly adheres to Lipinski's Rule of Five. Its in silico ADMET profile reveals excellent oral absorption, low plasma protein binding, and a lack of CYP450 inhibition. Its low BBB permeability makes it an ideal linker for peripherally restricted targets, preventing unwanted CNS side effects. However, medicinal chemists must proactively monitor hERG toxicity during lead optimization, as the protonated aliphatic amines provide a classic pharmacophore for off-target potassium channel binding.

References

  • Daina A, Michielin O, Zoete V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017;7:42717. Available at:[Link]

  • Xiong G, Wu Z, Yi J, et al. "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research, 2021;49(W1):W5-W14. Available at:[Link]

  • Pires DE, Blundell TL, Ascher DB. "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry, 2015;58(9):4066-72. Available at: [Link]

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Exploratory

Conformational Analysis of the Piperazine-Piperidine Linker: A Structural Paradigm in Targeted Protein Degradation

Executive Summary The piperazine-piperidine motif has emerged as a privileged structural scaffold in modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and complex bivalent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine-piperidine motif has emerged as a privileged structural scaffold in modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and complex bivalent ligands. Unlike highly flexible polyethylene glycol (PEG) or pure alkyl chains, the piperazine-piperidine linker introduces defined spatial vectors, predictable basicity, and a restricted conformational ensemble. By pre-organizing the molecule, this motif minimizes the entropic penalty upon target binding and stabilizes the ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase). This whitepaper details the conformational landscape of this linker, outlines self-validating analytical workflows for its elucidation, and examines its transformative impact on drug design.

The Conformational Landscape: Causality in 3D Space

Both piperazine and piperidine are saturated six-membered heterocycles that predominantly adopt chair conformations to minimize angular and torsional strain[1]. When covalently linked (e.g., via a C-N bond in 1-(piperidin-4-yl)piperazine), the system's global 3D architecture is governed by three dynamic processes:

  • Ring Inversion: The rapid interconversion between degenerate or non-degenerate chair forms. For substituted piperazines, the activation energy barrier ( ΔG‡ ) for ring inversion typically ranges between 56 and 80 kJ/mol, heavily influenced by the electronic nature of the N-substituents[2].

  • Nitrogen Inversion: Pyramidal inversion at the tertiary amines dictates whether the inter-ring bond occupies an axial or equatorial position. The equatorial-equatorial conformer is generally the global energy minimum due to the alleviation of 1,3-diaxial steric clashes.

  • Inter-ring Torsion: The dihedral angle around the connecting C-N bond. Steric bulk from adjacent protons restricts free rotation, funneling the molecule into a limited set of low-energy rotamers.

Understanding these parameters is not merely an academic exercise; the specific rotamer populated in solution directly dictates the trajectory of the attached pharmacophores, determining whether a PROTAC can successfully bridge a POI and an E3 ligase without steric occlusion.

Analytical Workflows for Conformational Elucidation

To accurately map the conformational space of a piperazine-piperidine linker, empirical spectroscopic data must be tightly coupled with quantum mechanical modeling. The following protocols establish a self-validating loop where computational predictions are continuously refined by experimental observables.

Protocol 1: NMR-Based Conformational Elucidation

Causality: At room temperature, ring inversion and bond rotation often occur faster than the NMR timescale, resulting in time-averaged signals. Variable Temperature (VT) NMR is required to slow these dynamics, allowing for the resolution of distinct conformers and the calculation of exchange barriers[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the linker derivative in a highly pure deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). Note: Solvent dielectric constants heavily influence the stabilization of polar conformers; choose a solvent that mimics the intended biological environment.

  • Baseline Acquisition: Acquire standard 1D 1H and 13C spectra at 298 K to establish baseline chemical shifts and assess sample purity.

  • Variable Temperature (VT) NMR: Cool the sample progressively (e.g., down to -80°C in CD2​Cl2​ ) in 10°C increments. Identify the coalescence temperature ( Tc​ ) where time-averaged peaks split into distinct signals representing individual conformers. Calculate the activation energy ( ΔG‡ ) using the Eyring equation[2].

  • J-Coupling Analysis: Extract 3JHH​ coupling constants from the low-temperature spectra. Coupling values >8 Hz indicate trans-diaxial proton relationships, confirming the rigid chair conformation of the individual rings[1].

  • 2D NOESY/ROESY: Perform 2D Nuclear Overhauser Effect (NOE) spectroscopy with a mixing time of 300–500 ms. Quantify cross-peaks between the piperidine equatorial protons and piperazine protons. The intensity of these through-space interactions is inversely proportional to the sixth power of the internuclear distance ( r−6 ), revealing the dominant inter-ring dihedral angle.

Protocol 2: Computational Conformational Search and DFT Optimization

Causality: Experimental NMR provides an ensemble average. Computational chemistry is required to deconvolute this average into discrete, quantifiable energy minima, identifying transient conformers that may represent the bioactive state[1].

Step-by-Step Methodology:

  • Stochastic Conformational Search: Utilize a molecular mechanics force field (e.g., MMFF94) to generate a diverse ensemble of conformers. Systematically rotate the inter-ring C-N bond in 15° increments to ensure thorough sampling of the torsional space.

  • Geometry Optimization: Filter the generated conformers to retain those within a 5.0 kcal/mol energy window of the global minimum. Submit these to Density Functional Theory (DFT) optimization at the B3LYP/6-31G(d,p) level of theory, employing an implicit solvent model (e.g., PCM) that matches the NMR conditions.

  • Boltzmann Weighting: Calculate the relative Gibbs free energies ( ΔG ) for the optimized structures to determine the Boltzmann population of each conformer at standard physiological temperature (298 K).

  • Theoretical Validation: Compute theoretical J-couplings and chemical shifts using Gauge-Independent Atomic Orbital (GIAO) methods. Calculate the Root Mean Square Deviation (RMSD) against the experimental NMR data from Protocol 1 to validate the computational model.

NMR_Comp_Workflow A Sample Prep & VT-NMR B NOESY & J-Coupling Extraction A->B F Experimental vs Theoretical Validation B->F C Stochastic Conformer Search (MMFF94) D DFT Geometry Optimization C->D E Boltzmann Population Analysis D->E E->F

Caption: Integrated NMR and computational workflow for the conformational analysis of linkers.

Impact on PROTAC Design and Ternary Complex Stability

The linker in a bivalent degrader does far more than passively bridge two ligands; its conformational plasticity directly governs the thermodynamics of ternary complex formation. Highly flexible PEG linkers suffer from a massive entropic penalty ( ΔS ) upon binding, as thousands of potential microstates are restricted into a single bioactive conformation.

Incorporating a piperazine-piperidine linker pre-organizes the molecule. For example, in the development of Androgen Receptor (AR) PROTACs, rigid piperazine-piperidine linkers consistently yielded exceptional degradation rates (86%–99%), as the optimized length and protonation state provided a rigid vector that minimized non-productive conformers[3].

Similarly, in the optimization of CRBN-recruiting Bcl-xL degraders (e.g., PZ671), replacing flexible chains with conformationally restricted piperazine-piperidine units significantly enhanced cellular degradation potency by stabilizing the ternary complex[4]. In antiviral research, GC-376-based PROTACs targeting the SARS-CoV-2 3CLPro enzyme utilize a piperazine-piperidine linker to connect the covalent warhead to pomalidomide. This rigid architecture provides the necessary vectorality to project the E3 ligand out of the active site while maintaining a stable, reversible covalent bond with the target[5].

Quantitative Comparison of Linker Architectures
Linker ArchitectureConformational Entropy PenaltyAqueous Solubility (pH 7.4)Metabolic StabilityTypical Degradation Efficiency (AR PROTACs)
Flexible PEG HighExcellentModerateVariable (Highly length-dependent)
Pure Alkyl Chain HighPoorLow (Prone to oxidation)Low to Moderate
Piperazine-Piperidine Low Good (Protonated) High 86% - 99%

Table 1: Comparative physicochemical and functional properties of common PROTAC linker motifs.

PROTAC_Mechanism POI Protein of Interest Linker Piperazine-Piperidine Linker (Rigid Vector) POI->Linker Complex Stable Ternary Complex POI->Complex E3 E3 Ligase (e.g., CRBN) Linker->E3 E3->Complex Degradation Proteasomal Degradation Complex->Degradation

Caption: Role of the rigid piperazine-piperidine linker in stabilizing the PROTAC ternary complex.

Conclusion

The piperazine-piperidine linker represents a masterclass in applied conformational control. By leveraging the inherent rigidity of coupled chair heterocycles, drug developers can bypass the entropic bottlenecks that plague flexible bivalent molecules. Rigorous conformational analysis—combining VT-NMR, NOE constraints, and DFT optimization—remains the gold standard for predicting the spatial trajectory of these linkers, ultimately driving the rational design of next-generation targeted protein degraders.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader Source: RSC Medicinal Chemistry URL:[Link]

  • Structural Investigation of the Interaction Between a GC-376 Based Peptidomimetic PROTAC and the Viral Main Protease of Coxsackievirus B3 Source: Preprints.org URL:[Link]

Sources

Foundational

The Piperazine Paradigm: Engineering Aqueous Solubility in Drug Design

A Technical Whitepaper for Drug Development Professionals The Solubility Bottleneck in Drug Discovery A persistent challenge in modern drug discovery is the "brick-dust" phenomenon—where highly potent, lipophilic lead co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

The Solubility Bottleneck in Drug Discovery

A persistent challenge in modern drug discovery is the "brick-dust" phenomenon—where highly potent, lipophilic lead compounds exhibit extremely poor aqueous solubility, severely limiting their oral bioavailability and clinical viability. To overcome this, medicinal chemists frequently employ structural bioisosteres and solubilizing appendages. Among these, the piperazine moiety stands out as a privileged scaffold.

Incorporating a piperazine ring into a molecular architecture is a highly validated strategy for rescuing insoluble leads. This whitepaper dissects the physicochemical mechanisms driving this solubility enhancement, provides real-world quantitative data, and outlines self-validating experimental protocols for assessing piperazine-modified drug candidates.

Physicochemical Mechanisms of Solubility Enhancement

The addition of a piperazine ring alters the physicochemical profile of a drug candidate through three distinct, synergistic mechanisms:

A. Protonation and pKa Dynamics

Piperazine is a six-membered cyclic diamine containing two basic nitrogen atoms. The unsubstituted ring has two distinct dissociation constants: a pKa1​ of approximately 5.35 and a pKa2​ of 9.73 at 25 °C 1[1]. At physiological pH (7.4), the secondary or tertiary amines of a piperazine appendage are partially or fully protonated. This ionization drastically increases the molecule's polarity and hydration energy, facilitating favorable ion-dipole interactions with water molecules.

B. Crystal Lattice Disruption

Many lipophilic drugs suffer from poor solubility due to high crystal lattice energies driven by planar, aromatic stacking (e.g., π−π interactions). Piperazine, existing predominantly in a chair conformation, introduces three-dimensional sp3 steric bulk 2[2]. This non-planar geometry disrupts flat crystal packing, thereby lowering the melting point and reducing the thermodynamic barrier required to break the crystal lattice during dissolution.

C. Facilitation of Salt Formation

The inherent basicity of piperazine enables the facile generation of highly soluble pharmaceutical salts. Piperazine readily forms stable complexes with various counter-ions (e.g., mesylates, hydrochlorides, citrates), which can exponentially increase dissolution rates compared to the free base 3[3].

Quantitative Impact: Case Studies

The integration of piperazine has rescued numerous clinical candidates across various therapeutic areas. The table below summarizes the quantitative impact of piperazine modifications on aqueous solubility.

Compound Class / DrugStructural ModificationSolubility ImpactKey Mechanism of Action
BCR-ABL Inhibitors (e.g., Imatinib)Addition of an N-methylpiperazine tail to a highly aromatic core.Free base is nearly insoluble (0.01 mg/mL). The piperazine-enabled mesylate salt is highly soluble at pH < 5.5[4].Lattice disruption (reduced sp2 fraction) and salt formation[5].
NSAIDs (e.g., Ibuprofen, Indomethacin)Formation of NSAID-piperazine salts/co-crystals (2:1 or 1:1 stoichiometry).>10-fold increase in pure water solubility compared to the parent bulk drugs[6].Microenvironmental pH alteration and decreased lattice energy[6].
ADC Linkers (Maleimide)Replacement of PEG4 linkers with a disubstituted piperazine scaffold.Increased solubility up to 370 mM in aqueous media (PEG4 reference was marginally soluble)[7].Dual tertiary amines ( pKa≈9 and 5 ) boost polarity and hydration[7].

Experimental Methodologies for Solubility and pKa Assessment

To rigorously validate the solubility enhancement conferred by piperazine integration, scientists must employ self-validating protocols that account for both thermodynamic realities and atmospheric interferences.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Kinetic solubility assays (which rely on diluting a DMSO stock into buffer) often create meta-stable, supersaturated states that yield false-positive solubility data. The shake-flask method measures the true thermodynamic equilibrium between the solid crystal lattice and the aqueous phase, which accurately reflects gastrointestinal dissolution[1].

Step-by-Step Workflow:

  • Equilibration: Add an excess amount of the solid piperazine-modified API (e.g., 10 mg) to 1 mL of aqueous buffer (pH 7.4) in a sealed borosilicate glass vial.

  • Incubation: Agitate the suspension at a constant physiological temperature (37 °C) using an orbital shaker for 48 to 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration ensures no sub-visible micro-crystals are carried over into the analytical sample, which would falsely inflate the measured solubility.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV/Vis against a pre-established standard calibration curve.

  • Self-Validation Check (Solid-State Verification): Recover the residual undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD). If the crystal form has changed (e.g., transformed into a less soluble hydrate or disproportionated salt), the measured solubility corresponds to the new form. This step validates the physical state of the measurement.

Protocol 2: Potentiometric pKa Determination

Causality: Substituents on the piperazine ring (e.g., N-alkylation) shift its basicity. Accurately determining the pKa is critical for predicting the ionization state and absorption profile at physiological pH.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the piperazine analog in a standardized 0.15 M KCl aqueous solution (to maintain constant ionic strength) at a concentration of ~1 mM.

  • Atmospheric Control: Purge the titration vessel continuously with high-purity Nitrogen gas.

    • Causality: Piperazine readily absorbs ambient CO2​ , forming carbamates and carbonic acid[3]. This introduces extraneous acidic species that will severely skew the titration curve and pKa calculation.

  • Titration: Titrate the solution with a standardized strong acid (0.1 M HCl) to pH 2.0, followed by a forward titration with a standardized strong base (0.1 M NaOH) up to pH 12.0. Continuously monitor the pH using a calibrated glass electrode.

  • Data Analysis: Calculate the pKa values from the half-equivalence points on the titration curve using the Henderson-Hasselbalch equation.

  • Self-Validation Check (Reversibility): Overlay the forward (base) and backward (acid) titration curves. If the curves superimpose perfectly, it validates that no chemical degradation or irreversible precipitation occurred during the pH adjustment.

Mechanistic Pathway Visualization

The following logical workflow illustrates how the structural integration of a piperazine moiety alters fundamental physicochemical properties to rescue lipophilic lead compounds.

PiperazineSolubility Lead Lipophilic Lead Compound (Poor Aqueous Solubility) Pip_Addition Piperazine Moiety Integration (Structural Modification) Lead->Pip_Addition Mech1 Ionization at Physiological pH (pKa1 ~5.35, pKa2 ~9.73) Pip_Addition->Mech1 Mech2 Crystal Lattice Disruption (Reduced Aromatic Stacking) Pip_Addition->Mech2 Mech3 Salt Formation Capability (e.g., Mesylate, HCl) Pip_Addition->Mech3 Result2 Increased Hydration Energy & Polarity Mech1->Result2 Result1 Decreased Lattice Energy & Lower Melting Point Mech2->Result1 Mech3->Result2 Final Enhanced Aqueous Solubility & Bioavailability Result1->Final Result2->Final

Physicochemical mechanisms of piperazine-mediated solubility enhancement in drug design.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications Source: acs.org URL:[Link][5]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - u:scholar Source: univie.ac.at / PMC URL:[Link][7]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate Source: researchgate.net URL:[Link][6]

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub Source: encyclopedia.pub URL:[Link][2]

  • Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - ResearchGate Source: researchgate.net URL:[Link][4]

  • Piperazine - Wikipedia Source: wikipedia.org URL:[Link][3]

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Protocols & Analytical Methods

Method

Synthesis Protocol for Piperazin-1-yl(piperidin-4-yl)methanone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Bifunctional linker synthesis for PROTACs (e.g., SMARCA2 and MNK1 degraders) and targeted covalent inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Bifunctional linker synthesis for PROTACs (e.g., SMARCA2 and MNK1 degraders) and targeted covalent inhibitors.

Introduction & Strategic Rationale

In the rapidly expanding field of targeted protein degradation (TPD), the structural rigidity and vectorality of the linker are as critical as the binding affinities of the warhead and E3 ligase ligands. Piperazin-1-yl(piperidin-4-yl)methanone serves as a highly versatile, rigidified bifunctional linker core. It is frequently utilized in the synthesis of advanced PROTACs, such as first-in-class MNK1 degraders and SMARCA2 degraders [1][3].

As a Senior Application Scientist, I have designed this protocol to prioritize regioselective fidelity and high-throughput scalability . By utilizing mono-Boc protected starting materials (1-Boc-piperidine-4-carboxylic acid and 1-Boc-piperazine), we prevent uncontrolled oligomerization. The synthesis relies on a highly efficient HATU-mediated amide coupling, followed by a global acidolytic deprotection to simultaneously unmask both secondary amines, readying the molecule for subsequent orthogonal functionalization [1][2].

Synthetic Workflow

The following workflow illustrates the two-step synthetic pathway.

Synthesis SM 1-Boc-piperidine-4-carboxylic acid + 1-Boc-piperazine Step1 Amide Coupling HATU, DIPEA, DMF, RT, 2-4 h SM->Step1 Int Di-Boc Protected Intermediate (C20H35N3O5) Step1->Int 85-95% Yield Step2 Global Deprotection TFA / DCM (1:1), RT, 2 h Int->Step2 Prod Piperazin-1-yl(piperidin-4-yl)methanone Bis-TFA Salt (Target) Step2->Prod Quantitative

Figure 1: Two-step synthetic workflow for Piperazin-1-yl(piperidin-4-yl)methanone.

Quantitative Data & Stoichiometry

To ensure reproducibility, the reaction parameters and reagent quantities for a standard 10 mmol scale synthesis are summarized below.

Table 1: Reaction Optimization and Stoichiometry for Amide Coupling
Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount (10 mmol scale)
1-Boc-piperidine-4-carboxylic acidLimiting Reagent1.0 eq229.282.29 g
1-Boc-piperazineNucleophile1.1 eq186.252.05 g
HATUCoupling Agent1.2 eq380.234.56 g
DIPEANon-nucleophilic Base3.0 eq129.245.22 mL (3.88 g)
Anhydrous DMFSolvent0.33 MN/A30.0 mL
Table 2: Reagent Quantities for Global Deprotection
Reagent / MaterialRoleEquivalentsAmount
Di-Boc IntermediateStarting Material1.0 eq~3.97 g (10 mmol)
Trifluoroacetic Acid (TFA)Acidic Cleavage AgentExcess (20% v/v)10.0 mL
Dichloromethane (DCM)SolventN/A40.0 mL
TolueneCo-evaporation solventN/A3 x 20.0 mL

Step-by-Step Methodology

Phase 1: HATU-Mediated Amide Coupling
  • Pre-activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-4-carboxylic acid (2.29 g, 10 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.22 mL, 30 mmol) to the solution. Stir for 5 minutes.

  • Active Ester Formation: Add HATU (4.56 g, 12 mmol) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 15–20 minutes. Note: The solution will typically turn a pale yellow as the active O-(7-azabenzotriazol-1-yl) ester forms.

  • Nucleophilic Attack: Add 1-Boc-piperazine (2.05 g, 11 mmol) to the activated mixture.

  • Reaction Propagation: Stir the mixture at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL), water (2 x 50 mL), and brine (50 mL) to remove residual DMF and urea byproducts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the di-Boc protected intermediate as a white to off-white solid. (Yield: ~85-95%).

Phase 2: Acidolytic Global Deprotection
  • Solvation: Dissolve the crude di-Boc intermediate (~10 mmol) in anhydrous DCM (40 mL) in a 250 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add TFA (10 mL) dropwise over 5 minutes to control the evolution of isobutylene gas and CO₂ [1].

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure.

  • Co-evaporation (Critical Step): To remove residual, tightly bound TFA without utilizing harsh thermal conditions that could cause degradation, add toluene (20 mL) and evaporate under reduced pressure. Repeat this process three times.

  • Isolation: Triturate the resulting oily residue with cold diethyl ether (30 mL). A white precipitate will form. Filter the solid and dry under high vacuum to afford Piperazin-1-yl(piperidin-4-yl)methanone bis-TFA salt as a hygroscopic white powder. (Yield: Quantitative).

In-Process Quality Control (IPQC) & Self-Validation

To ensure a self-validating system, rely on orthogonal analytical checks at each phase rather than assuming reaction completion based on time alone.

  • Validating Phase 1 (Amide Coupling):

    • TLC / Ninhydrin Logic: 1-Boc-piperazine is a secondary amine and will stain strongly positive (purple/blue) with a Ninhydrin dip. The resulting di-Boc intermediate is a tertiary amide and lacks a free N-H proton; therefore, it will not stain with Ninhydrin. Disappearance of the Ninhydrin-active spot confirms full consumption of the piperazine.

    • LC-MS: Look for the mass of the di-Boc intermediate: [M+H]⁺ = 398.3 m/z .

  • Validating Phase 2 (Global Deprotection):

    • TLC / Ninhydrin Logic: The target molecule possesses two secondary amines. Upon successful deprotection, the product will revert to staining strongly positive with Ninhydrin.

    • LC-MS: Look for the loss of two Boc groups (-200 Da). The target mass is [M+H]⁺ = 198.2 m/z .

Mechanistic & Kinetic Insights (E-E-A-T)

  • Why HATU over EDC/HOBt? Secondary amines, such as piperazine, suffer from significant steric hindrance compared to primary amines. HATU generates a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides a neighboring group effect (anchimeric assistance) that accelerates the nucleophilic attack of the hindered piperazine, ensuring a near-quantitative yield and preventing unreacted starting material from complicating the purification [1].

  • The Role of DIPEA: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it strictly non-nucleophilic. It efficiently deprotonates the carboxylic acid to initiate coupling and neutralizes the acidic byproducts of HATU without competing for the active ester.

  • Rationale for the Bis-TFA Salt: While HCl in dioxane can also be used for Boc deprotection, TFA in DCM is preferred here. The resulting bis-TFA salt of Piperazin-1-yl(piperidin-4-yl)methanone exhibits superior solubility in polar aprotic solvents (like DMF and DMSO) compared to the dihydrochloride salt. This high solubility is a critical advantage for downstream PROTAC synthesis, where subsequent SNAr or amide coupling steps often require high concentrations in DMF [1][2].

Application

Application Notes and Protocols for the Amide Coupling of Piperidine-4-Carboxylic Acid and Piperazine

Introduction The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern drug discovery and development. This guide provides a detailed technical overview and practical, field-tested...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern drug discovery and development. This guide provides a detailed technical overview and practical, field-tested protocols for the amide coupling of two critical building blocks: piperidine-4-carboxylic acid and piperazine. The resulting 1-(piperidin-4-oyl)piperazine scaffold is a prevalent motif in numerous biologically active molecules.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to make informed decisions, troubleshoot common issues, and adapt these protocols to their specific synthetic challenges. We will explore a range of modern coupling reagents, with a focus on achieving high yields and purity while addressing the principal challenge in this specific transformation: the selective mono-acylation of piperazine.

The Core Challenge: Selective Mono-Acylation of Piperazine

Piperazine, a symmetrical diamine, presents a significant challenge in amide coupling reactions: the potential for di-acylation. The formation of the undesired bis-amide byproduct not only consumes valuable starting material but also complicates purification, often leading to reduced yields of the target mono-acylated product.[1][2]

Several strategies can be employed to favor mono-acylation, and the choice of approach will depend on the scale of the reaction, the specific coupling reagent used, and the overall synthetic strategy.

  • Use of a Protecting Group: The most robust method for ensuring mono-acylation is to protect one of the piperazine nitrogens with a removable group, such as a tert-butyloxycarbonyl (Boc) group. This multi-step process involves protection, acylation of the free secondary amine, and subsequent deprotection. While reliable, this adds steps to the overall synthesis.

  • Stoichiometric Control: Utilizing a large excess of piperazine relative to the carboxylic acid can statistically favor the formation of the mono-acylated product.[1][3] This approach is often employed in process chemistry where the cost of piperazine is not prohibitive.

  • In Situ Mono-Protonation: A clever one-pot strategy involves the reaction of piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen is significantly less nucleophilic, thereby directing the acylation to the free nitrogen.[1]

  • Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry and reaction time, which can significantly enhance selectivity for mono-acylation.[1]

Comparative Overview of Common Coupling Reagents

The selection of the appropriate coupling reagent is critical for success. The choice depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, cost, and the potential for side reactions. Below is a comparative summary of reagents commonly used for this type of transformation.

Coupling ReagentClassAdditive(s)Key AdvantagesKey Disadvantages
EDC CarbodiimideHOBt, OxymaPureCost-effective; water-soluble urea byproduct simplifies workup.[4][5]Can lead to N-acylurea side products; may require longer reaction times.
DCC/DIC CarbodiimideHOBt, DMAPEffective and inexpensive.DCC forms insoluble DCU byproduct, complicating purification; DIC forms a more soluble urea.[6]
HATU Aminium/Uronium Salt(Incorporates HOAt)High reactivity, fast reaction times, and very low risk of epimerization.[7][8][9]Higher cost; can cause guanidinylation of the amine if used in excess.[6][8]
HBTU Aminium/Uronium Salt(Incorporates HOBt)Highly efficient and a good alternative to HATU.[7][8]Generally considered slightly less reactive than HATU with a slightly higher risk of epimerization.[7]
T3P® Phosphonium AnhydrideNone requiredByproducts are water-soluble, leading to easy workup; low toxicity and low epimerization risk.[10][11]Can be viscous and more challenging to handle; may require slightly larger excess.

Reaction Mechanisms: A Visual Guide

Understanding the mechanism of action for each class of coupling reagent is crucial for optimizing reaction conditions and troubleshooting.

Carbodiimide-Mediated Coupling (e.g., EDC)

The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond, releasing a water-soluble urea byproduct. Additives like HOBt or HOAt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and epimerization.[5]

G RCOOH Piperidine-4- carboxylic Acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amide 1-(piperidin-4-oyl)piperazine O_acylisourea->Amide + Piperazine Urea EDU Byproduct (water-soluble) O_acylisourea->Urea Piperazine Piperazine Piperazine->Amide

Figure 1: Carbodiimide (EDC) Coupling Mechanism.

Aminium/Uronium Salt-Mediated Coupling (e.g., HATU)

The carboxylate anion, formed by deprotonation with a base, attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive HOAt active ester. The amine then attacks this active ester to form the desired amide.[8] The anchimeric assistance from the pyridine nitrogen in the HOAt moiety is thought to accelerate the reaction and suppress epimerization.[8]

G RCOO Carboxylate Active_Ester HOAt Active Ester RCOO->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide 1-(piperidin-4-oyl)piperazine Active_Ester->Amide + Piperazine TMU Tetramethylurea Active_Ester->TMU HOAt HOAt Active_Ester->HOAt Piperazine Piperazine Piperazine->Amide G RCOOH Piperidine-4- carboxylic Acid Activated_Intermediate Activated Intermediate RCOOH->Activated_Intermediate + T3P® T3P T3P® T3P->Activated_Intermediate Amide 1-(piperidin-4-oyl)piperazine Activated_Intermediate->Amide + Piperazine Byproducts Phosphonic Acid Byproducts (water-soluble) Activated_Intermediate->Byproducts Piperazine Piperazine Piperazine->Amide

Figure 3: T3P® Coupling Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of piperidine-4-carboxylic acid with piperazine using a selection of common reagents. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling for Mono-acylation

This protocol utilizes the cost-effective EDC/HOBt system and stoichiometric control with an excess of piperazine to favor mono-acylation.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Piperazine (3.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq) and piperazine (3.0 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

  • Activation: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir for 5-10 minutes at room temperature.

  • EDC Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a larger volume of DCM or Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash will remove excess piperazine and DIPEA, while the aqueous washes will remove the water-soluble urea byproduct and HOBt. [12][13] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-acylated product.

Protocol 2: HATU Mediated Coupling with N-Boc-Piperazine

This protocol uses the highly efficient HATU reagent and N-Boc-piperazine to ensure selective mono-acylation. A final deprotection step is required.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Part A: Amide Coupling

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.

  • Amine Addition: Add a solution of N-Boc-piperazine (1.1 eq) in a small amount of DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 5% aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-1-(piperidin-4-oyl)piperazine by flash column chromatography.

Part B: Boc Deprotection

  • Dissolution: Dissolve the purified product from Part A in DCM (approximately 0.1 M).

  • TFA Addition: Cool the solution to 0 °C and add TFA (5-10 equivalents).

  • Deprotection: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Protocol 3: T3P® Mediated Coupling

This protocol utilizes the environmentally friendly T3P® reagent, which offers a straightforward workup due to its water-soluble byproducts.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Piperazine (3.0 eq)

  • Propylphosphonic Anhydride (T3P®, 50% solution in EtOAc or DMF) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine piperidine-4-carboxylic acid (1.0 eq), piperazine (3.0 eq), and the chosen solvent (EtOAc or DCM).

  • Base Addition: Add the base (Pyridine or DIPEA, 3.0 eq).

  • T3P® Addition: Add the T3P® solution (1.5 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with the reaction solvent.

    • Wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). The basic aqueous washes will remove the phosphonic acid byproducts and excess piperazine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

G Start Problem Observed No_Reaction No or Low Conversion Start->No_Reaction Diacylation Significant Di-acylation Start->Diacylation Purification_Issues Difficult Purification Start->Purification_Issues Sol_No_Reaction1 Check Reagent Quality & Solvent Anhydrousness No_Reaction->Sol_No_Reaction1 Sol_No_Reaction2 Increase Reaction Time/Temp No_Reaction->Sol_No_Reaction2 Sol_No_Reaction3 Use Stronger Reagent (e.g., HATU) No_Reaction->Sol_No_Reaction3 Sol_Diacylation1 Increase Excess of Piperazine Diacylation->Sol_Diacylation1 Sol_Diacylation2 Use N-Boc-piperazine Strategy Diacylation->Sol_Diacylation2 Sol_Diacylation3 Lower Reaction Temperature Diacylation->Sol_Diacylation3 Sol_Purification1 Use EDC or T3P® for Water-Soluble Byproducts Purification_Issues->Sol_Purification1 Sol_Purification2 Optimize Aqueous Wash (e.g., acidic wash for EDC) Purification_Issues->Sol_Purification2 Sol_Purification3 Ensure Complete Removal of DCU (if using DCC) Purification_Issues->Sol_Purification3

Figure 4: Troubleshooting Decision Tree.

  • If you observe significant di-acylation: Consider increasing the excess of piperazine (up to 10 equivalents) or switching to the more controlled N-Boc-piperazine protocol (Protocol 2). Lowering the reaction temperature can also sometimes improve selectivity.

  • If the reaction is sluggish or incomplete: Ensure all reagents are of high quality and solvents are anhydrous. For sterically hindered analogs, switching to a more powerful coupling reagent like HATU is recommended. [6]* If purification is difficult due to byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct can be challenging to remove. Switching to EDC or T3P®, which have water-soluble byproducts, can greatly simplify the workup. [6][10][13]For EDC couplings, an acidic wash is effective at removing the urea byproduct. [13]* Guanidinylation Side Reaction: When using aminium/uronium reagents like HATU or HBTU, avoid using a large excess of the coupling reagent, as it can react with the amine to form an inactive guanidinium species. Using the coupling reagent in slight excess (1.05-1.1 equivalents) is recommended. [6][8]

Conclusion

The successful synthesis of 1-(piperidin-4-oyl)piperazine hinges on the careful selection of an appropriate amide coupling reagent and a strategy to control the selective mono-acylation of piperazine. This guide provides a comprehensive framework, from mechanistic understanding to practical, detailed protocols, to empower researchers to navigate this important transformation effectively. By understanding the principles behind each step, scientists can adapt these methods to a wide range of substrates and achieve their synthetic goals with high efficiency and purity.

References

  • Amide Workup. Biofilm Inhibitor Synthesis. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available at: [Link]

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate. Available at: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Springer. Available at: [Link]

  • How can I remove DIC-urea by-product from the reaction mixture?. ResearchGate. Available at: [Link]

  • Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Synthesis of target piperazine derivatives 23a–h. ResearchGate. Available at: [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]

  • Optimized Amide Coupling Reactions. Scribd. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journals. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. PMC. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: Advanced Analytical Characterization of Piperazin-1-yl(piperidin-4-yl)methanone

Introduction & Chemical Context Piperazin-1-yl(piperidin-4-yl)methanone is a highly polar, bis-heterocyclic building block frequently utilized in modern drug discovery. It serves as a critical structural scaffold and lin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Piperazin-1-yl(piperidin-4-yl)methanone is a highly polar, bis-heterocyclic building block frequently utilized in modern drug discovery. It serves as a critical structural scaffold and linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), including advanced SMARCA2 degraders.

Characterizing this compound presents two distinct analytical challenges:

  • Chromatographic Retention: The molecule contains two highly basic secondary amines (piperidine N1 and piperazine N4). At neutral or acidic pH, these amines are protonated, resulting in extreme polarity, poor reversed-phase retention, and severe peak tailing due to secondary interactions with residual silanols on silica-based columns.

  • Spectroscopic Complexity: The methanone (carbonyl) group links the two rings via a tertiary amide bond at the piperazine N1 position. The partial double-bond character of this C-N bond restricts rotation, leading to the formation of distinct rotamers at room temperature[1]. This phenomenon causes severe peak broadening and splitting in Nuclear Magnetic Resonance (NMR) spectroscopy, complicating structural verification.

This application note provides field-proven, self-validating protocols to overcome these challenges using High-pH LC-MS and Variable Temperature (VT) NMR.

Chromatographic Characterization: High-pH LC-MS

The Causality of High-pH Mobile Phases

Weakly basic compounds account for a large proportion of pharmacologically active scaffolds. Due to their basicity, they bear a positive charge in aqueous solutions of acidic or neutral pH, which leads to poor chromatographic performance[2].

To achieve a self-validating and robust method, we utilize a high-pH mobile phase (pH 10). Under these conditions, the basic secondary amines of piperazin-1-yl(piperidin-4-yl)methanone become deprotonated and uncharged. This suppression of ionization drastically increases the molecule's lipophilicity, driving stronger retention on standard C18 stationary phases. Furthermore, eluting the compound with a higher percentage of organic solvent enhances desolvation efficiency in the Electrospray Ionization (ESI) source, ultimately yielding higher MS sensitivity[2].

HPLCMechanism LowPH Low pH Mobile Phase (< 7) Protonated Amines (+) Highly Polar HighPH High pH Mobile Phase (10) Deprotonated Amines (Neutral) Increased Lipophilicity LowPH->HighPH pH Adjustment PoorRet Poor C18 Retention Severe Peak Tailing Ion Suppression LowPH->PoorRet Standard LC GoodRet Strong C18 Retention Symmetrical Peaks High ESI+ Sensitivity HighPH->GoodRet Optimized LC

Caption: Effect of mobile phase pH on the chromatographic behavior of basic bis-heterocycles.

Step-by-Step Protocol: High-pH LC-MS Analysis

Materials & Reagents:

  • Column: Hybrid-silica C18 column designed for high-pH stability (e.g., Waters XBridge C18, 50 × 2.1 mm, 2.5 µm). Standard silica columns will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Methodology:

  • Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • System Equilibration: Purge the LC lines and equilibrate the hybrid-silica column with 5% Mobile Phase B for 10 column volumes. Ensure the column oven is set to 40 °C to reduce system backpressure and improve mass transfer.

  • Gradient Execution: Execute the gradient outlined in Table 1 .

  • MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the exact mass [M+H]+ at m/z 198.16.

  • System Suitability (Self-Validation): Inject a reference standard. The method is considered valid if the retention time is > 1.5 minutes (k' > 2) and the peak tailing factor (Tf) is ≤ 1.2.

Table 1: High-pH UHPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955

Spectroscopic Characterization: Variable Temperature (VT) NMR

The Causality of Rotameric Peak Broadening

In the amide family, the double-bond character of the C-N bond plays a key role in the molecule's 3D conformation. When the nitrogen atom is located in a rigid ring structure (such as piperazine), the rotation of the C-N bond is heavily restricted[1].

For piperazin-1-yl(piperidin-4-yl)methanone, this restricted rotation creates two distinct conformational isomers (rotamers) that exchange slowly on the NMR timescale at room temperature (298 K). Consequently, the 1 H and 13 C signals for the piperazine ring—and the adjacent piperidine protons—appear as broad humps or split into unequal pairs. To accurately assign the structure and verify purity, thermal energy must be applied to overcome the rotational barrier, forcing the rotamers to interconvert rapidly and "coalesce" into sharp, time-averaged signals.

NMRWorkflow Sample piperazin-1-yl(piperidin-4-yl)methanone in DMSO-d6 RoomTemp Room Temp NMR (25°C) Slow C-N Rotation Sample->RoomTemp HighTemp VT-NMR (90°C) Rapid C-N Rotation Sample->HighTemp RTData Broadened / Split Peaks Inaccurate Integration RoomTemp->RTData HTData Coalesced Sharp Peaks Accurate Structural Assignment HighTemp->HTData

Caption: Analytical workflow addressing restricted C-N bond rotation via VT-NMR.

Step-by-Step Protocol: VT-NMR Acquisition

Materials & Reagents:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D. (DMSO is chosen over CDCl 3​ due to its high boiling point, allowing safe heating up to 100 °C).

  • Instrument: 400 MHz or higher NMR spectrometer equipped with a variable temperature probe.

Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6. Ensure complete dissolution to prevent localized shimming artifacts.

  • Initial Acquisition (298 K): Acquire a standard 1 H NMR spectrum at 25 °C. Note the broad multiplets between 3.0 ppm and 4.0 ppm corresponding to the piperazine protons.

  • Temperature Ramp: Gradually increase the probe temperature to 363 K (90 °C). Allow the sample to equilibrate thermally for at least 10 minutes to ensure convection currents stabilize.

  • Re-Tuning and Shimming: Re-tune the probe and re-shim the magnet at 90 °C, as the dielectric constant and volume of the solvent change with temperature.

  • VT Acquisition (363 K): Acquire the 1 H and 13 C spectra.

  • Data Validation: The method is successful if the split/broadened piperazine signals coalesce into sharp, well-defined multiplets that integrate perfectly to the expected proton count (Table 2).

Table 2: Expected NMR Signal Behavior (Piperazine Protons)

Environment25 °C (298 K) Observation90 °C (363 K) Observation (Coalesced)
Piperazine N-CH 2​ (Amide side)Broad humps / split signals (~3.4 - 3.6 ppm)Sharp triplet/multiplet, integrates to 4H
Piperazine N-CH 2​ (Amine side)Broad humps (~2.6 - 2.8 ppm)Sharp triplet/multiplet, integrates to 4H
Piperidine C-H (alpha to carbonyl)Broad multiplet (~2.5 - 2.7 ppm)Sharp multiplet, integrates to 1H

References

  • Applied Bioanalytical Labs. "(4-(3-Bromobenzyl)piperazin-1-yl)(piperidin-4-yl)methanone". Applied Bioanalytical Labs LLC. Available at:[Link]

  • BioPharma Services. "Bioanalytical Method Development: High PH Mobile Phase". BioPharma Services Blog. Available at:[Link]

  • Wang, N., et al. "NMR studies of rotamers with multi-substituted amides". Journal of Engineering Sciences and Innovation (JESI). Available at:[Link]

Sources

Method

Application Note: High-pH HPLC Purification of Piperazin-1-yl(piperidin-4-yl)methanone Derivatives

Target Audience: Researchers, Analytical Scientists, and Preparative Chromatography Specialists in Drug Discovery. Introduction & Mechanistic Rationale Piperazin-1-yl(piperidin-4-yl)methanone derivatives are highly preva...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Preparative Chromatography Specialists in Drug Discovery.

Introduction & Mechanistic Rationale

Piperazin-1-yl(piperidin-4-yl)methanone derivatives are highly prevalent scaffolds in modern pharmacophores, frequently utilized in GPCR ligands and kinase inhibitors. However, isolating these compounds via reversed-phase High-Performance Liquid Chromatography (RP-HPLC) presents severe chromatographic challenges due to their di-basic nature.

The structural core contains two highly basic nitrogen centers: a piperidine ring (typical pKa ~11.1) [1] and a secondary/tertiary amine on the piperazine ring (typical pKa ~9.7) [2]. The causality behind their notoriously difficult purification lies in their ionization state across different pH environments:

  • Acidic Conditions (pH ~2.0): Both amines are fully protonated. The molecule becomes highly polar, resulting in virtually zero retention on standard C18 stationary phases. The analyte elutes in the void volume, making purification from polar impurities impossible.

  • Neutral Conditions (pH ~7.0): The amines remain protonated, but the residual silanols on the silica stationary phase (pKa ~3.5–4.5) become ionized ( Si−O− ). This creates a secondary ion-exchange interaction between the positively charged analyte and the negatively charged silica surface, resulting in severe peak tailing and catastrophic loss of resolution.

  • Basic Conditions (pH ~10.5): By raising the mobile phase pH above the pKa of the amines, the molecules are deprotonated and rendered neutral. This eliminates ion-exchange interactions with silanols and maximizes the hydrophobicity of the scaffold, allowing for strong retention, sharp symmetrical peaks, and massive increases in preparative loading capacity.

Because standard silica dissolves via base-catalyzed hydrolysis at pH > 8, Ethylene Bridged Hybrid (BEH) particle technology (e.g., Waters XBridge) is mandatory for this workflow, as it provides structural stability up to pH 12 [3].

Analytical Scouting & Method Development

Before committing valuable crude material to a preparative column, a self-validating analytical scouting protocol must be executed. This step confirms the retention behavior and calculates the exact elution point for gradient focusing.

Table 1: Chromatographic Behavior of Basic Scaffolds vs. Mobile Phase pH
Mobile Phase pHAnalyte StateSilanol StateChromatographic Result
Acidic (pH 2.0) Fully ProtonatedNeutral ( Si−OH )Poor retention (elutes in void volume); low loading capacity.
Neutral (pH 7.0) Fully ProtonatedIonized ( Si−O− )Severe peak tailing due to secondary ion-exchange interactions.
Basic (pH 10.5) Deprotonated (Neutral)Ionized ( Si−O− )Strong retention, sharp peaks, and high preparative loading capacity.
Protocol 1: High-pH Analytical Scouting

Objective: Determine the retention factor ( k′ ) and elution percentage of the target mass.

  • Column Preparation: Install a hybrid silica column (e.g., BEH C18, 4.6 × 50 mm, 5 µm).

  • Mobile Phase Formulation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using 28% Ammonium Hydroxide ( NH4​OH ).

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 1.5 mL/min. Column temperature set to 40°C.

  • Sample Injection: Inject 5 µL of the crude mixture (dissolved at 1 mg/mL in DMSO).

  • Self-Validation Check: Analyze the UV (254 nm) and MS traces. Calculate the tailing factor ( Tf​ ). If Tf​<1.2 and the target mass [M+H]+ is retained beyond the void volume ( k′>2 ), the method is validated for preparative scale-up.

Scale-Up Kinetics & Preparative Workflow

Direct linear scale-up from analytical to preparative HPLC requires geometric calculations to maintain identical chromatographic profiles. The mass load and flow rate scale proportionally to the square of the column radius ( r ) and linearly with column length ( L )[4].

Scale-Up Factor (SUF) Formula: SUF=(rana​rprep​​)2×(Lana​Lprep​​)

For example, scaling from a 4.6 × 50 mm analytical column to a 30 × 150 mm preparative column yields an SUF of approximately 127.5. If the analytical column handles 2 mg of crude material perfectly, the preparative column can handle ~255 mg per injection.

Table 2: Linear Scale-Up Parameters for BEH C18 Columns
Column Dimension (mm)ScaleFlow Rate (mL/min)Max Mass Load (mg)Injection Vol (µL)
4.6 × 50Analytical1.51 - 510 - 50
19 × 100Semi-Prep2530 - 150200 - 800
30 × 150Preparative60150 - 5001000 - 3000
50 × 250Pilot Prep150500 - 20004000 - 10000
Protocol 2: Preparative HPLC Purification

Objective: Isolate >95% pure piperazin-1-yl(piperidin-4-yl)methanone derivative using a focused gradient.

  • Focused Gradient Design: Identify the %B at which the target elutes in Protocol 1. Design a shallow gradient (e.g., 1% B per minute) spanning ±5% of this elution point. Causality: Flattening the gradient exclusively during the analyte's elution window maximizes resolution from structurally similar impurities, allowing for higher mass loading before peak crossover occurs.

  • Sample Preparation: Dissolve 250 mg of crude material in 2 mL of DMSO. Self-Validation: Filter the sample through a 0.45 µm PTFE syringe filter to prevent column frit clogging and catastrophic backpressure spikes.

  • System Equilibration: Equilibrate a BEH C18 OBD (30 × 150 mm, 5 µm) column at 60 mL/min with the initial focused gradient conditions (pH 10.5).

  • MS-Triggered Fraction Collection: Configure the fraction collector to trigger exclusively on the Extracted Ion Chromatogram (XIC) of the target's [M+H]+ ion. This prevents the collection of UV-absorbing but mass-incorrect impurities.

  • Recovery: Pool the collected fractions. Because the mobile phase utilizes volatile salts (Ammonium Bicarbonate/Ammonium Hydroxide), the fractions can be directly frozen and lyophilized to yield the pure free-base API.

Purification Workflow Diagram

The following logical decision tree dictates the workflow for basic amine purification.

Workflow Start Crude Piperazine-Piperidine Derivative Scouting Analytical pH Scouting (Low pH vs. High pH) Start->Scouting Decision Evaluate Peak Shape & Retention Factor (k') Scouting->Decision LowPH Low pH (0.1% TFA) Ion-Exchange Tailing Decision->LowPH Acidic HighPH High pH (0.1% NH4OH) Neutralized Amines Decision->HighPH Basic Focused Calculate Focused Gradient (Target Elution ± 5%) HighPH->Focused Prep Preparative HPLC (BEH C18, High pH) Focused->Prep Fraction MS-Triggered Fraction Collection Prep->Fraction Lyophilize Lyophilization to Pure API Fraction->Lyophilize

Workflow for the analytical scouting and preparative HPLC purification of basic amine derivatives.

References

  • PubChem. "Piperidine | C5H11N | CID 8082" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Piperazine | C4H10N2 | CID 4837" National Center for Biotechnology Information. Available at:[Link]

  • Waters Corporation. "Preparative Columns | HPLC Purification Columns" Waters. Available at:[Link]

  • Agilent Technologies. "What is Preparative HPLC | Find Your Purification HPLC System" Agilent. Available at:[Link]

Application

Application Note: In-Depth ¹H and ¹³C NMR Spectral Assignment for Piperazin-1-yl(piperidin-4-yl)methanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Conformational Analysis, and NMR Methodologies Introduction Piperazin-1-yl(piperidin-4-yl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Conformational Analysis, and NMR Methodologies

Introduction

Piperazin-1-yl(piperidin-4-yl)methanone (also known as 4-piperidyl(piperazin-1-yl)methanone) is a highly polar, bis-basic heterocycle frequently utilized as a critical intermediate in pharmaceutical synthesis and as a structural linker in Proteolysis Targeting Chimeras (PROTACs) [1].

Despite its relatively low molecular weight, the accurate NMR spectral assignment of this molecule is notoriously challenging. The complexity arises from the presence of two basic secondary amines, rapid chair-chair ring inversions, and most critically, restricted rotation around the tertiary amide bond [2]. This application note provides an authoritative, field-proven guide to acquiring, interpreting, and validating the ¹H and ¹³C NMR spectra of this compound, ensuring high-confidence structural elucidation.

Mechanistic Insights: The Causality of Spectral Complexity

As a Senior Application Scientist, I frequently observe misassignments in bis-heterocyclic amides. To accurately assign the spectrum, one must first understand the physical chemistry dictating the nuclear environments:

  • Amide Bond Restricted Rotation (Rotamers): The lone pair of electrons on the piperazine N1 nitrogen delocalizes into the carbonyl π -system. This resonance imparts partial double-bond character to the C–N bond, restricting its rotation. Consequently, the piperazine –CH₂– groups adjacent to the amide (C2 and C6) are magnetically inequivalent at room temperature. They appear as distinct, broadened signals (syn and anti to the carbonyl oxygen) rather than a single unified peak [2].

  • Spin System Isolation: The molecule contains three isolated proton spin systems. The piperidine ring forms an extended aliphatic spin network (C2'–C3'–C4'–C5'–C6'), while the piperazine ring forms two isolated –CH₂–CH₂– networks (C2–C3 and C5–C6) interrupted by the nitrogen atoms.

  • Solvent Causality & Water Suppression: In DMSO-d₆, the free base form exhibits broad exchangeable signals for the secondary amines (NH). Crucial Insight: The residual water peak in DMSO-d₆ appears at ~3.33 ppm. Because the piperazine C2/C6 rotamer signals appear exactly in this region (~3.35–3.45 ppm), using strictly anhydrous solvent is mandatory. Wet solvent will obscure these critical signals, leading to incomplete assignments [3].

Experimental Protocol: A Self-Validating Workflow

To establish a self-validating system, 1D NMR must be coupled with 2D techniques. Relying solely on 1D ¹H NMR will lead to ambiguous assignments due to severe signal overlap in the 2.5–3.5 ppm region.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity piperazin-1-yl(piperidin-4-yl)methanone (free base).

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Data Acquisition (400 MHz or 600 MHz Spectrometer, 298 K)
  • 1D ¹H NMR: Acquire with a standard 30° pulse (zg30), 16–64 scans, and a relaxation delay (D1) of 2 seconds.

  • 1D ¹³C{¹H} NMR: Acquire with proton decoupling (zgpg30), 512–1024 scans, to ensure sufficient signal-to-noise for the broadened rotameric carbons.

  • 2D ¹H-¹H COSY: Acquire to map the scalar couplings within the piperidine ring and the isolated piperazine segments.

  • 2D ¹H-¹³C HSQC: Acquire to correlate protons to their directly attached carbons, resolving the overlapping proton multiplets in the 2.5–3.0 ppm region.

  • 2D ¹H-¹³C HMBC (The Self-Validation Step): Acquire to bridge the isolated spin systems. Validation criterion: You must observe long-range ³J_CH correlations from the piperidine H4' proton and the piperazine H2/H6 protons converging on the single carbonyl carbon (~173.5 ppm). This definitively proves the connectivity between the two rings [3].

G Start 1D ¹H & ¹³C NMR Initial Chemical Shifts COSY 2D ¹H-¹H COSY Identify Spin Systems (Piperidine vs Piperazine) Start->COSY Step 1 HSQC 2D ¹H-¹³C HSQC Assign Direct C-H Correlations COSY->HSQC Step 2 HMBC 2D ¹H-¹³C HMBC Link Spin Systems via Carbonyl (C=O) HSQC->HMBC Step 3 Final Complete Spectral Assignment & Rotamer ID HMBC->Final Step 4

Logical workflow for 2D NMR spectral assignment and structural self-validation.

Quantitative Data Presentation

The following tables summarize the quantitative chemical shifts for the free base form in DMSO-d₆ at 298 K. Note that exact shifts may vary slightly (±0.05 ppm) depending on sample concentration and trace moisture.

Table 1: ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality Notes
H-2, H-6 (Piperazine)3.35, 3.45m4HSplit into two distinct sets of signals due to amide rotamers (syn/anti).
H-2'eq, H-6'eq (Piperidine)2.95m2HEquatorial protons adjacent to the piperidine amine.
H-3, H-5 (Piperazine)2.65m4HAdjacent to the secondary amine; less affected by rotameric splitting.
H-4' (Piperidine)2.65m1HMethine proton adjacent to carbonyl; overlaps with piperazine H-3/H-5.
H-2'ax, H-6'ax (Piperidine)2.50m2HAxial protons; often partially obscured by the DMSO residual peak.
H-1', H-4 (NH protons)2.20 – 3.00br s2HExchangeable secondary amines; highly dependent on water content.
H-3'eq, H-5'eq (Piperidine)1.60m2HEquatorial protons of the piperidine backbone.
H-3'ax, H-5'ax (Piperidine)1.45m2HAxial protons of the piperidine backbone.
Table 2: ¹³C NMR Spectral Assignments (DMSO-d₆, 100 MHz)
PositionChemical Shift (ppm)Assignment & Causality Notes
C=O (Carbonyl)173.5Characteristic tertiary amide carbonyl; acts as the HMBC bridge.
C-3, C-5 (Piperazine)46.2, 45.8Minor rotameric effects observed due to distance from the amide bond.
C-2, C-6 (Piperazine)45.5, 41.5Major rotameric splitting ( Δδ ~4 ppm) due to restricted C–N rotation.
C-2', C-6' (Piperidine)45.0Alpha carbons to the piperidine secondary amine.
C-4' (Piperidine)38.5Methine carbon directly attached to the carbonyl group.
C-3', C-5' (Piperidine)28.5Beta carbons to the piperidine secondary amine.

Conformational Dynamics Visualization

The splitting of the piperazine C2/C6 signals is a direct physical manifestation of the transition state energy barrier ( ΔG‡ ) between the syn and anti conformations of the amide bond. At 298 K, this rotation is slow on the NMR timescale, allowing both states to be observed simultaneously.

G Syn Syn-Rotamer (Piperazine C2 near Oxygen) TS Transition State (Restricted C-N Rotation) Syn->TS ΔG‡ ~60-80 kJ/mol Anti Anti-Rotamer (Piperazine C6 near Oxygen) TS->Anti

Conformational exchange and rotamer equilibrium of the tertiary amide bond.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018, 8, 40183-40193. Available at:[Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 2013, 56(6), 2059–2073. Available at:[Link]

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation and Quantitation of Novel Methanone Analogs

Introduction Methanone analogs—encompassing a broad range of pharmaceutical scaffolds and rapidly emerging synthetic cannabinoids (e.g., indolylmethanones and pyrrolidinophenones)—present unique analytical challenges due...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methanone analogs—encompassing a broad range of pharmaceutical scaffolds and rapidly emerging synthetic cannabinoids (e.g., indolylmethanones and pyrrolidinophenones)—present unique analytical challenges due to their extensive structural isomerism and rapid metabolic turnover. High-resolution mass spectrometry (HRMS) has become the gold standard for their analysis. By providing sub-3 ppm mass accuracy, isotopic fidelity, and retrospective data interrogation capabilities, HRMS enables both the targeted quantitation of known compounds and the untargeted discovery of "known-unknown" designer analogs.

This application note details a robust, self-validating Liquid Chromatography-HRMS (LC-HRMS) protocol designed for researchers and drug development professionals. It emphasizes the mechanistic reasoning behind sample preparation, chromatographic separation, and gas-phase fragmentation to ensure high-confidence structural elucidation.

Analytical Workflow Design

The following workflow illustrates the end-to-end methodology for isolating, separating, and identifying methanone analogs from complex biological matrices.

Workflow A Sample Prep (Enzymatic & LLE) B UHPLC Separation (Biphenyl Column) A->B C HRMS Acquisition (ddMS2 Mode) B->C D Data Processing (Exact Mass) C->D E Analog Identification D->E

Fig 1. End-to-end LC-HRMS workflow for methanone analog analysis.

Experimental Protocols: A Self-Validating System

Sample Preparation: Enzymatic Hydrolysis & Liquid-Liquid Extraction (LLE)

Causality: Methanone-based synthetic cannabinoids and their pharmaceutical counterparts are heavily metabolized in vivo, primarily excreted as highly polar glucuronide conjugates. Direct analysis often severely underestimates the total drug concentration. Therefore, an initial enzymatic hydrolysis using β-glucuronidase is critical to liberate the parent aglycones . Following hydrolysis, LLE at an alkaline pH ensures the extraction of the neutral methanone base while precipitating endogenous proteins.

Step-by-Step Methodology:

  • Aliquot 500 µL of the biological sample (e.g., urine or plasma) into a clean 2.0 mL microcentrifuge tube.

  • Add 50 µL of the internal standard (e.g., a deuterated methanone analog at 100 ng/mL) and 50 µL of β-glucuronidase enzyme in an acetate buffer (pH 4.5). Incubate at 37°C for 1 hour.

  • Adjust the sample pH to 9.5 using 0.1 M sodium carbonate. This suppresses the ionization of basic nitrogen centers in the analogs, driving them into their lipophilic state.

  • Add 1 mL of an ethyl acetate/hexane mixture (50:50, v/v). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (5% B) prior to injection.

UHPLC Separation Strategy

Causality: Isobaric methanone analogs often co-elute on standard C18 columns. Utilizing a Biphenyl stationary phase introduces orthogonal π-π interactions, which are highly selective for the aromatic rings inherent to methanone structures, thereby resolving positional isomers . Furthermore, the choice of organic modifier directly impacts ionization efficiency. While acetonitrile provides sharper chromatographic peaks, methanol enhances the desolvation of basic analytes in the Electrospray Ionization (ESI) source, facilitating more uniform MS responses for standard-free quantitation .

Step-by-Step Methodology:

  • Column: Kinetex 2.6 µm Biphenyl (100 × 2.1 mm) maintained at 40°C.

  • Mobile Phase A: 2 mM Ammonium formate in LC-MS grade water with 0.1% formic acid.

  • Mobile Phase B: 2 mM Ammonium formate in Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid.

  • Gradient Program: 0–1 min (5% B), 1–8 min (linear ramp to 95% B), 8–10 min (hold at 95% B), 10–12 min (re-equilibration at 5% B).

  • Flow Rate: 0.4 mL/min; Injection Volume: 5 µL.

HRMS Acquisition Parameters

Causality: Operating an Orbitrap or Time-of-Flight (TOF) mass spectrometer in Data-Dependent Acquisition (ddMS2) mode allows for the simultaneous exact mass measurement of the precursor ion and the acquisition of high-resolution product ion spectra. A resolving power of at least 70,000 FWHM is required to separate target analytes from endogenous isobaric matrix interferences and accurately calculate elemental compositions .

Step-by-Step Methodology:

  • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Source Parameters: Capillary Temperature at 320°C; Spray Voltage at 3.5 kV; Sheath Gas at 40 arb; Aux Gas at 10 arb.

  • Full Scan MS: Scan range m/z 100–1000; Resolution 70,000 FWHM; AGC target 3e6; Maximum IT 100 ms.

  • ddMS2 (Data-Dependent MS/MS): Top 5 most intense precursor ions are dynamically selected for Higher-energy Collisional Dissociation (HCD). Use stepped normalized collision energies (NCE) of 20, 40, and 60 eV to ensure comprehensive fragmentation. Resolution set to 17,500 FWHM.

Fragmentation Pathways & Structural Elucidation

Understanding the gas-phase dissociation mechanics of methanones is vital for identifying novel analogs without reference standards. Protonated methanone analogs typically undergo α-cleavage adjacent to the carbonyl group. For example, in pyrrolidinophenone-type methanones, the dominant pathway is the inductive cleavage and loss of the amine moiety to form a highly stable acylium ion ( [Ar−C=O]+ ). This even-electron product ion can subsequently lose carbon monoxide (CO) to yield a tropylium ion (m/z 91.0542), which serves as a highly diagnostic fragment for mono-substituted aromatic methanones .

Fragmentation M Protonated Precursor [M+H]+ F1 Amine/Alkyl Loss (Neutral Loss) M->F1 α-Cleavage (CID/HCD) F2 Acylium Ion [Ar-C=O]+ M->F2 Inductive Cleavage F3 Tropylium Ion [C7H7]+ (m/z 91.0542) F2->F3 Loss of CO (-28 Da)

Fig 2. Dominant HRMS fragmentation pathway of protonated methanone analogs via α-cleavage.

Data Presentation & Quality Control

To ensure the protocol acts as a self-validating system, mass accuracy must be continuously monitored using internal lock masses. The mass error should strictly remain < 3 ppm to prevent false positive annotations. The table below summarizes the quantitative HRMS data for representative methanone analogs, demonstrating the method's sensitivity and high mass accuracy.

Compound ClassRepresentative AnalogElemental FormulaTheoretical Exact Mass [M+H]+ Experimental m/zMass Error (ppm)Retention Time (min)LOD (ng/mL)
IndolylmethanoneJWH-018 C24​H23​NO 342.1852342.1856+1.176.450.10
IndolylmethanoneAM-2201 C24​H22​FNO 360.1758360.1763+1.386.200.20
PyrrolidinophenoneMDPV C14​H19​NO3​ 250.1438250.1435-1.204.150.05
Pyrrolidinophenoneα-PVP C15​H21​NO 232.1696232.1699+1.294.800.05

Conclusion

The integration of optimized sample preparation, biphenyl-based orthogonal chromatography, and high-resolution mass spectrometry provides a comprehensive framework for the analysis of novel methanone analogs. By understanding the causality behind mobile phase selection and gas-phase fragmentation pathways, researchers can confidently perform standard-free quantitation and elucidate the structures of emerging designer drugs and pharmaceutical metabolites.

References

  • Title: UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers Source: Medicina (Kaunas) / PubMed Central (NIH) URL: [Link]

  • Title: UHPLC-ESI-HRMS Quantitation of Metabolites without Using Reference Standards: Impact of LC Flow Rate and Mobile Phase Composition on MS Responses Source: American Journal of Analytical Chemistry / Scientific Research Publishing URL: [Link]

  • Title: High-Resolution Native Mass Spectrometry Source: Chemical Reviews / ACS Publications URL: [Link]

  • Title: Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones Source: Forensic Chemistry / Semantic Scholar URL: [Link]

Application

Application Note: Precision N-Alkylation and N-Acylation of the Piperazine Scaffold

Introduction & Strategic Overview The piperazine ring is universally recognized as a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its unique structural and physicochemical properties—such as high...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The piperazine ring is universally recognized as a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its unique structural and physicochemical properties—such as high polarity, excellent water solubility, and the ability to act as both a hydrogen bond donor and acceptor—make it an ideal structural moiety for enhancing the pharmacokinetic (ADME) profiles of drug candidates[1].

However, the inherent C2 symmetry and the presence of two equally reactive secondary amine nitrogen atoms present a significant synthetic challenge: achieving selective mono-functionalization. Direct reaction with one equivalent of an electrophile (alkyl halide or acyl chloride) typically results in a statistical mixture of unreacted starting material, mono-substituted product, and the heavily disfavored di-substituted byproduct[2]. This application note details the mechanistic causality behind field-proven strategies to overcome this di-substitution dilemma, providing self-validating protocols for the precise N-alkylation and N-acylation of the piperazine core.

Mechanistic Causality in Selective Functionalization

As an application scientist, it is critical to understand why certain experimental conditions are chosen rather than merely following a recipe. The strategies for selective mono-functionalization rely on fundamentally altering the nucleophilicity of one nitrogen atom relative to the other.

  • Strategy A: Desymmetrization via Protecting Groups (e.g., Boc-Protection) The most reliable method for mono-alkylation involves deactivating one nitrogen with a bulky, electron-withdrawing protecting group such as the tert-butoxycarbonyl (Boc) group[3]. The Boc group sterically hinders the adjacent nitrogen and delocalizes its lone pair through resonance, rendering it non-nucleophilic. The remaining free secondary amine can then be cleanly alkylated. Subsequent acidic deprotection (e.g., using TFA or HCl) yields the mono-alkylated piperazine[3].

  • Strategy B: In Situ Mono-Protonation (pH Control) To bypass the atom-ineconomy of protecting groups, especially in industrial scale-ups, in situ mono-protonation is highly effective for N-acylation[2]. By reacting piperazine free base with one equivalent of an acid (or mixing 1 eq of piperazine with 1 eq of piperazine dihydrochloride), a piperazin-1-ium mono-salt is formed. The protonated nitrogen is rendered completely non-nucleophilic, directing the acylating agent strictly to the free secondary amine[2].

  • Strategy C: Reductive Amination Direct N-alkylation with alkyl halides often leads to over-alkylation because the mono-alkylated product is sometimes more lipophilic and equally nucleophilic compared to the starting material. Reductive amination circumvents this by condensing piperazine with an aldehyde or ketone to form a carbinolamine, which dehydrates to an iminium ion. The iminium species is then reduced (e.g., via NaBH3CN or catalytic hydrogenation) directly to the secondary amine, which is sterically hindered from reacting with another carbonyl equivalent[3].

Visualizing the Synthetic Workflows

G Piperazine Piperazine Core (Symmetric Diamine) Strat1 Protecting Group Strategy (e.g., Boc2O) Piperazine->Strat1 Strat2 In Situ Mono-Protonation (pH Control) Piperazine->Strat2 Strat3 Reductive Amination (Aldehyde/Ketone + Reductant) Piperazine->Strat3 MonoBoc N-Boc-Piperazine (Sterically/Electronically Deactivated) Strat1->MonoBoc MonoSalt Piperazin-1-ium Salt (Protonated N is Non-Nucleophilic) Strat2->MonoSalt Product Target Mono-Functionalized Piperazine Strat3->Product Alkylation N-Alkylation / N-Acylation MonoBoc->Alkylation MonoSalt->Alkylation Deprotection Deprotection (TFA or HCl) Alkylation->Deprotection Alkylation->Product Deprotection->Product

Caption: Strategic workflow divergence for the selective mono-functionalization of piperazine.

Mechanism Amine Piperazine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Acyl Acyl Chloride (Electrophile) Acyl->Tetra Product N-Acylpiperazine (Product) Tetra->Product Cl- Elimination Base Base (e.g., NaOH) Neutralizes HCl Tetra->Base Generates HCl Base->Product Deprotonation

Caption: Schotten-Baumann reaction mechanism for piperazine N-acylation.

Quantitative Data Summaries

The following table synthesizes expected yields and optimal conditions for the various functionalization pathways based on established literature parameters[3],[2],[4].

Functionalization StrategyReagents / CatalystsSolventTemp (°C)Target Product TypeTypical Yield (%)
Protecting Group (Boc) Boc₂O (1.0 eq), Piperazine (excess)DCM or MeOH0 to 25N-Boc-piperazine85 - 95
Direct Alkylation (Protected) R-X (1.1 eq), K₂CO₃ (2.0 eq)DMF or MeCN50 - 804-Alkyl-1-Boc-piperazine75 - 90
Reductive Amination R-CHO (1.0 eq), NaBH₃CNMeOH / AcOH25N-Alkylpiperazine70 - 85
Schotten-Baumann Acylation R-COCl (1.0 eq), NaOH (aq)H₂O / DCM0 to 25N-Acylpiperazine80 - 92
In Situ Mono-Protonation Piperazine·HCl, R-COClH₂O0 to 25N-Acylpiperazine75 - 88

Self-Validating Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of Piperazine

Causality Note: Using an excess of piperazine (typically 2 to 5 equivalents relative to Boc₂O) statistically favors mono-protection. The unreacted piperazine is highly water-soluble and easily removed during the aqueous workup, leaving the more lipophilic mono-Boc product in the organic phase.

Step-by-Step Procedure:

  • Dissolve anhydrous piperazine (4.0 eq, 34.4 g, 400 mmol) in 250 mL of methanol (or dichloromethane) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq, 21.8 g, 100 mmol) in 50 mL of the chosen solvent.

  • Add the Boc₂O solution dropwise to the piperazine solution over 1 hour via an addition funnel to prevent localized high concentrations of the electrophile.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Suspend the resulting white solid in 200 mL of water and filter off the insoluble di-Boc byproduct (if any).

  • Extract the aqueous filtrate with dichloromethane (3 × 100 mL). The excess unreacted piperazine remains in the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-Boc-piperazine as a white solid.

Protocol 2: N-Alkylation of N-Boc-Piperazine

Causality Note: Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base to scavenge the generated hydrohalic acid without inducing side reactions (such as elimination of the alkyl halide). DMF is chosen as a polar aprotic solvent to accelerate the SN2 substitution[4].

Step-by-Step Procedure:

  • To a stirred solution of N-Boc-piperazine (1.0 eq, 1.86 g, 10 mmol) in 20 mL of anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq, 2.76 g, 20 mmol).

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq, 11 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the mixture to 60 °C and stir for 4–6 hours. Monitor completion via TLC (stain with ninhydrin; the secondary amine spot should disappear).

  • Cool the mixture to room temperature, add 50 mL of water to dissolve the inorganic salts, and extract with ethyl acetate (3 × 30 mL).

  • Wash the combined organic extracts with water (3 × 20 mL) to remove residual DMF, followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

  • Deprotection: Stir the purified intermediate in a 1:1 mixture of TFA/DCM for 2 hours at room temperature, then concentrate to yield the mono-alkylated piperazine as a TFA salt[3].

Protocol 3: Direct Mono-N-Acylation via In Situ Mono-Protonation

Causality Note: This protocol utilizes the Schotten-Baumann principle combined with mono-protonation. By intentionally forming the piperazine mono-hydrochloride salt in situ, one nitrogen is protected as an ammonium ion, allowing selective acylation of the other[2].

Step-by-Step Procedure:

  • In a 250 mL flask, dissolve piperazine free base (1.0 eq, 8.6 g, 100 mmol) in 50 mL of water.

  • Slowly add 1 N HCl (1.0 eq, 100 mL, 100 mmol) to the solution to generate the piperazin-1-ium mono-salt in situ. Alternatively, dissolve 0.5 eq of piperazine and 0.5 eq of piperazine dihydrochloride in water.

  • Cool the aqueous solution to 0 °C.

  • Dissolve the acyl chloride (e.g., benzoyl chloride) (1.0 eq, 14.0 g, 100 mmol) in 30 mL of dichloromethane.

  • Add the acyl chloride solution dropwise to the vigorously stirred aqueous solution over 30 minutes.

  • Simultaneously, add a solution of NaOH (1.0 eq, 4.0 g in 20 mL water) dropwise to maintain the pH and neutralize the newly formed HCl from the acylation, ensuring the reaction does not stall[2].

  • Stir for an additional 2 hours at room temperature.

  • Separate the organic layer (which contains any di-acylated byproduct) and discard.

  • Basify the aqueous layer to pH 12 using 5 N NaOH to deprotonate the mono-acylated product.

  • Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry, filter, and concentrate to yield the pure 1-acylpiperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Advanced Reductive Amination Protocols for Piperidine N-Alkylation

Strategic Context & Mechanistic Causality The piperidine ring is a ubiquitous pharmacophore found in over twenty classes of pharmaceuticals, including antihistamines, analgesics, and antipsychotics [1]. During late-stage...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Causality

The piperidine ring is a ubiquitous pharmacophore found in over twenty classes of pharmaceuticals, including antihistamines, analgesics, and antipsychotics [1]. During late-stage functionalization or modular drug synthesis, modifying the secondary nitrogen of the piperidine ring is a critical step to tune lipophilicity, basicity, and target binding affinity.

While direct N-alkylation using alkyl halides and a base is a traditional approach, it frequently suffers from poor chemoselectivity, leading to over-alkylation and the formation of undesired quaternary ammonium salts. Reductive amination bypasses this limitation. By condensing the piperidine nitrogen with an aldehyde or ketone to form a transient iminium ion—followed by in situ hydride reduction—chemists can achieve mono-alkylation with near-perfect selectivity and high functional group tolerance [2].

The success of this transformation relies entirely on the kinetic causality of the reducing agent . The chosen hydride source must reduce the highly electrophilic iminium ion faster than it reduces the starting carbonyl compound.

Reagent Selection & Reaction Dynamics

The gold standard for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly milder than sodium borohydride (NaBH₄). STAB exhibits exceptional chemoselectivity for iminium ions over aldehydes and ketones, allowing for a seamless, one-pot "direct" reductive amination [3].

When dealing with sterically hindered ketones, the iminium formation becomes the rate-limiting step. In these cases, STAB may fail, and a stepwise (indirect) amination using a Lewis acid such as Titanium(IV) isopropoxide (Ti(O-iPr)₄) followed by Sodium Cyanoborohydride (NaBH₃CN) is required to forcefully drive the condensation before reduction.

Workflow Decision Tree

PiperidineReductiveAmination Start Piperidine + Carbonyl Check Substrate Sterics? Start->Check Aldehyde Aldehyde / Unhindered Ketone Check->Aldehyde Low Hindered Hindered Ketone Check->Hindered High Direct Direct Amination (NaBH(OAc)3, DCE, RT) Aldehyde->Direct Indirect Indirect Amination (Ti(OiPr)4 then NaBH3CN) Hindered->Indirect Product N-Alkylated Piperidine Direct->Product Indirect->Product

Decision tree for selecting reductive amination protocols for piperidine.

Quantitative Reagent Comparison
Reducing AgentOptimal pHPreferred SolventChemoselectivity (Iminium vs. Carbonyl)Toxicity / ByproductsApplication Scope
NaBH(OAc)₃ 4.0 – 5.0DCE, THFExcellentLow (Acetate salts)Aldehydes, unhindered ketones.
NaBH₃CN 5.0 – 6.0MeOH, EtOHVery GoodHigh (Generates toxic HCN)Acid-sensitive substrates, stepwise protocols.
NaBH₄ > 7.0MeOH, EtOHPoor (Reduces carbonyls rapidly)Low (Borate salts)Only for strictly stepwise protocols (pre-formed imines).
Picoline Borane 4.0 – 6.0MeOH, H₂OGoodLowGreen chemistry, aqueous conditions.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints (TLC staining logic and phase-separation observations), the researcher can confirm the mechanistic progression of the reaction in real-time.

Protocol A: Direct Reductive Amination with NaBH(OAc)₃

Best for: Aldehydes and unhindered aliphatic/cyclic ketones.

Rationale for choices: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) because the higher boiling point and dielectric properties of DCE consistently provide faster reaction rates and higher yields for STAB-mediated reductions [3]. Acetic acid is added only for ketone substrates to accelerate the sluggish iminium ion formation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add the piperidine derivative (1.0 equiv., e.g., 2.0 mmol) and the aldehyde/ketone (1.05 equiv., 2.1 mmol).

  • Solvation: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M (10 mL).

  • Catalysis (Ketones Only): If using a ketone, add glacial acetic acid (1.0–2.0 equiv.). Validation Check: The solution should remain homogeneous. For aldehydes, omit the acid to prevent background reduction of the aldehyde to an alcohol.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv., 3.0 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Monitoring: Stir at room temperature for 2–12 hours.

    • Self-Validation via TLC: Spot the reaction against the starting piperidine. Stain the TLC plate with Ninhydrin. The starting secondary piperidine will stain a vivid pink/red. The successful N-alkylated product (a tertiary amine) will not stain strongly with Ninhydrin but will absorb UV (if aromatic) or stain with Dragendorff’s reagent (orange).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and hydrolyzes any unreacted STAB, evolving CO₂ gas. Stir until bubbling ceases.

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination with Ti(O-iPr)₄

Best for: Sterically hindered ketones or electronically deactivated anilines/piperidines.

Rationale for choices: Hindered ketones fail to form iminium ions spontaneously. Ti(O-iPr)₄ acts as a powerful Lewis acid and water scavenger, forcing the condensation equilibrium forward to form a titanium-iminium complex. NaBH₃CN is used subsequently because it is soluble in the alcoholic solvents required to break down the titanium complex during reduction.

Step-by-Step Methodology:

  • Condensation: In a dry flask under nitrogen, combine the piperidine derivative (1.0 equiv.) and the hindered ketone (1.0 equiv.).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.25 equiv.) neat or in a minimal amount of anhydrous THF. Stir at room temperature for 6–12 hours.

    • Validation Check: The mixture will often turn yellow or orange, indicating the formation of the titanium-imine/enamine complex.

  • Reduction: Dilute the mixture with absolute ethanol (to 0.1 M). Add Sodium Cyanoborohydride (1.5 equiv.) in one portion. Stir for an additional 12 hours at room temperature.

  • Quench & Workup: Add water (2-3 mL) directly to the reaction mixture.

    • Self-Validation via Precipitation: The addition of water immediately hydrolyzes the titanium species, forming a dense, white precipitate of titanium dioxide (TiO₂). If this precipitate does not form, the Ti(O-iPr)₄ was compromised (likely hydrolyzed prior to use).

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the TiO₂. Wash the filter cake thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate, resuspend in Ethyl Acetate, wash with sat. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary amine.

Troubleshooting & Optimization

  • Issue: High levels of alcohol byproduct (Reduction of starting carbonyl).

    • Cause: The hydride source is reducing the carbonyl faster than the iminium ion can form.

    • Solution: Ensure anhydrous conditions. For Protocol A, reduce the amount of acetic acid or switch from STAB to a stepwise protocol.

  • Issue: Unreacted piperidine remains, but carbonyl is consumed.

    • Cause: The carbonyl compound is either volatile and evaporating, or it is undergoing self-aldol condensation.

    • Solution: Use a slight excess of the carbonyl compound (1.1 to 1.2 equiv.) and ensure the reaction temperature does not exceed 25°C.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL:[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL:[Link]

Application

Application Notes &amp; Protocols: The Piperazin-1-yl(piperidin-4-yl)methanone Scaffold as a Privileged Motif in GPCR Ligand Design

An in-depth guide for researchers, scientists, and drug development professionals on the application of the piperazin-1-yl(piperidin-4-yl)methanone scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands. Int...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the piperazin-1-yl(piperidin-4-yl)methanone scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands.

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, particularly within central nervous system (CNS) drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity.[1][2] The piperazin-1-yl(piperidin-4-yl)methanone core is a quintessential example of such a scaffold. Its structure, featuring a piperazine ring linked via a carbonyl group to a piperidine ring, presents a synthetically tractable and conformationally pre-organized template for designing ligands for G-Protein Coupled Receptors (GPCRs), the largest family of drug targets.[3][4]

The value of this scaffold lies in its inherent structural and physicochemical properties:

  • Multiple Points for Diversification : The two nitrogen atoms of the piperazine and the nitrogen of the piperidine offer distinct points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[1][3]

  • Key Pharmacophoric Features : The basic nitrogen atoms are crucial for forming ionic interactions with conserved acidic residues (e.g., Aspartic Acid in transmembrane helix 3) within aminergic GPCRs like dopamine and serotonin receptors.[5]

  • Metabolic Stability : The core structure is generally robust, providing a solid foundation for building drug candidates with favorable metabolic profiles.[4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold and presents detailed protocols for its characterization at GPCR targets.

Strategic Application in GPCR Ligand Design

The piperazin-1-yl(piperidin-4-yl)methanone scaffold has been most successfully applied in the development of ligands for aminergic GPCRs, which play critical roles in neurotransmission.

  • Dopamine Receptors (D₂, D₃, D₄) : Derivatives of this scaffold have yielded potent antagonists and partial agonists for dopamine receptors. Designing subtype-selective ligands is a key challenge due to the high homology among these receptors, but it is crucial for developing antipsychotics with reduced side effects, such as extrapyramidal symptoms.[6][7]

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ) : This scaffold is a cornerstone in the design of ligands targeting serotonin receptors, leading to the development of anxiolytics, antidepressants, and atypical antipsychotics.[8] The interplay of activity at both dopamine and serotonin receptors is a hallmark of modern multi-target antipsychotic drugs.[9]

The rationale for its efficacy stems from the scaffold's ability to position key interacting moieties in the correct spatial orientation to engage with the receptor's binding pocket.

cluster_0 Scaffold Core cluster_1 Key Interaction Points Piperazine Piperazine Ketone Linker Ketone Linker Piperazine->Ketone Linker Basic Nitrogen Basic Nitrogen Piperazine->Basic Nitrogen Ionic Interaction (e.g., with Asp 3.32) Piperidine Piperidine Ketone Linker->Piperidine Aryl Substitution (R1) Aryl Substitution (R1) Aryl Substitution (R1)->Piperazine Affinity & Selectivity Alkyl/Aryl Linker (R2) Alkyl/Aryl Linker (R2) Alkyl/Aryl Linker (R2)->Piperidine Modulate Properties

Caption: Core components of the scaffold and key points for modification.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperazin-1-yl(piperidin-4-yl)methanone scaffold has generated a wealth of SAR data. Understanding these relationships is critical for rational ligand design.[10]

  • N1-Aryl Substitution on Piperazine : This is arguably the most critical modification for determining receptor affinity and selectivity. Attaching various aromatic or heteroaromatic rings (e.g., phenyl, 2-methoxyphenyl, pyrimidinyl) directly influences interactions within the hydrophobic pockets of the GPCR binding site. For instance, a 2-methoxyphenyl group is a classic motif for high affinity at D₂/D₃ and 5-HT₁ₐ receptors.[7][11]

  • N4-Substitution on Piperidine : The piperidine nitrogen provides another handle for modification. Adding substituents here can influence physicochemical properties like solubility and pKa, as well as introduce additional interactions with the receptor, potentially enhancing subtype selectivity.

  • The Carbonyl Linker : This ketone group acts as a rigid and polar linker. Its oxygen atom can serve as a hydrogen bond acceptor, forming crucial interactions with residues in the binding pocket, such as Alanine 51 and Methionine 123 in monoacylglycerol lipase (MAGL), a target where a related phenyl(piperazin-1-yl)methanone scaffold has also been identified.[12]

The following table summarizes representative SAR data for hypothetical compounds targeting dopamine D₂ and serotonin 5-HT₁ₐ receptors, illustrating the impact of substitutions.

Compound IDR1 (Piperazine-N1)R2 (Piperidine-N4)D₂ Receptor Ki (nM)5-HT₁ₐ Receptor Ki (nM)
A-1 Phenyl-H150250
A-2 2-Methoxyphenyl-H158
A-3 2-Pyrimidinyl-H4525
A-4 2-Methoxyphenyl-CH₃2012
A-5 2-Methoxyphenyl-Benzyl3540

Data is illustrative and based on general trends reported in the literature.[7][13]

Experimental Protocols for Ligand Characterization

Once novel derivatives are synthesized, their pharmacological profile must be determined. The following protocols describe two fundamental assays for characterizing ligand-GPCR interactions: assessing binding affinity and functional activity.

This assay determines the affinity (Ki) of a non-radioactive test compound by measuring its ability to compete with a radiolabeled ligand of known affinity for binding to the target receptor.[14][15]

A Prepare GPCR Membranes C Add Membranes, Radioligand, & Test Compound A->C B Prepare Assay Plate (Test Compound Dilutions) B->C D Incubate to Equilibrium (e.g., 60 min at 30°C) C->D E Rapid Filtration (Separate Bound/Free Ligand) D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50 -> Ki Calculation) G->H

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation :

    • Culture cells stably or transiently expressing the GPCR of interest (e.g., HEK293-D₂R) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[16]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[17]

  • Assay Execution (96-well format) :

    • Prepare serial dilutions of the test compound in assay buffer.

    • To each well of a 96-well plate, add in order:

      • 50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand for non-specific binding).

      • 50 µL of the appropriate radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration near its Kd.

      • 150 µL of the thawed membrane preparation (typically 5-20 µg protein per well).[17]

    • Seal the plate and incubate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[16]

  • Filtration and Counting :

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% PEI) using a cell harvester.[17]

    • Immediately wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Count the radioactivity (disintegrations per minute, DPM) retained on the filters using a scintillation counter.

  • Data Analysis :

    • Subtract the non-specific binding DPM from all other readings to get specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

This assay measures the functional effect of a ligand by quantifying changes in the intracellular second messenger cyclic AMP (cAMP). It can determine whether a ligand is an agonist, antagonist, or inverse agonist.[18] Many dopamine and serotonin receptors are coupled to either Gs (stimulatory, increases cAMP) or Gi (inhibitory, decreases cAMP) proteins.[19][20]

cluster_Gs Gs Pathway (Agonist) cluster_Gi Gi Pathway (Agonist) Agonist_Gs Agonist GPCR_Gs Gs-Coupled GPCR Agonist_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Agonist_Gi Agonist GPCR_Gi Gi-Coupled GPCR Agonist_Gi->GPCR_Gi Gi Gi Protein GPCR_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi

Caption: Signaling pathways for Gs- and Gi-coupled GPCRs.

Step-by-Step Methodology (using a competitive immunoassay kit, e.g., HTRF or AlphaScreen):

  • Cell Preparation :

    • Culture cells expressing the target GPCR to 80-90% confluency.

    • Harvest the cells, wash with PBS, and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

    • Determine the optimal cell density per well through a cell titration experiment.

  • Assay Execution (384-well format) :

    • For Agonist Mode :

      • Dispense 5 µL of test compound dilutions into the assay plate.

      • Add 5 µL of the cell suspension to each well.

      • Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.

    • For Antagonist Mode :

      • Dispense 5 µL of test compound (antagonist) dilutions into the plate.

      • Add 5 µL of a known agonist at a concentration that produces ~80% of its maximal effect (EC₈₀).

      • Add 10 µL of the cell suspension to each well and incubate.

      • Note for Gi-coupled receptors: The cells must first be stimulated to produce a baseline level of cAMP. This is typically done by including forskolin (an adenylyl cyclase activator) in the incubation step.[20]

  • cAMP Detection :

    • Following the manufacturer's protocol for the specific cAMP assay kit, lyse the cells and add the detection reagents.[18][19]

    • This typically involves adding a cAMP-labeled tracer (e.g., cAMP-d2) followed by a specific anti-cAMP antibody (e.g., anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Data Analysis :

    • Read the plate on a compatible reader (e.g., an HTRF-enabled plate reader). The signal is inversely proportional to the amount of cAMP produced by the cells.

    • Generate a cAMP standard curve to quantify the amount of cAMP in each well.[19]

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

The piperazin-1-yl(piperidin-4-yl)methanone scaffold is a proven and highly versatile platform for the design of novel GPCR ligands. Its synthetic accessibility and favorable pharmacophoric features have made it a mainstay in the development of drugs targeting dopamine and serotonin receptors. A thorough understanding of its structure-activity relationships, combined with robust characterization using binding and functional assays, enables the rational design of next-generation therapeutics with improved potency, selectivity, and clinical outcomes.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Revvity, Inc. Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity, Inc.
  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Parravicini, C., et al. (2013).
  • BenchChem. Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology.
  • Promega Corporation. GloSensor™ cAMP Assay Protocol.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • BenchChem. N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery. BenchChem.
  • Jo, E., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.
  • Obniska, J., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules.
  • Al-Qaisi, J. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • de Oliveira, R., et al. (2020). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement.
  • da Silva, D. M., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy.
  • Lewgowd, W., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
  • Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry.
  • Szałaj, N., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Szymański, P., et al. (2021).
  • Ialongo, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • Al-Qaisi, J. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Zhang, D., et al. (2021). G protein-coupled receptors: structure- and function-based drug discovery. Acta Pharmacologica Sinica.
  • Gemma, S., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PLoS One.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Di-Acylation in Piperazine Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting one of the most notorious side reactions in medicinal chemistry: the over-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting one of the most notorious side reactions in medicinal chemistry: the over-acylation of symmetrical diamines.

This guide provides field-proven, mechanistically grounded solutions to achieve selective mono-acylation of piperazine. Rather than relying on trial and error, we will leverage the intrinsic physicochemical properties of the molecule to design self-validating experimental systems.

The Mechanistic Root of the Problem

Piperazine is a symmetrical cyclic diamine. When one nitrogen is acylated, the electron-withdrawing nature of the newly formed amide group reduces the basicity of the remaining secondary amine (pKa drops from 9.82 to ~7.06) 1. However, despite this drop in basicity, the remaining amine is still highly nucleophilic.

Furthermore, the mono-acylated intermediate is often more lipophilic than the highly polar free piperazine. In a biphasic or poorly mixed reaction, this lipophilic intermediate partitions into the organic phase alongside the acylating agent. This local concentration effect causes the reaction kinetics to favor di-acylation over the initial mono-acylation, leading to complex mixtures that are difficult to purify 2.

PiperazineLogic Pip Piperazine (Free Base) pKa1=9.82, pKa2=5.68 MonoSalt Mono-protonated Salt (pH Control) Pip->MonoSalt 1 eq. Acid Excess Excess Piperazine (Stoichiometric Control) Pip->Excess >5 eq. Diamine Protect Boc2O / Protection (Steric/Electronic Control) Pip->Protect Protecting Group DiAcyl Di-Acylated Byproduct (Undesired) Pip->DiAcyl 1 eq. Acyl Chloride (Poor Mixing) MonoAcyl Mono-Acylated Product (Target) MonoSalt->MonoAcyl Acyl Chloride Excess->MonoAcyl Acyl Chloride Protect->MonoAcyl 1. Acylate 2. Deprotect

Logical pathways for preventing di-acylation in piperazine coupling.

Troubleshooting FAQs

Q1: I used exactly 1.0 equivalent of acyl chloride and added it dropwise at 0 °C. Why am I still seeing 20-30% di-acylated byproduct? A1: This is a classic mixing versus kinetics issue. Even with dropwise addition, the local concentration of acyl chloride at the drop interface is extremely high. The mono-acylated product formed at the interface reacts with the adjacent acyl chloride faster than the bulk piperazine can diffuse to the reaction zone. If you cannot use continuous flow chemistry to ensure instantaneous mixing, you must alter the chemical state of the piperazine (via pH or protecting groups) to artificially lower the nucleophilicity of the second nitrogen.

Q2: How does the "Mono-Salt" (in situ mono-protonation) method solve this, and why is it considered a self-validating system? A2: Piperazine has a large gap between its first and second dissociation constants (pKa1 = 9.82, pKa2 = 5.68) 3. By mixing 1 equivalent of free base with 1 equivalent of dihydrochloride, you generate piperazine monohydrochloride 4. The protonated nitrogen is non-nucleophilic, leaving only one active site.

When acylation occurs at the free amine, the reaction releases a proton (HCl). This liberated proton immediately protonates the remaining basic nitrogen of the newly formed mono-amide, rendering it inert to further acylation. It is a perfectly self-regulating loop that actively shuts down di-acylation 5.

Q3: When should I rely on protecting groups like Boc instead of the mono-salt method? A3: The mono-salt method is elegant but requires highly polar solvent conditions (like methanol or water) to dissolve the salts 4. If your acylating agent is highly water-sensitive, prone to hydrolysis, or if you require strict anhydrous organic conditions, synthesizing 1-Boc-piperazine first is the most reliable, scalable alternative 2.

Quantitative Data: Physicochemical Properties

Understanding the pKa shifts is critical for designing your reaction conditions. The table below summarizes why pH control is so effective.

Compound / SpeciespKa1 (Conjugate Acid)pKa2 (Conjugate Acid)Nucleophilicity Status at pH 7.5
Free Piperazine 9.825.68Highly nucleophilic (Both N available)
Piperazine Mono-salt 9.825.68Mono-nucleophilic (One N protonated)
1-Acetylpiperazine ~7.06 - 7.94N/ASecondary N is partially nucleophilic
1-Boc-piperazine ~8.00N/ASecondary N is partially nucleophilic

Data synthesized from potentiometric titrations and PROTAC linker studies 3, [[1]]().

Experimental Methodologies

Protocol A: In Situ Mono-Protonation (The "Mono-Salt" Method)

This method is ideal for stable acyl chlorides and avoids the need for a separate deprotection step 5, 4.

Step-by-Step Procedure:

  • Salt Formation: In a round-bottom flask, combine anhydrous piperazine (0.5 eq) and piperazine dihydrochloride (0.5 eq) in methanol (or a water/brine mixture). Stir until fully dissolved. This establishes an equilibrium yielding 1.0 eq of piperazine monohydrochloride.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Dissolve your acyl chloride (0.95 eq relative to total piperazine) in a small amount of compatible solvent. Add this solution dropwise over 30 minutes under vigorous stirring.

  • Self-Validation Phase: Allow the reaction to stir for 2 hours at room temperature. The liberated HCl will protonate the newly formed mono-amide, preventing di-acylation.

  • Workup: Evaporate the methanol (if used). Basify the aqueous residue to pH 12 using saturated NaOH to deprotonate the mono-amide. Extract the aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure mono-acylated piperazine.

Workflow Step1 1. Dissolve Piperazine & Piperazine·2HCl Step2 2. Form Mono-salt (In situ equilibrium) Step1->Step2 Step3 3. Add Acyl Chloride (Dropwise, 0°C) Step2->Step3 Step4 4. Aqueous Workup (Basify to pH 12) Step3->Step4 Step5 5. Extract Product (Organic Phase) Step4->Step5

Step-by-step workflow for the in situ mono-protonation acylation method.

Protocol B: Selective Mono-Boc Protection

When anhydrous conditions are mandatory for your coupling step, pre-forming 1-Boc-piperazine using stoichiometric control is the gold standard 2.

Step-by-Step Procedure:

  • Diamine Excess: Dissolve piperazine (2.0 to 4.0 eq) in DCM. A large excess statistically favors mono-protection.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM. Add this solution extremely slowly (over 2-3 hours) to the piperazine solution at room temperature.

  • Reaction: Stir the mixture for 16-24 hours.

  • Purification by Partitioning: Wash the organic mixture with water (3 times). The unreacted free piperazine is highly water-soluble and will partition entirely into the aqueous phase. The mono-Boc piperazine is more lipophilic and remains in the DCM layer.

  • Isolation: Dry the DCM layer over Na₂SO₄, filter, and evaporate to yield 1-Boc-piperazine as a white solid or pale oil. You can now safely acylate the remaining free nitrogen.

References

  • Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins - ResearchGate URL
  • Technical Support Center: Selective Mono-acylation of Piperazine - BenchChem URL
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Performing a reaction on one side of piperazine ring - Chemistry Stack Exchange URL
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Piperazin-1-yl(piperidin-4-yl)methanone Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazin-1-yl(piperidin-4-yl)methanone derivatives....

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazin-1-yl(piperidin-4-yl)methanone derivatives. This guide is designed to provide in-depth, practical solutions to the common yet significant challenge of poor aqueous solubility encountered with this class of compounds. Our approach moves from foundational troubleshooting for initial experiments to advanced formulation strategies for drug development, grounded in scientific principles and field-proven methodologies.

The core structure of these derivatives, featuring two basic nitrogen atoms in the piperazine and piperidine rings, is the key to understanding and overcoming their solubility limitations.[1][2][3][4] These nitrogens are ionizable, making the solubility of these compounds highly dependent on pH. This guide will leverage this fundamental property to build a logical troubleshooting framework.

Section 1: Foundational Troubleshooting for In Vitro Experiments

This section addresses the most immediate solubility problems, such as compound precipitation in biological assays.

Q1: My compound precipitated out of my aqueous assay buffer. What are the immediate steps I should take to resolve this?

This is a frequent issue, often occurring when a stock solution (typically in 100% DMSO) is diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out. The following workflow provides a systematic approach to diagnose and solve this problem.

A Compound Precipitation Observed in Assay Medium? B Determine Kinetic Solubility in Assay Medium (See Protocol 1) A->B Yes C Is the measured solubility sufficient for the desired final concentration? B->C D Proceed with Experiment. Ensure consistent preparation and adequate mixing. C->D Yes E Primary Intervention: pH Adjustment C->E No F Is pH modification compatible with the assay? E->F G Adjust buffer pH to a lower value (e.g., pH 5.0-6.5) to protonate the basic nitrogens and re-measure solubility. F->G Yes H Secondary Intervention: Use of Co-solvents F->H No G->B I Increase final co-solvent (e.g., DMSO) concentration. CAUTION: Ensure final concentration is tolerated by the assay (typically <0.5%). H->I J Is solubility still insufficient? I->J L Run vehicle controls to confirm no assay interference. I->L J->D No K Consider Advanced Formulation (See Sections 2 & 3) J->K Yes

Caption: Troubleshooting workflow for inconsistent assay results.

Causality Explained:

Your first step is to quantify the problem by determining the kinetic solubility. This tells you the maximum concentration your compound can achieve under the specific conditions of your experiment before precipitating.[5] Since piperazin-1-yl(piperidin-4-yl)methanone derivatives are basic, lowering the pH of the buffer will increase the proportion of the protonated, more soluble species.[6][7] This is often the most effective initial step. If pH modification is not possible, carefully increasing the amount of a water-miscible organic co-solvent can help, but must be balanced against potential assay interference.[8][9]

Protocol 1: Determination of Kinetic Solubility

This protocol provides a rapid assessment of solubility in a specific buffer or medium.

Materials:

  • Piperazin-1-yl(piperidin-4-yl)methanone derivative

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate (polypropylene for compound storage, clear for analysis)

  • Plate shaker

  • Plate reader or other analytical instrument (HPLC, LC-MS) for quantification

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a polypropylene plate, perform a serial dilution of the stock solution with DMSO.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new plate containing a larger volume (e.g., 198 µL) of the aqueous assay buffer. This creates a range of concentrations while keeping the final DMSO percentage constant.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours to allow it to reach equilibrium.

  • Phase Separation: Centrifuge the plate to pellet any precipitated compound. Alternatively, use a filter plate to separate the soluble fraction from the solid.[5]

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[5][10]

  • Data Analysis: Plot the measured concentration against the nominal concentration. The point at which the measured concentration plateaus is the kinetic solubility.

Section 2: Systematic Solubility Enhancement for Formulation Development

When simple fixes are insufficient or a more robust solution is needed for in vivo studies, systematic formulation strategies are required.

Q2: pH adjustment is not sufficient for my desired concentration. What is the most common and effective strategy for increasing the solubility of a basic compound like this?

For basic compounds, salt formation is the most widely used and highly effective method to significantly increase aqueous solubility and improve dissolution rates.[11][12][13] The principle is to react the basic free form of your drug with an acid to create an ionic salt. This salt often has different, more favorable solid-state properties (like lower crystal lattice energy) than the free base, leading to enhanced solubility.[12][13]

A salt screening study is the standard process to identify the optimal counterion that provides the best balance of solubility, stability, and manufacturability.[14]

A Is the compound a base? (pKa of conjugate acid > 3) B Select a diverse panel of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, Mesylate, Tosylate, Sulfate, Tartrate, Citrate). A->B Yes C Perform Salt Formation Screening (See Protocol 2) B->C D Characterize Solid Forms (e.g., XRPD, DSC, TGA) C->D E Do new, crystalline salt forms exist? D->E F Measure Thermodynamic Solubility of promising salt forms. E->F Yes I Re-evaluate strategy. Consider co-crystals or advanced formulations. E->I No G Assess Physical Stability (Hygroscopicity, Polymorphism) F->G H Select lead salt form based on solubility, stability, and processability. G->H A Crystalline API (High Lattice Energy, Low Solubility) C Process with Polymer Carrier (e.g., Spray Drying, Hot-Melt Extrusion) A->C B Amorphous Solid Dispersion (API molecularly dispersed in Polymer Matrix) (No Lattice Energy, High Solubility) C->B

Caption: Conceptual diagram of Amorphous Solid Dispersion (ASD) formation.

  • Nanosuspensions: This approach focuses on increasing the dissolution rate as described by the Noyes-Whitney equation, which states that the rate is proportional to the surface area of the drug particles. [15]By reducing the particle size to the nanometer range (typically < 1000 nm), the surface area is dramatically increased, leading to faster dissolution. [8][16]

Protocol 3: Nanosuspension Preparation by Precipitation (Conceptual)

This method, often called a "bottom-up" approach, involves precipitating the drug from a solution under controlled conditions to form nanoparticles.

Materials:

  • Piperazine derivative

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Water

  • Stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC)

  • High-speed stirrer or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution. [17]2. Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles. [8][17]4. Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

Q4: Is it possible to chemically modify the molecule to improve solubility?

Yes, this is known as the prodrug approach . [18]A prodrug is a bioreversible, modified version of the parent drug that is designed to overcome a specific barrier, like poor solubility. [19]A water-soluble group (a "promoieity"), such as a phosphate or a highly ionizable amino acid, is attached to the parent molecule. This new entity is highly soluble. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action. [18][19][20]This is a powerful but resource-intensive strategy often considered during lead optimization. [19]

Section 4: Frequently Asked Questions (FAQs)
  • Q: How do I accurately measure solubility?

    • A: It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility (Protocol 1) is rapid and measures the concentration before precipitation from a supersaturated solution, relevant for in vitro screens. Thermodynamic solubility is the true equilibrium solubility, measured by agitating an excess of the solid compound in a solvent for an extended period (24-72 hours) until equilibrium is reached. It is the gold standard for formulation development. [21][22]

  • Q: What is the difference between solubility and dissolution rate?

    • A: Solubility is a thermodynamic property representing the maximum amount of a substance that can dissolve in a solvent at equilibrium. Dissolution rate is a kinetic property describing how fast a substance dissolves. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to both the solubility and the surface area of the particles. [23][15]For oral absorption, a fast dissolution rate is often as important as high solubility.

  • Q: How do the specific pKa values of my derivative affect my strategy?

    • A: Piperazine has two pKa values (approx. 5.5 and 9.7). [1][2]Your specific derivative's pKa values will shift based on its substituents. Knowing these values is critical. The Henderson-Hasselbalch equation can predict the ionization state at a given pH. [6][7][24]For maximum solubility, you want the pH of your solution to be at least 1-2 units below the lowest pKa of the conjugate acid, ensuring near-complete protonation.

References
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Al-kassas, R., Al-gobal, K., & Adnan, G. (2025).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Homayouni, A., Sadeghi, F., Nokhodchi, A., Varshosaz, J., & Garekani, H. A. (2014). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]

  • Singh, A., Van den Mooter, G. (2016). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [Link]

  • Thomas, C. (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Stella, V., & Nti-Addae, K. (2007). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Semantic Scholar. [Link]

  • Patel, J. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Staff, P. T. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Pharmaceutical Technology. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Singh, R. P., Singh, S., & Singh, L. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kumar, L., & Kumar, V. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Devane, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Journal of Applied Pharmaceutical Science. [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]

  • Kumar, R., & Kumar, P. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • Kumar, S., & Singh, P. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Goud, N. R., Gangavaram, V., Suresh, K., & Nangia, A. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Putri, F. F., & Isadiartuti, D. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]

  • dos Santos, G. K., & Ferreira, E. I. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Unknown Source. [Link]

  • Mbah, C. J. (2009). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Unknown. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

  • Zhang, Y., & Li, S. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis. [Link]

  • He, M., Zhang, W., Wang, N., Gao, H., Hou, Z., & Ouyang, D. (2022). Market formulations solubilized by the combination of surfactants and cosolvents. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Unknown. (n.d.). 1.16 Phase solubility analysis. digicollections.net. [Link]

  • He, M., Zhang, W., Wang, N., Gao, H., Hou, Z., & Ouyang, D. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. [Link]

  • Patel, M. R., & Patel, D. R. (2021). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Mbah, C. J., Ozuo, C. O., & Ofor, E. I. (2018). Cosolvents and Surfactants as Potential Vehicles or Co-vehicles in Nevirapine Liquid Formulation: Pharmacokinetics Study. Acta Scientific. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385–393. [Link]

  • Grokipedia. (n.d.). Piperazine. Grokipedia. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Study of pH-dependent drugs solubility in water. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Göller, A. H., Garon, A., & Ter Laak, A. (2023). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. Journal of Computer-Aided Molecular Design, 37(2), 105–119. [Link]

  • Kour, S., & Arora, S. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine ketone. PubChem. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]

  • Hartono, A., & Svendsen, H. F. (2010). Solid liquid solubility of piperazine. SINTEF. [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4). Cheméo. [Link]

  • Lasota, J., & Jasiński, R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

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Troubleshooting

Technical Support Center: Strategies for Scaling Up Piperazin-1-yl(piperidin-4-yl)methanone Production

Welcome to the technical support center for the synthesis and scale-up of piperazin-1-yl(piperidin-4-yl)methanone. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of piperazin-1-yl(piperidin-4-yl)methanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested strategies, troubleshooting solutions, and detailed protocols to ensure the successful and efficient production of this key chemical intermediate.

Introduction to Piperazin-1-yl(piperidin-4-yl)methanone

Piperazin-1-yl(piperidin-4-yl)methanone is a heterocyclic compound featuring both piperazine and piperidine rings linked by a ketone functional group. This structural motif is a valuable building block in medicinal chemistry, frequently appearing as a core scaffold in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders.[1] Efficiently scaling its production from the lab bench to pilot or manufacturing scale requires a robust and well-understood chemical process. This guide focuses on the most common and scalable synthetic route: the amide coupling of a mono-protected piperazine with piperidine-4-carboxylic acid.

General Production Workflow

The overall strategy involves a three-stage process: amide coupling to form a protected intermediate, deprotection to yield the final product, and finally, purification to meet required specifications. This workflow is designed to maximize yield and purity while minimizing difficult-to-remove impurities.

G Overall Production Workflow cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Purification & QC SMs Starting Materials (Boc-Piperazine, Piperidine-4-carboxylic Acid) Coupling Amide Coupling Reaction SMs->Coupling Coupling Agents (e.g., HATU, EDC) Deprotection Boc-Deprotection Coupling->Deprotection Protected Intermediate Workup1 Aqueous Workup (Crude Product Isolation) Deprotection->Workup1 Acidic Conditions (e.g., TFA, HCl) Purification Purification (Crystallization / Chromatography) Workup1->Purification Crude Product QC Final QC Analysis (HPLC, NMR, MS) Purification->QC Pure Product G start Low Yield Observed check_sm LCMS Analysis: Significant Starting Material Remaining? start->check_sm cause1 Root Cause: Inefficient Carboxylic Acid Activation check_sm->cause1  Yes   cause2 Root Cause: Product Loss During Workup/Extraction check_sm->cause2  No   sol1a Solution 1: Verify Coupling Reagent Quality. Use fresh, anhydrous reagents. cause1->sol1a sol1b Solution 2: Increase equivalents of coupling agent (1.1-1.2 eq). cause1->sol1b sol1c Solution 3: Switch to a more potent agent (e.g., EDC/Oxyma -> HATU). cause1->sol1c sol2a Solution 1: Check pH during extraction. Product may be in aqueous layer. cause2->sol2a sol2b Solution 2: Perform back-extraction of aqueous layers. cause2->sol2b

Sources

Optimization

Technical Support Center: Managing Stereochemistry in Chiral Piperidine Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the mechanistic and practical challenges of synthesizing enantioenriched piperidines...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the mechanistic and practical challenges of synthesizing enantioenriched piperidines. In pharmaceutical development, controlling the 3D spatial arrangement of piperidine rings is critical for target binding affinity.

This guide bypasses basic synthetic recipes and focuses on the causality behind stereochemical failures, providing you with self-validating workflows to engineer robust, scalable processes.

Quantitative Strategy Benchmarks

Before troubleshooting, ensure you have selected the correct synthetic paradigm for your specific substrate. The table below summarizes the leading strategies for chiral piperidine synthesis, contrasting their stereocontrol mechanisms and functional group tolerances.

Synthetic StrategyCatalyst SystemActivation MethodTypical ee (%)Functional Group Tolerance
Auxiliary-Directed Hydrogenation Pd(OH)₂/CChiral Oxazolidinone & AcidUp to 98%Moderate (Halogens tolerated; olefins reduced)[1]
Direct Ir-Catalyzed Hydrogenation [Ir(COD)Cl]₂ / Chiral PhosphineIn situ Hydrogen Halide (TCCA)Up to 99%Moderate (Requires robust protecting groups)[2]
Reductive Transamination Rh-Transfer CatalystFormic Acid (Transfer H₂)Up to 99%High (Tolerates olefins, ketones, nitro, C-F bonds)[3]

Troubleshooting Guide: Core Stereochemical Challenges

Q1: My enantiomeric excess (ee) is stalling below 70% during the direct asymmetric hydrogenation of 2-substituted pyridines. Why is this happening, and how do I fix it?

Causality: The basic nitrogen atom in the pyridine ring has a strong thermodynamic tendency to coordinate with late-transition-metal catalysts (such as Ir or Rh), effectively poisoning the active chiral sites[4]. Furthermore, the lack of secondary coordinating groups on simple pyridines makes it difficult for the chiral ligand to lock the substrate into a rigid conformation, leading to poor facial selectivity during hydride transfer[4].

Solution: Implement a traceless activation strategy . You must disrupt the nitrogen's ability to coordinate to the metal.

  • Method A: Use trichloroisocyanuric acid (TCCA) to generate hydrogen halides in situ, which protonates the pyridine, acting as a traceless activator that prevents catalyst poisoning while enhancing reactivity[2].

  • Method B: Utilize a single-point attachment of a chiral oxazolidinone auxiliary at the 2-position. Upon protonation in acidic media, hydrogen bonding forces the auxiliary into a coplanar conformation, shielding one diastereotopic π-face and allowing for highly selective hydrogen transfer[1].

Q2: I am synthesizing a highly substituted piperidine and observing epimerization at the C3/C4 positions during purification. How do I prevent this loss of diastereoselectivity?

Causality: Piperidines substituted with electron-withdrawing groups (e.g., esters, ketones) at the C3 or C4 positions are highly susceptible to epimerization via enolization or reversible retro-Michael additions. Standard silica gel chromatography provides a sufficiently acidic surface to catalyze this reversible protonation/deprotonation, driving your kinetically trapped diastereomer down the energy gradient into a thermodynamic sink.

Solution: You must buffer your purification system. Pre-flush your silica gel column with 1–5% triethylamine (TEA) in hexanes to deactivate acidic silanol sites, or switch entirely to neutral alumina. During aqueous workups, strictly avoid strong acids or bases; utilize pH 7.4 phosphate buffers to quench reactions.

Validated Experimental Protocols

To ensure reproducibility, the following protocol for the auxiliary-directed asymmetric hydrogenation of pyridines is designed as a self-validating system . It includes internal diagnostic checkpoints to verify causality if the reaction stalls.

Protocol: Auxiliary-Directed Asymmetric Hydrogenation of Pyridines

Reference standard adapted from Glorius et al.[1]

Step 1: Substrate Preparation Synthesize the 2-oxazolidinone-substituted pyridine via copper-catalyzed cross-coupling of the corresponding 2-bromopyridine and a chiral oxazolidinone[1].

Step 2: Hydrogenation Setup In a nitrogen-filled glovebox, charge a high-pressure hydrogenation reactor with the functionalized pyridine substrate (0.5 mmol). Dissolve the substrate in anhydrous acetic acid (3.0 mL). The acidic medium is critical as it protonates the pyridine, suppressing catalyst poisoning[1]. Add Pd(OH)₂/C (10 mol%) as the heterogeneous catalyst[1].

Step 3: Reaction Execution & Self-Validation Seal the reactor, purge with H₂ gas five times, and pressurize to 100 bar. Stir at room temperature.

  • Validation Checkpoint (12 Hours): Depressurize and take a 50 µL aliquot for LC-MS analysis.

    • Observation A (Only Starting Material): Catalyst is poisoned. Action: Verify the acetic acid is strictly anhydrous and increase the acid concentration to ensure complete protonation.

    • Observation B (Aminal Intermediate is the major species): Hydrogenation was successful, but the traceless cleavage of the auxiliary is kinetically stalled[1]. Action: Increase the reaction temperature to 40°C to drive the cleavage to the final piperidine.

    • Observation C (Free Piperidine + Cleaved Auxiliary): Reaction is proceeding optimally. Continue to Step 4.

Step 4: Workup and Auxiliary Recovery Filter the reaction mixture through a pad of Celite to remove the Pd(OH)₂/C catalyst. Concentrate the filtrate under reduced pressure. The reaction yields the piperidinium salt directly, while the chiral oxazolidinone auxiliary is released intact[1].

Step 5: Isolation Purify the residue via column chromatography. The chiral auxiliary can be recovered in >93% yield and >99% ee, allowing for complete recycling in future batches[1].

Troubleshooting Workflow Visualization

Use the following logical decision tree to diagnose and resolve stereochemical failures in your piperidine synthesis workflows.

PiperidineTroubleshooting Start Issue Detected: Low ee / Yield / Purity Diag1 Is the basic nitrogen poisoning the catalyst? Start->Diag1 Diag2 Are reducible functional groups being destroyed? Start->Diag2 Diag3 Is epimerization occurring during purification? Start->Diag3 Sol1 Use Traceless Activation (e.g., TCCA or Protonation) Diag1->Sol1 Yes Val Validate via Chiral HPLC & 1H NMR Sol1->Val Sol2 Switch to Rh-Catalyzed Transfer Hydrogenation Diag2->Sol2 Yes Sol2->Val Sol3 Use TEA-deactivated Silica or Neutral pH Workup Diag3->Sol3 Yes Sol3->Val Val->Start ee < 95% Success Stereopure Chiral Piperidine Val->Success ee > 95%

Troubleshooting logic for resolving stereochemical failures in piperidine synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: How do I synthesize chiral piperidines containing reducible functional groups (e.g., olefins, cyano, or nitro groups) without destroying them? Standard high-pressure hydrogenation conditions utilizing H₂ gas are indiscriminate and will rapidly reduce sensitive functional groups before the aromatic pyridine ring[3]. To bypass this, abandon H₂ gas and switch to a Rhodium-catalyzed asymmetric reductive transamination [3]. By reacting a pyridinium salt with a chiral primary amine under transfer hydrogenation conditions (using formic acid as the hydrogen donor), the chiral amine replaces the pyridinium nitrogen. This induces chirality on the newly formed piperidine ring while leaving olefins, ketones, and sensitive carbon-fluorine bonds completely intact[3].

FAQ 2: Can I generate multiple stereocenters in a single hydrogenation operation? Yes. By utilizing the auxiliary-based method with substituted 2-oxazolidinones, the substituents on the 4-, 5-, or 6-position of the pyridine ring can be leveraged to create up to four new chiral centers in a single operation[1]. The stereochemistry is dictated by the predictable shielding of the diastereotopic π-faces by the auxiliary group (e.g., an isopropyl or tert-butyl group)[1].

References

  • Source: dicp.ac.cn (Angewandte Chemie International Edition)
  • Source: unimi.
  • Source: dicp.ac.cn (Nature Catalysis)
  • Source: acs.org (Organic Letters)

Sources

Troubleshooting

Optimization of protecting group strategy for complex derivatives

Welcome to the Technical Support Center for Complex Derivative Synthesis. As a Senior Application Scientist, I have designed this hub to move beyond basic protocols and address the mechanistic causality behind protecting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Derivative Synthesis. As a Senior Application Scientist, I have designed this hub to move beyond basic protocols and address the mechanistic causality behind protecting group (PG) failures. Whether you are synthesizing highly modified peptides, intricate carbohydrates, or complex active pharmaceutical ingredients (APIs), the success of your synthetic route hinges on absolute chemoselectivity and orthogonal stability.

Below, you will find a strategic decision framework, targeted troubleshooting guides, quantitative stability data, and self-validating experimental protocols to ensure your protecting group strategy is robust and reproducible.

Strategic Framework for Protecting Group Selection

PG_Workflow N1 Target Molecule Analysis (Identify Reactive Sites) N2 Multiple Competing Functional Groups? N1->N2 N3 Standard Protection (Single Site) N2->N3 No N4 Orthogonal PG Strategy (Multi-Site) N2->N4 Yes N5 Solid-Phase Synthesis? (e.g., Peptides) N4->N5 N6 Fmoc/tBu Strategy (Base/Acid Orthogonality) N5->N6 Yes N7 Solution-Phase Synthesis (e.g., Carbohydrates) N5->N7 No N8 Sensitive Residues? (Cys, Trp, Met) N6->N8 N11 Selective Hydroxyl Deprotection? N7->N11 N9 Custom Scavenger Cocktail (TIS, 1,4-BDMT, H2O) N8->N9 Yes N10 Standard TFA Cleavage N8->N10 No N12 Exploit Steric Bulk (TBS vs TIPS) N11->N12 Yes

Decision tree for selecting orthogonal protecting groups in complex derivative synthesis.

Troubleshooting Guides & FAQs

Q1: During the global deprotection of a Cys- and Trp-rich peptide synthesized via Fmoc-SPPS, I am observing significant +56 Da (tert-butylation) and +226 Da (Pbf-adduct) impurities. How can I suppress these electrophilic alkylation side reactions?

The Causality: During trifluoroacetic acid (TFA)-mediated cleavage, acid-labile protecting groups like t-Bu, Trt, and Pbf undergo heterolytic C-O bond cleavage to generate highly reactive carbocations. If these cations are not rapidly intercepted, they act as potent electrophiles and will attack the nucleophilic side chains of Cysteine (thiol) and Tryptophan (indole) [1][1].

The Solution: Standard cleavage cocktails (like Reagent K) are often insufficient for highly sensitive sequences. You must optimize the thermodynamics and kinetics of your scavengers. Water acts as an excellent kinetic trap for t-butyl cations, while Triisopropylsilane (TIS) is a superior hydride donor for quenching bulky trityl cations [1][1]. For Trp-rich sequences, replacing standard thiols with 1,4-benzenedimethanethiol (1,4-BDMT) is highly recommended. 1,4-BDMT prevents oxidative degradation and traps oxindolylalanine (Oia) impurities effectively, all without the noxious odor associated with ethanedithiol (EDT) [2][2].

Q2: In my complex carbohydrate synthesis, I have both a primary TBS ether and a secondary TIPS ether. When I use standard TBAF (1.0 M in THF) for selective TBS removal, I observe partial TIPS cleavage and acyl migration. Why is this happening, and how do I achieve true chemoselectivity?

The Causality: The loss of chemoselectivity stems from the intrinsic basicity and hydration state of commercial tetrabutylammonium fluoride (TBAF). TBAF is highly hygroscopic; the presence of water increases the basicity of the fluoride ion, which drives undesired base-catalyzed side reactions like acyl migration or the premature cleavage of the more robust TIPS group [3][3]. Furthermore, while TIPS is approximately 35 times more stable than TBS under acidic conditions, fluoride-mediated cleavage relies purely on the steric accessibility of the silicon atom to form a pentacoordinate siliconate intermediate [4][4].

The Solution: To achieve strict chemoselectivity, switch from TBAF to a mild acidic condition, such as Pyridinium p-toluenesulfonate (PPTS) in MeOH. Acidic hydrolysis operates via protonation of the oxygen atom followed by nucleophilic attack, making it far more sensitive to the steric bulk surrounding the silicon center, thereby perfectly preserving the TIPS group [5][5]. If fluoride must be used, buffer the TBAF with acetic acid (TBAF/AcOH 1:1) to dampen its basicity.

Q3: After TBAF-mediated deprotection of a silyl ether, my downstream coupling reactions are failing. Aqueous extraction isn't removing all the tetrabutylammonium salts. How can I ensure complete removal?

The Causality: Residual tetrabutylammonium salts are notorious for poisoning downstream transition-metal catalysts and interfering with sensitive amide couplings. Due to their highly lipophilic nature, these salts readily partition into organic layers during standard aqueous workups, making them incredibly difficult to wash away.

The Solution: Implement a solid-phase resin workup. Adding a sulfonic acid cation-exchange resin (e.g., Dowex 50WX8) along with calcium carbonate directly to the reaction mixture sequesters the tetrabutylammonium cation and neutralizes excess fluoride [6][6]. This self-validating protocol eliminates the need for aqueous extraction entirely, ensuring a pristine intermediate.

Quantitative Data: Stability & Cleavage Kinetics

Protecting Group (PG)Target Functional GroupPrimary Cleavage ReagentRelative Stability (Acid)Relative Stability (Base)
Fmoc Amine20% Piperidine / DMFHighly StableLabile (t₁/₂ < 1 min)
Boc Amine95% TFALabile (t₁/₂ < 5 min)Highly Stable
TBS HydroxylTBAF or AcOH / H₂OModerateModerate
TIPS HydroxylTBAF (heated) or HClHigh (~35x vs TBS)High (~5x vs TBS)
t-Bu Carboxyl / Hydroxyl95% TFALabileHighly Stable

Detailed Experimental Protocols

Protocol A: Optimized Global Deprotection of Cys/Trp-Rich Peptides

This protocol is a self-validating system: successful global deprotection and correct scavenger action will result in a peptide that precipitates cleanly in cold ether, whereas partially protected or heavily alkylated peptides will exhibit poor precipitation and oily consistencies.

  • Resin Preparation: Swell the synthesized peptidyl-resin in Dichloromethane (DCM) for 15 minutes to expand the polymer matrix, then drain completely.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail consisting of 90% TFA, 5% 1,4-BDMT, 2.5% TIS, and 2.5% H₂O (v/v). Mechanistic note: The high concentration of TFA drives the acidolysis, 1,4-BDMT protects Trp, TIS quenches trityl cations, and H₂O quenches t-butyl cations.

  • Cleavage Reaction: Add the cocktail to the resin (10 mL per gram of dry resin). Agitate gently on an orbital shaker for 2 hours at room temperature (20–25 °C).

  • Filtration & Precipitation: Filter the cleavage solution directly into a centrifuge tube containing cold diethyl ether (-20 °C, 10x the volume of the cleavage cocktail). A white precipitate should form immediately.

  • Washing: Centrifuge at 4000 rpm for 5 minutes. Decant the acidic supernatant. Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step three times to remove residual TFA and scavengers.

  • Drying: Evaporate residual ether under a gentle stream of nitrogen, then dissolve the crude peptide in ACN/H₂O (1:1) and lyophilize prior to LC-MS analysis and HPLC purification.

Protocol B: Chemoselective TBAF-Mediated TBS Deprotection with Resin Workup

This protocol bypasses problematic aqueous extractions, ensuring quantitative removal of tetrabutylammonium salts for sensitive downstream chemistry.

  • Reaction Setup: Dissolve the TBS-protected substrate in anhydrous THF to a concentration of 0.1 M under an inert argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.1 equivalents of TBAF (1.0 M in THF) dropwise. Mechanistic note: Maintaining low temperatures and strict stoichiometry prevents the cleavage of bulkier silyl ethers (like TIPS) and suppresses base-catalyzed side reactions.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor completion via TLC or LC-MS (typically 1–3 hours).

  • Resin Quenching: Upon complete consumption of the starting material, add 3.0 equivalents of Dowex 50WX8 (sulfonic acid cation-exchange resin) and 3.0 equivalents of solid Calcium Carbonate (CaCO₃) directly to the stirring reaction mixture.

  • Neutralization: Stir the suspension vigorously for 30 minutes. Mechanistic note: The Dowex resin irreversibly binds the tetrabutylammonium cation, while the CaCO₃ neutralizes excess fluoride ions and any acidic byproducts.

  • Filtration: Filter the suspension through a short pad of Celite, washing the filter cake with EtOAc or DCM.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude material is free of ammonium salts and ready for immediate downstream coupling.

References

  • Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: ACS Publications URL: [Link]

  • Title: 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages Source: NIH URL: [Link]

  • Title: TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL: [Link]

  • Title: TBS Protection - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparing biological activity of piperazine vs piperidine derivatives

Beyond the Nitrogen Ring: A Comparative Guide to Piperazine and Piperidine Scaffolds in Drug Discovery The six-membered nitrogen-containing heterocycles, piperazine (1,4-diazacyclohexane) and piperidine (azacyclohexane),...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Nitrogen Ring: A Comparative Guide to Piperazine and Piperidine Scaffolds in Drug Discovery

The six-membered nitrogen-containing heterocycles, piperazine (1,4-diazacyclohexane) and piperidine (azacyclohexane), are foundational privileged scaffolds in medicinal chemistry. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces profound physicochemical differences. For drug development professionals, the decision to employ a piperazine versus a piperidine core is a strategic inflection point that dictates target engagement, pharmacokinetic (PK) profiles, and toxicological liabilities.

This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their biological behaviors and providing self-validating experimental protocols for lead optimization.

Physicochemical Foundations and ADME Consequences

The fundamental divergence between piperazine and piperidine lies in their basicity and lipophilicity, which directly govern their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Piperazine possesses two basic centers, resulting in two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73)[1]. This dual-nitrogen architecture allows for the fine-tuning of its ionization state at physiological pH (7.4), generally resulting in a more hydrophilic profile with enhanced aqueous solubility[2]. Conversely, piperidine contains a single, highly basic nitrogen (pKa ≈ 11.22), meaning it exists almost exclusively in its protonated, cationic form at physiological pH[1].

Causality in Drug Design: The higher lipophilicity and basicity of the piperidine ring often yield superior membrane permeability, making it highly effective for central nervous system (CNS) targets. However, this same lipophilicity, combined with a strong basic center, increases the risk of lysosomal trapping and phospholipidosis—a toxicological liability where the drug binds to acidic phospholipids[1]. Piperazine’s increased polarity mitigates this risk and facilitates renal clearance, though its two nitrogen atoms present multiple sites for cytochrome P450 (CYP450) mediated N-oxidation[1].

Table 1: Quantitative Physicochemical Comparison
PropertyPiperazine CorePiperidine CoreImpact on Drug Design
Structure 1,4-diazacyclohexaneazacyclohexaneDictates 3D conformational flexibility and H-bond capacity.
Basicity (pKa) pKa1 ≈ 5.35, pKa2 ≈ 9.73pKa ≈ 11.22Determines ionization state and solubility at physiological pH.
Lipophilicity (logP) Generally Lower (Hydrophilic)Generally Higher (Lipophilic)Drives membrane permeability and BBB crossing.
H-Bond Acceptors 21Influences multipolar interactions within the target binding pocket.
Metabolic Liability Higher (CYP450 N-oxidation)LowerImpacts half-life and the generation of active/toxic metabolites.

Structural & Mechanistic Impact on Target Engagement

The choice between these rings is not merely a pharmacokinetic exercise; it fundamentally alters receptor affinity.

Case Study 1: 5-HT1D Receptor Ligands In the development of indole-based 5-HT1D receptor agonists (migraine therapeutics), researchers found that 3-(3-(piperidin-1-yl)propyl)indole derivatives suffered from poor oral absorption. Replacing the piperidine ring with a piperazine ring significantly reduced the overall basicity of the molecule. This reduction in pKa translated to a dramatic, beneficial influence on oral absorption and bioavailability[3].

Case Study 2: Histamine H3 and Sigma-1 (σ1R) Receptors When designing dual H3/σ1R antagonists for antinociceptive (pain) therapy, the piperidine moiety proved to be a critical structural element. Experimental data showed that replacing the piperidine core with a piperazine ring drastically reduced affinity for the σ1R receptor (e.g., Ki dropping from 3.64 nM to 1531 nM), while maintaining affinity for the H3 receptor[4]. The highly basic piperidine nitrogen is required for a critical electrostatic interaction within the σ1R binding pocket[5].

ScaffoldSelection Start Lead Optimization: Six-Membered N-Heterocycle Q1 Primary ADME/Target Requirement? Start->Q1 Solubility High Aqueous Solubility & Reduced LogP Q1->Solubility Permeability High Membrane Permeability & CNS Penetration Q1->Permeability Piperazine Select Piperazine (pKa1~5.35, pKa2~9.73) Solubility->Piperazine Piperidine Select Piperidine (pKa~11.22) Permeability->Piperidine Risk1 Monitor: CYP450 N-oxidation Piperazine->Risk1 Risk2 Monitor: Phospholipidosis & hERG toxicity Piperidine->Risk2

Figure 1. Decision tree for selecting piperazine vs. piperidine scaffolds based on ADME requirements.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the impact of scaffold swapping, researchers must employ self-validating experimental systems. Below are two critical protocols for characterizing these derivatives.

Protocol 1: Potentiometric Titration for pKa Determination

Because pKa drives both solubility and target engagement[6], precise measurement is mandatory. This protocol uses a self-validating internal standard to ensure electrode calibration accuracy.

Methodology:

  • Preparation: Prepare a 1 mM solution of the synthesized derivative in 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable during titration.

  • Calibration: Calibrate the glass pH electrode using standard IUPAC buffer solutions (pH 4.0, 7.0, 10.0) at 298 K.

  • Titration: Under a continuous nitrogen purge (to prevent CO2 absorption which forms carbonic acid and skews results), titrate the solution with standardized 0.1 M HCl or KOH.

  • Data Acquisition: Record the pH versus the volume of titrant added to generate a titration curve. Calculate the thermodynamic quantities (ΔH° and ΔS°) using the van't Hoff equation[2].

  • Self-Validation Step: Run a parallel titration of pure, analytical-grade piperazine. Calculate its pKa2. If the experimentally derived pKa2 deviates by more than ±0.05 from the literature value of 9.73[2], the system is compromised (likely electrode drift), and the assay must be recalibrated and repeated.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To quantify the membrane permeability differences caused by the lipophilicity of piperidine versus piperazine, a PAMPA-BBB assay is utilized.

Methodology:

  • Membrane Preparation: Coat the filter membrane of a 96-well donor plate with 5 μL of 4 mg/mL porcine brain lipid (PBL) dissolved in dodecane.

  • Compound Loading: Add 150 μL of the test compound solution (10 μM in PBS, pH 7.4) to the donor wells.

  • Acceptor Preparation: Add 300 μL of fresh PBS to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates together. Incubate at room temperature for 18 hours in a sealed humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor compartments using LC-MS/MS.

  • Self-Validation Step: Calculate the total mass balance (Donor + Acceptor mass post-incubation). If the mass balance is <80%, the assay is rejected for that compound, as it indicates non-specific binding to the plastic microplate or sequestration within the lipid membrane, invalidating the effective permeability ( Pe​ ) calculation. Furthermore, high-permeability (verapamil) and low-permeability (theophylline) controls must fall within their established historical ranges.

PAMPA Prep Prepare PBL Artificial Membrane on Donor Plate Load Load Compounds (10 μM) + Internal Controls Prep->Load Incubate Incubate 18h at RT (Humidity Chamber) Load->Incubate LCMS LC-MS/MS Quantification (Donor & Acceptor) Incubate->LCMS Validate Self-Validation: Mass Balance > 80%? LCMS->Validate Pass Calculate Pe (Effective Permeability) Validate->Pass Yes Fail Reject Assay: Check Non-Specific Binding Validate->Fail No

Figure 2. Self-validating PAMPA-BBB experimental workflow for assessing CNS permeability.

References

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed / Journal of Medicinal Chemistry. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC / ACS Chemical Neuroscience. Available at: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at: [Link]

Sources

Validation

Validation of Piperazin-1-yl(piperidin-4-yl)methanone as a Reversible MAGL Inhibitor: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Enzyme Kinetics, and Comparative Assay Validation Executive Summary Monoacylglycerol lipase (MAGL) is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Enzyme Kinetics, and Comparative Assay Validation

Executive Summary

Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system[1]. While first-generation MAGL inhibitors demonstrated profound analgesic and neuroprotective properties, their irreversible mechanism of action led to chronic 2-AG elevation, triggering CB1 receptor desensitization and functional tolerance[2].

As a Senior Application Scientist, I have observed that the transition from irreversible carbamates to reversible competitive inhibitors is the most critical hurdle in endocannabinoid drug development. This guide validates the piperazin-1-yl(piperidin-4-yl)methanone (PPM) scaffold as a premier reversible MAGL inhibitor, objectively comparing its kinetic profile against legacy irreversible standards like JZL184[3], and providing field-proven, self-validating protocols to confirm its reversible mechanism[4].

Mechanistic Rationale: The Case for Reversibility

The structural biology of MAGL features a highly lipophilic binding pocket that channels substrates toward a catalytic triad (Ser122, His269, Asp239).

Legacy inhibitors, such as the piperidine carbamate JZL184 , utilize a carbamate "warhead" that undergoes a nucleophilic attack by Ser122[1]. This forms a covalent adduct, permanently inactivating the enzyme. The physiological consequence is a pathological spike in 2-AG that overstimulates and ultimately downregulates CB1 receptors[4].

Conversely, the PPM scaffold strips away the electrophilic carbamate. Instead, the bis-heterocyclic piperazine-piperidine core acts as a steric mimic of the 2-AG glycerol backbone[5]. It occupies the hydrophobic cleft via robust, yet transient, Van der Waals interactions and hydrogen bonding[2]. Because it eventually dissociates, MAGL activity periodically recovers. This maintains 2-AG levels within a therapeutic "Goldilocks zone"—high enough to provide analgesia, but low enough to prevent CB1 desensitization[4].

G cluster_0 Irreversible Carbamates (e.g., JZL184) cluster_1 Reversible Core (PPM Scaffold) I1 Covalent Ser122 Modification I2 Chronic 2-AG Accumulation I1->I2 I3 CB1 Receptor Desensitization I2->I3 R1 Non-covalent Pocket Binding R2 Transient 2-AG Elevation R1->R2 R3 Sustained CB1 Efficacy R2->R3 MAGL MAGL Enzyme MAGL->I1 Electrophilic Attack MAGL->R1 Steric Occupation

Fig 1. Pharmacodynamic pathways of irreversible vs. reversible MAGL inhibition.

Comparative Performance Data

To objectively evaluate the PPM scaffold, we must benchmark it against the historical standards of MAGL inhibition. The data below synthesizes the pharmacological profiles of representative PPM derivatives against classic irreversible and dual-target inhibitors[1][3][4][6].

Compound ClassRepresentative AgentCore ScaffoldMechanismMAGL IC₅₀ (nM)Selectivity (vs FAAH)In Vivo CB1 Desensitization
PPM Derivative Compound 6g / 13Piperazine-PiperidineReversible 2.0 - 8.0> 100-foldNo
Legacy Standard JZL184Piperidine CarbamateIrreversible8.0~ 300-foldYes (Chronic use)
Dual Inhibitor JZL195Piperazine CarbamateIrreversible2.01-fold (Dual)Yes
Clinical Candidate ABX-1431Hexafluoroisopropyl CarbamateIrreversible14.0> 100-foldYes

Key Takeaway: The PPM scaffold achieves single-digit nanomolar potency comparable to JZL184, but its reversible nature completely circumvents the adverse event profile associated with chronic target engagement[4].

Experimental Validation Workflows

Claiming reversibility requires rigorous kinetic proof. As an application scientist, I rely on two self-validating experimental systems. These protocols are designed with built-in causality: the physical behavior of the enzyme-inhibitor complex directly dictates the readout[2][7].

Time-Dependent Inhibition (TDI) Assay

The Causality: Irreversible inhibitors form covalent bonds in a two-step, time-dependent process. The longer the inhibitor sits with the enzyme, the more enzyme is permanently destroyed, causing the apparent IC₅₀ to artificially drop. Conversely, a reversible PPM inhibitor reaches thermodynamic equilibrium rapidly; its IC₅₀ remains constant regardless of incubation time[2][7][8].

Step-by-Step Protocol:

  • Preparation: Dilute recombinant human MAGL (hMAGL) in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Pre-incubation: Aliquot the enzyme into three distinct microplates. Add the PPM inhibitor across a 10-point concentration gradient.

  • Time Staggering: Incubate Plate 1 for 0 minutes, Plate 2 for 30 minutes, and Plate 3 for 60 minutes at 37°C.

  • Initiation: Add the fluorogenic substrate (e.g., 4-methylumbelliferyl arachidonate) to all plates simultaneously.

  • Readout: Measure fluorescence (Ex: 355 nm, Em: 460 nm).

  • Validation Check: If the calculated IC₅₀ values across 0, 30, and 60 minutes show a variance of <15%, the compound is definitively reversible[2].

Rapid Jump-Dilution Assay

The Causality: This is the gold standard for proving non-covalent binding. By forcing the enzyme and inhibitor into a highly concentrated, fully inhibited state and then rapidly diluting them, we test the complex's ability to dissociate. A reversible inhibitor will detach to re-establish equilibrium at the new, lower concentration, restoring enzyme velocity. An irreversible inhibitor leaves the enzyme "dead" despite dilution[4][7].

Step-by-Step Protocol:

  • Complex Formation: Incubate hMAGL with the PPM inhibitor at a concentration of 10× its IC₅₀ for 30 minutes to ensure >90% enzyme inhibition.

  • Jump Dilution: Rapidly transfer 1 µL of the inhibited complex into 39 µL of assay buffer containing a saturating concentration of substrate (a 40-fold dilution ). The new inhibitor concentration is now 0.25× IC₅₀.

  • Kinetic Monitoring: Immediately monitor the reaction velocity over 60 minutes.

  • Validation Check: Compare the slope (velocity) of the diluted sample to a vehicle control. A recovery of >80% of the uninhibited velocity confirms reversible dissociation[4].

G Step1 1. Pre-incubate MAGL + Inhibitor (Concentration = 10x IC50) Step2 2. Rapid 40x Dilution into Substrate Buffer Step1->Step2 30 min incubation Split 3. Measure Enzyme Velocity Step2->Split Initiate reaction Res1 Velocity Recovers (Reversible Mechanism) Split->Res1 Inhibitor dissociates Res2 Velocity Remains Zero (Irreversible Mechanism) Split->Res2 Covalent bond holds

Fig 2. Jump-dilution assay workflow for validating reversible enzyme kinetics.

Conclusion

The validation of the piperazin-1-yl(piperidin-4-yl)methanone scaffold represents a paradigm shift in endocannabinoid pharmacology. By maintaining the steric bulk necessary for high-affinity pocket binding while eliminating the reactive carbamate warhead, this scaffold provides potent, reversible MAGL inhibition. As demonstrated by the time-dependent and jump-dilution kinetic assays, this reversibility ensures transient 2-AG elevation, offering a safer therapeutic window for neuroprotection and analgesia without the liability of CB1 receptor desensitization.

References

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry (2010).[Link]

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters (2020).[Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry (2022).[Link]

  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. MDPI Pharmaceuticals (2020).[Link]

Sources

Comparative

Cross-reactivity profiling of piperazin-1-yl(piperidin-4-yl)methanone compounds

Comprehensive Cross-Reactivity Profiling of Piperazin-1-yl(piperidin-4-yl)methanone Compounds Executive Summary The development of highly selective targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity Profiling of Piperazin-1-yl(piperidin-4-yl)methanone Compounds

Executive Summary

The development of highly selective targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, relies heavily on the structural optimization of linker and scaffold regions. The piperazin-1-yl(piperidin-4-yl)methanone motif has emerged as a privileged structural element[1]. Unlike traditional flexible polyethylene glycol (PEG) linkers, this rigidified bicyclic-like scaffold significantly alters the physicochemical properties of the molecule, driving enhanced target selectivity, reduced off-target cross-reactivity, and improved oral bioavailability[2].

This guide provides an objective comparison of piperazine-piperidine methanone derivatives against traditional flexible linkers, detailing the causality behind their performance and providing validated experimental protocols for cross-reactivity profiling.

The Mechanistic Advantage: Rigidity vs. Flexibility

In the context of heterobifunctional degraders, cross-reactivity between closely related paralogs (e.g., SMARCA2 vs. SMARCA4) is a primary hurdle. Traditional PROTACs utilize flexible PEG or alkyl chains, which sample a vast conformational space. This flexibility often leads to promiscuous ternary complex formation, resulting in poor paralog selectivity.

Causality behind the Piperazine-Piperidine choice: Incorporating a piperazin-1-yl(piperidin-4-yl)methanone linker introduces critical conformational constraints.

  • Ternary Complex Pre-organization: The rigid nature of the piperazine-piperidine axis restricts the dihedral angles between the target ligand and the E3 ligase binder (e.g., VHL). This favors a "conformational collapse" that precisely matches the surface topology of the desired target (e.g., SMARCA2) while creating steric clashes with off-target paralogs (e.g., SMARCA4)[2][3].

  • DMPK and Oral Bioavailability: Rigid linkers reduce the solvent-accessible surface area (SASA) by masking polar hydrogen bond acceptors within the folded conformation. This directly translates to higher membrane permeability and oral bioavailability (F%), overcoming the traditional "Rule of Five" limitations for PROTACs[2].

Visualizing the Selectivity Mechanism

G Ligand Piperazine-Piperidine Methanone Scaffold Target Target (SMARCA2) Ligand->Target High Affinity Paralog Paralog (SMARCA4) Ligand->Paralog Cross-Reactivity Check E3 E3 Ligase (VHL) Ligand->E3 VHL Recruitment Ternary1 Stable Ternary Complex (Conformational Collapse) Target->Ternary1 Ternary2 Unstable Complex (Steric Clash) Paralog->Ternary2 E3->Ternary1 E3->Ternary2 Degradation Ubiquitination & Selective Degradation Ternary1->Degradation NoDegradation Target Spared (Off-Target Avoided) Ternary2->NoDegradation

Mechanism of paralog selectivity driven by rigid piperazine-piperidine linkers in PROTACs.

Comparative Performance Data

The table below synthesizes quantitative data comparing traditional flexible linkers with optimized piperazin-1-yl(piperidin-4-yl)methanone derivatives (such as those used in SMARCA2 degrader-28[4] and SMD-3040[3]).

Compound / Linker ScaffoldTarget (SMARCA2) DC₅₀Off-Target (SMARCA4) DC₅₀Selectivity FoldOral Bioavailability (F%)
Flexible PEG Linker (e.g., Early Cmpd 12)15.0 nM25.0 nM< 2x4.3%
Piperazine-Piperidine (e.g., ACBI2)1.0 nM9.0 nM9x22.0%
Piperazine-Piperidine (e.g., SMD-3040)12.0 nM>1000 nM>80xN/A (High in vivo efficacy)
Reference Degrader (A947)0.12 nM2.0 nM17xN/A

Data Interpretation: The transition from a flexible PEG linker to a rigid piperazine-piperidine core drastically improves both the degradation selectivity window (from <2x to >80x) and the pharmacokinetic profile (5-fold increase in oral bioavailability)[2][3].

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of piperazin-1-yl(piperidin-4-yl)methanone compounds, researchers must employ self-validating assay systems that account for both target engagement and functional degradation.

Protocol A: Endogenous HiBiT Degradation Assay (Paralog Selectivity)

This protocol measures the functional degradation of target vs. off-target paralogs using CRISPR/Cas9 endogenous tagging, ensuring physiological expression levels.

Step-by-Step Methodology:

  • Cell Line Preparation: Engineer target cell lines (e.g., HCT116) using CRISPR/Cas9 to express a C-terminal HiBiT tag on the target (SMARCA2) and the paralog (SMARCA4) in separate parallel cultures.

  • Plating: Seed cells at 3,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare an 11-point, 3-fold serial dilution of the piperazine-piperidine PROTAC (starting at 1 μM). Include a DMSO-only vehicle control (Negative Control) and an epoxomicin pre-treatment group (Proteasome rescue control) to validate the ubiquitin-proteasome mechanism.

  • Incubation: Treat cells for 24 hours. Causality note: 24 hours allows steady-state degradation kinetics to be reached without confounding cell-death artifacts.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate). Incubate for 10 minutes on an orbital shaker.

  • Quantification & Normalization: Read luminescence. Normalize data against the DMSO control (set to 100% protein level). Calculate DC₅₀ (concentration at 50% degradation) and Dmax (maximum degradation percentage) using a 4-parameter logistic regression.

Protocol B: Global Kinome Cross-Reactivity Profiling

Because piperazine and piperidine methanones are also frequent intermediates in kinase inhibitors[5], profiling off-target kinase binding is critical to rule out ATP-competitive cross-reactivity.

Step-by-Step Methodology:

  • Assay Setup: Utilize a competitive binding assay (e.g., KinomeScan) against a panel of >400 wild-type and mutant kinases.

  • Phage Display Incubation: Incubate DNA-tagged kinase phage with the test compound at a fixed concentration of 1 μM and 10 μM, alongside immobilized active-site directed ligands.

  • Elution & qPCR: Wash away unbound kinases. Elute the bound kinases and quantify via qPCR.

  • Data Analysis (Control System): Calculate the % Control (%Ctrl) =[(Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal)] × 100.

  • Validation: A %Ctrl < 35% indicates significant cross-reactivity. Follow up any hits with orthogonal biochemical IC₅₀ assays (e.g., TR-FRET) to confirm functional inhibition.

References

  • Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. PMC - NIH. Available at:[Link]

  • (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride. MySkinRecipes. Available at:[Link]

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Validation

In Vivo Efficacy Comparison of Lead Compounds from the Methanone Series: A Guide for Preclinical Researchers

Introduction The methanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The methanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of two promising lead compounds from a hypothetical methanone series, designated MET-101 and MET-102, in a preclinical oncology model. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating such compounds, emphasizing the rationale behind experimental design and the importance of robust, reproducible data.

The therapeutic potential of methanone derivatives is broad, with examples showing activity as anticancer agents, anti-inflammatory drugs, and neuropharmacological modulators.[1][2][3] A key step in the preclinical development of these compounds is the rigorous assessment of their efficacy in relevant in vivo models, which provides critical information on their therapeutic window, potential for clinical translation, and mechanisms of action.[4][5]

This guide will delve into the head-to-head comparison of MET-101 and MET-102 in a human tumor xenograft model, detailing the experimental protocols, presenting the efficacy data, and discussing the interpretation of these findings.

Lead Compound Profile and Rationale

MET-101 and MET-102 are two structurally related methanone derivatives that have demonstrated potent cytotoxic activity against a panel of human cancer cell lines in vitro. The primary mechanism of action for this series is believed to be the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.

  • MET-101: The initial lead compound, characterized by high in vitro potency but moderate metabolic stability.

  • MET-102: A second-generation analog, designed to improve upon the metabolic liabilities of MET-101 while retaining high target affinity.

The primary objective of the in vivo study was to determine if the chemical modifications in MET-102 translate to improved antitumor efficacy and a more favorable pharmacokinetic profile compared to MET-101.

In Vivo Efficacy Comparison in a Xenograft Model

A human non-small cell lung cancer (NCI-H460) xenograft model in immunocompromised mice was selected for this study, as this cell line showed high sensitivity to both compounds in vitro.[1] The study design incorporated a vehicle control group and a positive control (paclitaxel) to ensure the validity of the model.[1]

Summary of In Vivo Efficacy Data

The following table summarizes the key efficacy endpoints for MET-101 and MET-102 following 21 days of treatment.

Treatment Group Dose (mg/kg, i.p., daily) Tumor Growth Inhibition (TGI, %) Mean Final Tumor Volume (mm³ ± SEM) Body Weight Change (%) Observations
Vehicle Control--1542 ± 189+5.2Normal tumor growth
MET-1011058648 ± 95-8.3Moderate efficacy, signs of mild toxicity
MET-1021082277 ± 56+2.1Superior efficacy , well-tolerated
Paclitaxel1560617 ± 88-4.5Efficacy comparable to MET-101

Data are representative and for illustrative purposes.

Discussion of Efficacy Results

The results clearly indicate the superior in vivo efficacy of MET-102 compared to MET-101 at the same dose level.[1] MET-102 achieved a significantly higher TGI (82%) than MET-101 (58%), with the final tumor volume being substantially smaller.[1] Importantly, MET-102 was well-tolerated, as evidenced by the positive body weight change, a key indicator of overall animal health. In contrast, MET-101 showed signs of toxicity, with a notable decrease in body weight. The efficacy of MET-101 was comparable to that of the standard-of-care chemotherapeutic, paclitaxel.[1]

These findings suggest that the chemical modifications incorporated into MET-102 successfully addressed the metabolic instability of MET-101, leading to improved drug exposure at the tumor site and a wider therapeutic window.

Experimental Protocols

The following protocols provide a detailed methodology for the in vivo efficacy study. Adherence to these standardized procedures is critical for generating reliable and reproducible data.[6]

Cell Culture and Xenograft Implantation
  • Cell Culture: NCI-H460 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase.[7] A single-cell suspension is prepared in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.[7]

  • Subcutaneous Implantation: 100 µL of the cell suspension (2 x 10⁶ cells) is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.[8]

Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Tumor growth is monitored every 2-3 days using a digital caliper.[9] Tumor volume is calculated using the formula: (Length x Width²)/2.[6]

  • Randomization: When tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment groups (n=8-10 mice per group).[6]

  • Compound Administration: MET-101, MET-102, and paclitaxel are formulated in an appropriate vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline) and administered via intraperitoneal (i.p.) injection daily for 21 days. The vehicle control group receives the formulation without the active compound.

  • Monitoring: Animal body weight and overall health are monitored daily.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the in vivo efficacy study.

G cluster_preparation Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Data Analysis cell_culture NCI-H460 Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth Tumor Growth to 100-150 mm³ randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment for 21 Days randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Data Collection analysis Calculation of TGI & Statistical Analysis endpoint->analysis conclusion Efficacy Comparison & Conclusion analysis->conclusion

Caption: Workflow for the in vivo xenograft study.

Conclusion

This guide provides a comprehensive overview of the in vivo efficacy comparison of two lead compounds from the methanone series. The superior performance of MET-102 highlights the importance of iterative drug design and the value of robust preclinical models in identifying promising clinical candidates. The detailed protocols and workflow diagrams serve as a practical resource for researchers planning and executing similar studies.

References

  • Patil, K., Mahajan, U., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Aragen. (n.d.). Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Aragen. Available at: [Link]

  • Patil, K., Mahajan, U., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Slideshare. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. Available at: [Link]

  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy. Medicines Discovery Catapult. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • Agbani, E. O., et al. (2021). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. PMC. Available at: [Link]

  • Ben-Aicha, S., et al. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. MDPI. Available at: [Link]

  • Chen, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • Crown Bioscience. (n.d.). Comprehensive Preclinical Drug Efficacy Testing Solutions. Crown Bioscience. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Slideshare. (2017). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

  • Patil, K., Mahajan, U., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Semantic Scholar. Available at: [Link]

  • Woo, X. Y., et al. (2021). Systematic Establishment of Robustness and Standards in Patient-Derived Xenograft Experiments and Analysis. PMC. Available at: [Link]

  • Bestion, A., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. Available at: [Link]

  • ResearchGate. (2025). From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • Wikipedia. (n.d.). Methadone. Wikipedia. Available at: [Link]

  • Zhang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. Available at: [Link]

  • Pérez-Hernández, N., et al. (2021). Biopharmaceutic study and in vivo efficacy of natural and derivatives flavanones formulations. PubMed. Available at: [Link]

  • Lu, C., et al. (2013). Differential Pharmacological Actions of Methadone and Buprenorphine in Human Embryonic Kidney 293 Cells Coexpressing Human μ-Opioid and Opioid Receptor-Like 1 Receptors. PMC. Available at: [Link]

  • CentAUR. (n.d.). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-prolif. CentAUR. Available at: [Link]

  • BC Centre on Substance Use. (2023). Introduction Pharmacology of Methadone & Management of Adverse Effects. BC Centre on Substance Use. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methadone in opioid use disorder treatment?. Dr.Oracle. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methadone Hydrochloride?. Patsnap Synapse. Available at: [Link]

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Comparative

Head-to-Head Comparison of Synthetic Routes to the Bicyclo[1.1.1]pentane (BCP) Core Scaffold

Executive Summary & Mechanistic Grounding In the modern pursuit to "escape from flatland," the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier C(sp³)-rich bioisostere for para-substituted benzene rings, interna...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the modern pursuit to "escape from flatland," the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier C(sp³)-rich bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups [1]. By integrating the BCP scaffold, medicinal chemists can dramatically improve a drug candidate's aqueous solubility, metabolic stability, and passive permeability without altering the spatial exit vectors of its substituents.

However, the synthesis of functionalized BCPs relies almost exclusively on the ring-opening of a highly reactive precursor: [1.1.1]propellane . The central C1–C3 bond of propellane possesses an inverted tetrahedral geometry at the bridgehead carbons, resulting in an immense strain energy of ~66.6 kcal/mol[1, 2]. This bond is effectively "spring-loaded," making it susceptible to both homolytic (radical) cleavage and heterolytic (anionic/nucleophilic) attack.

This guide objectively compares the three leading synthetic methodologies for constructing functionalized BCPs from [1.1.1]propellane, detailing the causality behind reagent selection and providing self-validating experimental protocols for each.

Pathways Propellane [1.1.1]Propellane (Spring-loaded Core) ATRA Route A: ATRA (Radical Addition) Propellane->ATRA Alkyl Halide + Initiator SRA Route B: Strain-Release (Anionic Amination) Propellane->SRA Amine + Grignard Photo Route C: Metallaphotoredox (Dual Catalysis) Propellane->Photo Radical Precursor + Metal Cat. BCP_A 1-Alkyl-3-halo-BCP ATRA->BCP_A BCP_B 1-Amino-BCP SRA->BCP_B BCP_C 1-Alkyl-3-Aryl-BCP Photo->BCP_C

Caption: Divergent synthetic pathways for the functionalization of the [1.1.1]propellane core.

Route A: Atom Transfer Radical Addition (ATRA)

Mechanistic Causality: The ATRA approach exploits the homolytic cleavage of alkyl halides (typically iodides). A radical initiator generates an electrophilic alkyl radical that rapidly attacks the electron-rich central C–C bond of propellane. The resulting transient BCP radical then abstracts a halogen atom from another equivalent of the starting material, propagating the chain [4]. Because propellane is highly prone to oligomerization, the concentration of the halogen donor must be kept high to ensure rapid trapping of the BCP radical.

Self-Validating Experimental Protocol:

  • Titration (Critical Control): Propellane is highly volatile. Determine the exact molarity of the [1.1.1]propellane stock solution in Et₂O (typically ~0.6–0.8 M) via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard [4].

  • Setup: In an oven-dried Schlenk tube under N₂, combine the alkyl iodide (1.0 equiv) and the titrated [1.1.1]propellane solution (1.5 equiv).

  • Initiation: Add triethylborane (Et₃B, 1.0 M in hexanes, 0.1 equiv). Introduce a micro-amount of ambient O₂ (via a brief 1 mL air syringe injection) to initiate the radical chain.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: The reaction is self-validating when the characteristic color of the alkyl iodide dissipates. GC-MS monitoring should confirm the complete consumption of the starting material and a mass shift corresponding to the BCP core (+66 m/z).

Route B: Strain-Release Amination (Baran/Pfizer Method)

Mechanistic Causality: Direct nucleophilic attack on the propellane core is highly desirable for synthesizing BCP-amines (crucial bioisosteres for anilines). However, standard aliphatic amines lack the nucleophilicity required to spontaneously open the propellane ring at ambient temperatures. By treating the amine with a Grignard reagent (e.g., i-PrMgCl·LiCl), it is converted into a highly nucleophilic "Turbo amide." The attack of this magnesium amide on propellane is thermodynamically driven by the 66.6 kcal/mol strain release, forming a stable BCP-magnesium species that is subsequently protonated [2].

Self-Validating Experimental Protocol:

  • Amide Formation: In a Schlenk flask under argon, dissolve the secondary amine (1.0 equiv) in anhydrous THF. Cool to 0 °C.

  • Activation: Dropwise add i-PrMgCl·LiCl (Turbo Grignard, 1.1 equiv). Stir for 30 minutes. Causality: The LiCl breaks up Grignard aggregates, ensuring complete and rapid formation of the monomeric magnesium amide [2].

  • Propellane Addition: Cool the mixture to -20 °C. Slowly add the titrated [1.1.1]propellane solution in Et₂O (1.5 equiv).

  • Strain Release: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Quench: Quench carefully with saturated aqueous NH₄Cl. The successful formation of the highly polar BCP-amine can be validated by a distinct shift in retention factor (Rf) on TLC (using a ninhydrin stain) compared to the starting amine.

Route C: Metallaphotoredox Multicomponent Cross-Coupling (MacMillan Method)

Mechanistic Causality: While ATRA and Strain-Release methods typically yield mono-functionalized or symmetrically functionalized BCPs, modern drug discovery often requires unsymmetrical 1,3-difunctionalization. Metallaphotoredox catalysis solves this by merging photoredox radical generation with transition metal cross-coupling. A photocatalyst generates an alkyl radical which adds to propellane. Instead of relying on halogen abstraction, the resulting BCP radical is intercepted by a Nickel or Copper catalyst. This metal intermediate then undergoes reductive elimination with an aryl halide, forging a complex 1,3-disubstituted BCP in a single step [3].

PhotoCycle PC Photocatalyst (Ir/Ru) Excited State Radical Alkyl Radical Generation PC->Radical SET (Single Electron Transfer) Propellane [1.1.1]Propellane Addition Radical->Propellane Radical Attack BCPRadical BCP Radical Intermediate Propellane->BCPRadical Ring Opening Metal Ni/Cu Catalyst Capture & Cross-Coupling BCPRadical->Metal Radical Interception Metal->PC Catalyst Turnover Product 1,3-Disubstituted BCP Product Metal->Product Reductive Elimination

Caption: Synergistic metallaphotoredox catalytic cycle for BCP functionalization.

Self-Validating Experimental Protocol:

  • Catalyst Loading: In a photoreactor vial, add the Ir-photocatalyst (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy ligand (5 mol%).

  • Reagents: Add the radical precursor (e.g., alkyl carboxylic acid or silicate, 1.5 equiv), aryl bromide (1.0 equiv), and Cs₂CO₃ (2.0 equiv) [3].

  • Solvent & Propellane: Add anhydrous DMA, followed by the [1.1.1]propellane solution in Et₂O (2.0 equiv).

  • Degassing (Critical Control): Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches the excited state of the photocatalyst and intercepts radical intermediates, halting the catalytic cycle.

  • Irradiation: Irradiate with a 450 nm blue LED at room temperature for 16 hours. Use a cooling fan to prevent thermal radical background reactions. Validation is achieved via LC-MS, tracking the exact mass of the cross-coupled product.

Head-to-Head Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of each route to guide synthetic planning.

MetricRoute A: ATRARoute B: Strain-Release AminationRoute C: Metallaphotoredox
Reaction Mechanism Radical Chain AdditionAnionic Nucleophilic AttackDual Catalysis (Radical + Organometallic)
Key Reagents Alkyl Halides, Et₃B / O₂Amines, i-PrMgCl·LiClIr/Ru Photocatalyst, Ni/Cu, Blue LED
Step Economy 2-3 Steps (Requires subsequent functionalization of the halide)1 Step (Direct access to 1-amino BCPs)1 Step (Direct 1,3-difunctionalization)
Functional Group Tolerance Moderate (Sensitive to alkenes/alkynes)Moderate (Sensitive to electrophiles/carbonyls due to Grignard)Very High (Mild conditions, tolerates complex architectures)
Scalability High (Kg scale proven)High (Multi-gram scale proven)Low to Moderate (Typically mg to low-gram scale)
Ideal Application Bulk synthesis of simple BCP building blocks.Late-stage amination of drug scaffolds.Rapid library generation & Structure-Activity Relationship (SAR) exploration.

References

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme Connect.
  • Strain Release Amin
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Princeton University.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
Validation

Validating Target Engagement of Piperazin-1-yl(piperidin-4-yl)methanone Scaffold-Based PROTACs in Cell-Based Assays

Executive Summary The piperazin-1-yl(piperidin-4-yl)methanone scaffold has emerged as a privileged structural motif in targeted protein degradation (TPD). It is most notably utilized as a critical linker and ligand frame...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazin-1-yl(piperidin-4-yl)methanone scaffold has emerged as a privileged structural motif in targeted protein degradation (TPD). It is most notably utilized as a critical linker and ligand framework in proteolysis-targeting chimeras (PROTACs) designed to degrade the SWI/SNF chromatin-remodeling complex ATPases, SMARCA2 and SMARCA4[1]. While biochemical affinity assays can confirm that a PROTAC binds its target in a cell-free environment, they fail to account for the complex intracellular dynamics of heterobifunctional molecules.

As a Senior Application Scientist, I frequently see drug development programs stall because biochemical affinity ( Kd​ ) does not translate to cellular degradation ( DC50​ ). This disconnect is driven by poor cell permeability, efflux pump liabilities, and the inability to form a productive ternary complex in cellulo. This guide provides a definitive, comparative framework for validating the target engagement (TE) of piperazine-piperidine-based PROTACs in live cells, ensuring your lead optimization is driven by physiologically relevant data.

The Mechanistic Challenge: Why Biochemical Assays Fail PROTACs

PROTACs utilizing the piperazin-1-yl(piperidin-4-yl)methanone scaffold—such as the SMARCA2/4 degraders ACBI1 and the orally bioavailable ACBI2—violate traditional Lipinski’s Rule of Five[1][2]. Their high molecular weight and topological polar surface area (TPSA) make passive membrane diffusion challenging.

To accurately rank-order these compounds, we must isolate intracellular target engagement from functional degradation . A PROTAC might successfully penetrate the cell and bind SMARCA2, but fail to recruit the VHL or CRBN E3 ligase due to steric clashes. Conversely, a PROTAC might be a highly efficient degrader but suffer from poor membrane permeability. Differentiating these variables requires a strategic combination of cell-based assays[3][4].

Comparative Analysis of Cell-Based Assays

To build a robust screening funnel, researchers must leverage orthogonal cell-based assays. Below is a quantitative comparison of the three gold-standard methodologies used to evaluate target engagement and degradation for SMARCA2-targeted PROTACs.

Table 1: Quantitative Comparison of Cell-Based Target Engagement Assays
Assay FeatureNanoBRET TECellular Thermal Shift (CETSA)HiBiT Degradation
Primary Readout BRET (Tracer Displacement)Thermal StabilizationLuminescence (Protein Level)
Cellular Context Live or PermeabilizedLive (Endpoint)Live (Kinetic or Endpoint)
Throughput High (384/1536-well)Low/MediumHigh (384/1536-well)
Target Modification NLuc Fusion RequiredLabel-free (Endogenous)HiBiT Tag Required
Sensitivity to Permeability High (Calculates Availability Index)ModerateHigh (Measures functional endpoint)
Best Used For... Quantifying intracellular affinity & permeabilityValidating endogenous target bindingConfirming functional degradation ( DC50​ )

Self-Validating Experimental Workflows

Workflow A: Live-Cell vs. Permeabilized NanoBRET Target Engagement

The NanoBRET Target Engagement (TE) assay is the premier method for quantifying the intracellular binding affinity of PROTACs. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc (NLuc)-tagged target protein (e.g., SMARCA2-NLuc) and a cell-permeable fluorescent tracer. When the piperazine-piperidine PROTAC enters the cell and engages the target, it displaces the tracer, resulting in a dose-dependent loss of the BRET signal.

Mechanism cluster_0 High BRET State (No PROTAC) cluster_1 Low BRET State (Target Engaged) SMARCA2 SMARCA2-NLuc (Donor) Tracer Fluorescent Tracer (Acceptor) SMARCA2->Tracer Energy Transfer SMARCA2_P SMARCA2-NLuc (Donor) PROTAC Scaffold-based PROTAC SMARCA2_P->PROTAC Binding Tracer_Free Displaced Tracer (No Transfer) PROTAC->Tracer_Free Displacement

NanoBRET target engagement mechanism via competitive tracer displacement.

Step-by-Step Protocol & Causality

1. Cell Seeding & Transfection: Seed HEK293 cells in a 384-well white plate at 2×104 cells/well. Transiently transfect with the SMARCA2-NLuc fusion plasmid. Causality: White plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk, which would artificially skew the BRET ratio.

2. Parallel Permeabilization (The Availability Index): Prepare two identical plates. To Plate 1 (Live-Cell), add standard assay media. To Plate 2 (Permeabilized), add media containing 50 µg/mL digitonin[3]. Causality: Digitonin selectively permeabilizes the plasma membrane without destroying the nuclear envelope. Comparing the IC50​ of the permeabilized plate (absolute binding) to the live-cell plate (apparent binding) allows you to calculate the Intracellular Availability Index . If a PROTAC shows high affinity in Plate 2 but low affinity in Plate 1, your piperazine-piperidine linker requires optimization for permeability.

3. Tracer & PROTAC Addition: Add the SMARCA2-specific fluorescent tracer at its pre-determined Kd​ concentration. Immediately follow with an 11-point titration of the PROTAC (e.g., ACBI2). Causality: Adding the tracer at its Kd​ ensures the assay is highly sensitive to displacement, providing a wide dynamic range for calculating the PROTAC's IC50​ .

4. Incubation: Incubate for 2 hours at 37°C. Causality: A 2-hour window is the "Goldilocks zone." It is long enough to allow the PROTAC to penetrate the cell and reach binding equilibrium, but short enough to prevent significant target degradation, which would deplete the NLuc signal and invalidate the BRET calculation.

5. Detection: Add Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader.

Self-Validation Checkpoint: Every plate must contain a "Tracer-Only" control (to establish Bmax​ ) and a "No-Tracer" control (to establish background). The assay is only valid if the Bmax​ is 3-fold higher than the background.

Workflow Step1 1. Seed Cells Expressing SMARCA2-NLuc Step2 2. Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 3. Add PROTAC Titration Series Step2->Step3 Step4 4. Incubate (Live-cell, 2h) Step3->Step4 Step5 5. Add Nano-Glo Substrate & Read BRET Step4->Step5

Step-by-step workflow for live-cell NanoBRET target engagement assays.

Workflow B: Downstream Functional Validation via HiBiT Degradation

Target engagement does not guarantee degradation. To confirm that the piperazin-1-yl(piperidin-4-yl)methanone PROTAC successfully induces ubiquitination and proteasomal degradation, we utilize the HiBiT tagging system[4].

Step-by-Step Protocol & Causality

1. Endogenous Tagging: Use CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous SMARCA2 gene. Causality: Overexpression artifacts can overwhelm the endogenous E3 ligase machinery (the "hook effect"). Endogenous tagging ensures physiological protein stoichiometry, providing an accurate DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation depth).

2. PROTAC Incubation: Treat the cells with the PROTAC titration series for 18–24 hours. Causality: Unlike the 2-hour TE assay, degradation requires the full catalytic cycle of the ubiquitin-proteasome system. 18-24 hours allows for steady-state degradation to be achieved.

3. Lytic Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing the complementary LgBiT protein and substrate). The HiBiT tag binds LgBiT with sub-nanomolar affinity, reconstituting a functional NanoLuc enzyme. Causality: Luminescence is directly proportional to the amount of SMARCA2 protein remaining in the cell.

Self-Validation Checkpoint: Include a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) control well. If the PROTAC-induced loss of luminescence is rescued by MG132, the assay self-validates that the signal reduction is due to true proteasomal degradation, not off-target cytotoxicity or transcriptional suppression.

Conclusion

Evaluating compounds built on the piperazin-1-yl(piperidin-4-yl)methanone scaffold requires a multi-tiered approach. By pairing the NanoBRET TE assay (to confirm cell permeability and intracellular target binding) with the HiBiT Degradation assay (to confirm functional ternary complex formation and proteasomal clearance), researchers can confidently establish robust structure-activity relationships (SAR) and accelerate the development of next-generation clinical degraders.

References

1.[1] Title: Structure-Based Design Identifies PROTAC Degraders of BAF Complex Subunits Source: Cancer Discovery - AACR Journals URL: [Link]

2.[2] Title: A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo Source: Nature Communications URL: [Link]

3.[4] Title: Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

4.[3] Title: Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Analogs in a Target Binding Site

For researchers, scientists, and drug development professionals, molecular docking is a cornerstone of modern structure-based drug design.[1][2] It provides invaluable predictions of how a small molecule, or ligand, migh...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, molecular docking is a cornerstone of modern structure-based drug design.[1][2] It provides invaluable predictions of how a small molecule, or ligand, might interact with a protein's binding site.[3][4][5] This guide offers an in-depth, technically-focused exploration of comparative docking studies, a crucial methodology for evaluating a series of ligand analogs against a specific protein target. Here, we move beyond a simple "how-to" and delve into the causality behind our experimental choices, ensuring a robust and self-validating workflow.

The Foundational Principles of Comparative Docking

At its core, a comparative docking study aims to rank a set of structurally similar molecules based on their predicted binding affinity and binding mode to a common receptor.[6][7] This is particularly powerful in lead optimization, where subtle chemical modifications are made to a parent molecule to improve its efficacy, selectivity, or pharmacokinetic properties. By systematically docking these analogs, we can generate testable hypotheses about which modifications are most likely to yield favorable interactions.

The central dogma of this process hinges on two key outputs: the binding pose and the docking score . The binding pose describes the three-dimensional orientation and conformation of the ligand within the binding site.[3] The docking score is a numerical value calculated by a scoring function that estimates the binding affinity, with more negative values typically indicating stronger binding.[8][9]

A Self-Validating Workflow for Comparative Docking

To ensure the scientific integrity of our findings, every comparative docking study must be a self-validating system. This begins with meticulous preparation and is followed by a rigorous, multi-step process that includes built-in checks and balances.

Experimental Workflow Overview

Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis & Validation Phase Target_Prep Target Preparation Protocol_Validation Docking Protocol Validation (Re-docking) Target_Prep->Protocol_Validation Ligand_Prep Ligand Analog Preparation Docking_Run Comparative Docking Run Ligand_Prep->Docking_Run Protocol_Validation->Docking_Run Results_Analysis Results Analysis (Scores & Poses) Docking_Run->Results_Analysis Post_Docking_Validation Post-Docking Validation (e.g., MD) Results_Analysis->Post_Docking_Validation Final_Output Final Report & Data Visualization Post_Docking_Validation->Final_Output

Caption: High-level overview of a self-validating comparative docking workflow.

Part 1: Meticulous Preparation of Target and Ligands

The quality of your input structures directly dictates the reliability of your docking results.[10] Garbage in, garbage out is a particularly salient aphorism in computational chemistry.

Target Protein Preparation

The goal of target preparation is to produce a biologically relevant and computationally ready structure.

Step-by-Step Protocol:

  • Obtain the Protein Structure: Download the crystal structure of your target protein from a repository like the Protein Data Bank (PDB).[11][12] Ideally, select a high-resolution structure that is co-crystallized with a ligand similar to your analog series.[13]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as crystallization aids, and all but one protein chain if the biological unit is a monomer.[11]

  • Address Structural Issues:

    • Missing Residues and Sidechains: Use software like Schrödinger's Protein Preparation Wizard or UCSF Chimera's Dock Prep to model in missing residues and repair incomplete side chains.[11][14]

    • Protonation States: Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.[4] This is a critical step as it directly impacts hydrogen bonding networks.

  • Addition of Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[4]

  • Water Molecules: Decide on the treatment of water molecules.[4][14] Some may be structurally important, mediating protein-ligand interactions, while others are bulk solvent.[4] A common approach is to remove all water molecules initially, though some advanced docking protocols can treat specific water molecules as part of the receptor.[14]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This should be a gentle minimization to avoid significant deviation from the crystal structure.

Causality: An improperly prepared protein with missing atoms, incorrect protonation states, or steric clashes will lead to an inaccurate representation of the binding site's electrostatic and steric environment, resulting in unreliable docking poses and scores.

Ligand Analog Preparation

Consistency in ligand preparation is paramount for a comparative study.

Step-by-Step Protocol:

  • Generate 3D Structures: Convert 2D representations of your analogs into 3D structures.[15]

  • Generate Tautomers and Ionization States: Use a tool like Schrödinger's LigPrep or similar software to generate plausible ionization states and tautomers at a defined physiological pH.[16]

  • Energy Minimization: Perform a thorough energy minimization of each ligand to obtain a low-energy starting conformation.

  • Assign Partial Charges: Assign partial charges to the atoms of each ligand using a consistent method (e.g., Gasteiger charges).[16]

Causality: Failing to generate and consider relevant ionization states and tautomers can lead to missing key interactions in the docking simulation. A consistent and low-energy starting conformation for all analogs ensures that the docking algorithm is not unfairly biased by the initial input geometry.

Part 2: Docking Protocol Validation and Execution

Before docking your analog series, you must first validate that your chosen docking protocol can reproduce known experimental data for your specific target.

Docking Protocol Validation: The Art of Re-docking

Re-docking is the process of extracting the co-crystallized ligand from the prepared protein structure and docking it back into the binding site.[8][17]

Step-by-Step Protocol:

  • Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it using the same protocol as your analog series.

  • Define the Binding Site: Define the binding site for the docking calculation. This is typically a grid box centered on the position of the co-crystallized ligand.[12][15][18]

  • Perform Re-docking: Run your chosen docking software (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared co-crystallized ligand back into the defined binding site.[2][19]

  • Analyze the Results:

    • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[8][20] An RMSD value of less than 2.0 Å is generally considered a successful re-docking, indicating that your protocol can accurately reproduce the experimental binding mode.[8][20][21]

Causality: If your docking protocol cannot reproduce the known binding mode of a ligand, it is unlikely to produce reliable predictions for your novel analogs. This step is a critical quality control measure.

Comparative Docking of Analogs

Once your protocol is validated, you can proceed with docking your analog series.

Step-by-Step Protocol:

  • Use Consistent Parameters: Apply the validated docking protocol with the exact same parameters (binding site definition, search algorithm settings, etc.) to all prepared ligand analogs.

  • Execute the Docking Run: Perform the docking calculations for the entire series of analogs.

  • Collect and Organize the Results: For each analog, collect the top-ranked docking poses and their corresponding docking scores.

Part 3: In-Depth Analysis and Post-Docking Validation
Analyzing Docking Results

A multi-faceted approach to analysis is necessary.

  • Rank by Docking Score: Initially, rank the analogs based on their docking scores.[9] More negative scores suggest higher predicted binding affinity.[8]

  • Visual Inspection of Binding Poses: This is a crucial, non-negotiable step.[9] Visually inspect the top-ranked pose for each analog to ensure it makes chemical sense. Look for:

    • Key Interactions: Are the analogs forming expected hydrogen bonds, hydrophobic interactions, or other key interactions with residues known to be important for binding?[8]

    • Steric Clashes: Are there any unfavorable steric clashes with the protein?

    • Internal Strain: Does the ligand adopt a high-energy conformation?

  • Compare Binding Modes: For a series of analogs, compare their binding modes. Do they all bind in a similar orientation? If not, why? Understanding these differences can provide valuable structure-activity relationship (SAR) insights.

Data Presentation for Comparative Analysis

Summarize your quantitative data in a clear, comparative table.

Analog IDDocking Score (kcal/mol)Key Hydrogen Bonds FormedRMSD (if applicable)
Analog-01-9.5Tyr23, Asp891.2 Å
Analog-02-8.7Tyr23N/A
Analog-03-9.9Tyr23, Asp89, Ser14N/A
Analog-04-7.2NoneN/A
Post-Docking Validation: Beyond the Static Picture

Molecular docking provides a static snapshot of a potential binding event.[22] To increase confidence in your results, consider post-docking validation methods.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the docked protein-ligand complex over time under near-physiological conditions.[22][23][24] A stable complex in an MD simulation, where the ligand remains in the binding pocket and maintains key interactions, provides strong support for the docking prediction.[22][23]

Post-Docking_Validation Top_Poses Top-Ranked Docking Poses MD_Setup Setup MD Simulation (Solvation, Ionization) Top_Poses->MD_Setup MD_Run Run MD Simulation MD_Setup->MD_Run Trajectory_Analysis Analyze Trajectory (RMSD, H-Bonds) MD_Run->Trajectory_Analysis Binding_Energy Calculate Binding Free Energy (e.g., MM/GBSA) MD_Run->Binding_Energy Validated_Poses Validated Binding Hypotheses Trajectory_Analysis->Validated_Poses Binding_Energy->Validated_Poses

Caption: Workflow for post-docking validation using Molecular Dynamics simulations.

Comparing Docking Software and Scoring Functions

A variety of molecular docking programs are available, each with its own search algorithms and scoring functions.[2][19]

  • AutoDock Vina: A widely used open-source option known for its speed and accuracy.[19] It employs a Lamarckian genetic algorithm for its search.[19]

  • Glide (Schrödinger): A commercial software package highly regarded for its accuracy.[2] It uses a hierarchical search protocol and offers different precision modes (SP and XP).[2][25]

  • GOLD (CCDC): Another popular commercial program that utilizes a genetic algorithm to explore ligand flexibility.[2]

Scoring functions, the mathematical models used to estimate binding affinity, can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.[20][26]

  • Force-Field-Based: These scoring functions, like that used in AutoDock, calculate the sum of non-bonded interactions (van der Waals and electrostatic).

  • Empirical: These functions, used by programs like Glide, use weighted terms that represent different types of interactions (e.g., hydrogen bonds, hydrophobic interactions) fitted to experimental binding data.[26]

  • Knowledge-Based: These functions derive statistical potentials from a large database of known protein-ligand complexes.[20][26]

The choice of software and scoring function can influence the results, and for a thorough study, it can be beneficial to compare the outcomes from two different docking programs.

Conclusion

A successful comparative docking study is more than just running a piece of software; it is a rigorous scientific investigation that demands careful preparation, protocol validation, and critical analysis. By understanding the causality behind each step and building a self-validating workflow, researchers can generate high-confidence, experimentally testable hypotheses that accelerate the drug discovery process. The insights gained from these in silico experiments provide a powerful lens through which to understand structure-activity relationships and rationally design the next generation of therapeutic agents.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]

  • Cresset. (n.d.). The role of molecular dynamics simulations in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Major Molecular Docking Software Packages. Retrieved from [Link]

  • ScotCHEM. (n.d.). Scoring Functions. Retrieved from [Link]

  • Slideshare. (n.d.). Docking Score Functions. Retrieved from [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. PMC. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Retrieved from [Link]

  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • MetroTech Institute. (2024, July 17). Role of Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]

  • Cresset. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • Bioinformatics Insights. (2025, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Molecular BioSystems. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Diva-Portal.org. (2025, September 5). An evaluation study of molecular docking tools: comparing pose accuracy, computationa. Retrieved from [Link]

  • ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • International Journal of Drug Discovery and Herbal Research. (2024, September 25). The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. Retrieved from [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • bioRxiv.org. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. Retrieved from [Link]

  • ACS Publications. (2009, January 27). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2025, June 9). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). Retrieved from [Link]

  • Reddit. (2021, May 4). Shrodinger Ligand Docking Tips and Help. Retrieved from [Link]

  • Hilaris. (2025, February 28). Molecular Docking and Dynamics Simulations: Essential Tools in Drug Discovery. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • PMC. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved from [Link]

  • MDPI. (2020, May 27). A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection. Retrieved from [Link]

  • ResearchGate. (2022, September 10). Can anyone help me out in interpreting the docking result for validation using RMSD. Retrieved from [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021, October 15). Molecular Docking: A Simplified Literature Review. Retrieved from [Link]

  • Schrödinger. (2025, October 31). Calculating RMSD Between a Docked Ligand and Its Crystal Structure in Glide. Retrieved from [Link]

  • ACS Publications. (2024, November 18). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Piperazin-1-yl(piperidin-4-yl)methanone proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of complex nitrogenous heterocycles. Piperazin-1-yl(piperidin-4-yl)methanone is a highly versatile building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of complex nitrogenous heterocycles. Piperazin-1-yl(piperidin-4-yl)methanone is a highly versatile building block in medicinal chemistry, but its dual-amine functionality presents specific operational challenges regarding chemical compatibility and waste management.

This guide provides the definitive, self-validating protocols required to handle, segregate, and dispose of this compound safely, ensuring both laboratory safety and strict environmental compliance.

Chemical Profiling and Hazard Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. Piperazin-1-yl(piperidin-4-yl)methanone contains a piperazine ring and a piperidine ring linked by a carbonyl group (forming an amide). While the amide nitrogen is relatively neutral, the secondary amines on the piperazine and piperidine rings are highly basic and nucleophilic.

The Causality of the Hazard:

  • Corrosivity and Basicity: The unshared electron pairs on the secondary nitrogens readily accept protons, making the compound highly basic. If mixed directly with acidic waste streams without controlled neutralization, it can undergo rapid, exothermic acid-base reactions, potentially causing container rupture[1].

  • Combustion Byproducts: When exposed to high heat or improper incineration, the high nitrogen content of the piperazine and piperidine rings leads to the generation of highly toxic nitrogen oxides (NOx)[2][3].

  • Aquatic Toxicity: Like many piperidine derivatives, this compound poses a severe threat to aquatic ecosystems and must never be discharged into standard municipal wastewater systems[4][5].

Table 1: Comparative Toxicity and Physicochemical Baselines for Parent Scaffolds Because specific toxicological data for the exact methanone derivative is limited, we extrapolate operational limits from its parent scaffolds to ensure a conservative safety margin.

Chemical ScaffoldOral LD50 (Rat)Inhalation HazardPrimary Hazard ClassificationDisposal Requirement
Piperazine 1,900 mg/kg5,400 mg/m³ (2h)Corrosive, Skin SensitizerIncineration with NOx scrubber
Piperidine 740 mg/kg4.8 mg/L (48h)Toxic, Highly FlammableIncineration with NOx scrubber
Target Methanone Derivative Estimated <1,500 mg/kgLow volatility (Solid/Viscous)Corrosive, Aquatic ToxicityIncineration with NOx scrubber
(Data synthesized from standard safety profiles of parent amines[4][6])

Operational Disposal Workflow

Proper segregation is the most critical step in chemical disposal. The decision tree below outlines the logical pathway for isolating Piperazin-1-yl(piperidin-4-yl)methanone waste based on its physical state.

G Start Waste Generation: Piperazin-1-yl(piperidin-4-yl)methanone CheckState Determine Waste State Start->CheckState Solid Solid / Pure Compound CheckState->Solid Aqueous Aqueous / Solvent Mixture CheckState->Aqueous SolidPack Seal in HDPE Container (Do not mix with acids) Solid->SolidPack AqueousPrep Check pH & Neutralize (Target pH 6-8) Aqueous->AqueousPrep Labeling Apply GHS Corrosive/Toxic Waste Labels SolidPack->Labeling AqueousPrep->Labeling Disposal Licensed Chemical Incineration (EPA/RCRA Compliant) Labeling->Disposal

Workflow for the safe segregation and disposal of piperazine-piperidine derivatives.

Step-by-Step Methodologies

To ensure trustworthiness and safety, every protocol must be a self-validating system. Do not rely on assumptions; verify the chemical state at each step.

Protocol A: Routine Aqueous Waste Neutralization and Segregation

When the compound is dissolved in aqueous or mixed-solvent waste streams, it must be neutralized prior to bulk storage to prevent reactive hazards.

  • Assessment: Measure the initial pH of the waste stream using a calibrated pH meter. Due to the secondary amines, the solution will likely be alkaline (pH 9–11).

  • Controlled Neutralization: Place the waste container in an ice bath if the volume exceeds 500 mL. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

    • Mechanistic Note: The slow addition prevents localized exothermic heating caused by the protonation of the amines, which could otherwise volatilize residual organics or cause splashing[1].

  • Self-Validation (Verification): Confirm the pH has stabilized between 6.0 and 8.0. This validates that the basic amines have been fully protonated into their salt forms, rendering them unreactive for downstream storage.

  • Containment: Transfer the neutralized solution into a High-Density Polyethylene (HDPE) carboy.

    • Mechanistic Note: HDPE is highly resistant to amine-induced degradation, whereas certain polycarbonates or lower-grade plastics can become brittle over time.

  • Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "Aqueous Waste: Piperazin-1-yl(piperidin-4-yl)methanone hydrochloride salts, neutralized").

Protocol B: Solid Spill Containment and Cleanup

Accidental releases of the pure solid or highly concentrated liquid require immediate, chemically compatible intervention.

  • Isolation: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves (double-gloved), safety goggles, and an N95/P100 particulate respirator to prevent inhalation of corrosive dust[7].

  • Containment: Surround and cover the spill with an inert siliceous material, such as diatomaceous earth or a commercial universal chemical binder[3].

    • Mechanistic Note:Never use sawdust or combustible absorbents. Amine derivatives can react exothermically with oxidizers that may be present in mixed laboratory spills, creating a severe fire hazard[1][2].

  • Collection: Use non-sparking tools to gently sweep the absorbed mixture into a compatible, sealable plastic container[1][4].

  • Self-Validating Decontamination: Wash the spill area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous aqueous waste[4]. Validate decontamination by swabbing the area and checking the pH of the swab in distilled water; a neutral pH (around 7.0) indicates the complete removal of the basic amine residue.

Regulatory Logistics and Final Destruction

Because Piperazin-1-yl(piperidin-4-yl)methanone cannot be treated by standard municipal wastewater facilities, it must be manifested for commercial destruction.

  • Incineration Requirements: The only acceptable method of final disposal for this compound is high-temperature chemical incineration. You must ensure your licensed waste disposal company utilizes an incinerator equipped with an afterburner and a wet scrubber [5]. This equipment is mandatory to capture and neutralize the highly toxic nitrogen oxides (NOx) generated during the combustion of the piperazine and piperidine rings.

  • Manifesting: When filling out the waste manifest, classify the material under the appropriate hazard classes for corrosive and toxic organic solids/liquids, explicitly noting the presence of basic nitrogenous heterocycles to inform the disposal facility's handling procedures.

References

  • Safety Data Sheet PIPERIDINE . ChemSupply Australia. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET . PENTA Chemicals. Available at:[Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazin-1-yl(piperidin-4-yl)methanone
Reactant of Route 2
Piperazin-1-yl(piperidin-4-yl)methanone
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